N',N'-Dimethylformohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(dimethylamino)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c1-5(2)4-3-6/h3H,1-2H3,(H,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTGURJQVWBILJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307894 | |
| Record name | N',N'-Dimethylformohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3298-49-5 | |
| Record name | 3298-49-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196191 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N',N'-Dimethylformohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of N',N'-Dimethylformohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of N',N'-Dimethylformohydrazide, also known as 1-formyl-2,2-dimethylhydrazine. This compound is a significant transformation product of 1,1-dimethylhydrazine (a rocket propellant) and serves as a potential precursor in various chemical syntheses. This document outlines the primary synthetic pathway, detailed experimental protocols, purification techniques, and characterization data.
Synthesis of this compound
The most commonly cited method for the synthesis of this compound is the formylation of 1,1-dimethylhydrazine (also known as unsymmetrical dimethylhydrazine or UDMH) using a suitable formylating agent, such as ethyl formate. This reaction proceeds via a nucleophilic acyl substitution mechanism where the more nucleophilic nitrogen of 1,1-dimethylhydrazine attacks the carbonyl carbon of the formylating agent.
A key historical synthesis was reported by Beltrami and Bissell in 1956, which remains a foundational reference for this compound's preparation.[1][2]
Synthesis Pathway
Experimental Protocol
The following protocol is based on established procedures for the formylation of hydrazines.[1][3]
Materials and Reagents:
-
1,1-Dimethylhydrazine (UDMH) (>98% purity)
-
Ethyl formate (97% purity)
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,1-dimethylhydrazine in anhydrous ethanol.
-
To this solution, add a molar excess of ethyl formate.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess ethyl formate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials and byproducts. The primary methods for purifying this compound are distillation and recrystallization.
Purification Workflow
Experimental Protocols
2.2.1. Vacuum Distillation
This is the preferred method for purifying liquid this compound.
Apparatus:
-
Distillation flask
-
Short path distillation head
-
Condenser
-
Receiving flask
-
Vacuum pump
-
Heating mantle
Procedure:
-
Transfer the crude product to the distillation flask.
-
Assemble the distillation apparatus and ensure all joints are properly sealed.
-
Apply a vacuum and gently heat the distillation flask.
-
Collect the fraction that distills at the appropriate boiling point under the applied pressure. It is crucial to monitor the temperature and pressure closely to ensure the collection of the pure fraction.
2.2.2. Recrystallization
If the distilled product requires further purification or if it is a solid at room temperature, recrystallization can be employed.
Procedure:
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for hydrazides include ethanol, methanol, and acetonitrile.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Parameter | Value | Reference |
| Molecular Formula | C₃H₈N₂O | |
| Molecular Weight | 88.11 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 57.8 °C | |
| Boiling Point | 72-75 °C at 2.3 Torr |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet corresponding to the two methyl groups (-N(CH₃)₂).
-
A singlet for the formyl proton (-CHO).
-
A broad singlet for the N-H proton.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A signal for the carbons of the two equivalent methyl groups.
-
A signal for the carbonyl carbon of the formyl group.
IR (Infrared) Spectroscopy:
-
A characteristic strong absorption band for the C=O stretching of the amide group, typically in the region of 1650-1680 cm⁻¹.
-
An N-H stretching band, usually in the range of 3200-3400 cm⁻¹.
-
C-H stretching bands for the methyl groups around 2800-3000 cm⁻¹.
Mass Spectrometry (MS):
The mass spectrum would show a molecular ion peak (M⁺) at m/z = 88. Common fragmentation patterns for such compounds would involve the loss of methyl groups or the formyl group.
This technical guide provides a framework for the synthesis and purification of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available analytical instrumentation.
References
Physicochemical Properties of N',N'-Dimethylformohydrazide: A Technical Guide
Disclaimer: Publicly available experimental data on the specific physicochemical properties of N',N'-Dimethylformohydrazide is limited. This guide provides a general overview of the expected properties based on the hydrazide functional group and data for the related, well-characterized compound N,N-Dimethylformamide (DMF), which is a distinct chemical entity. The experimental protocols described are general methods applicable to the characterization of such compounds.
Introduction to this compound
This compound is an organic compound belonging to the hydrazide class. Hydrazides are characterized by a nitrogen-nitrogen single bond with an acyl group attached to one of the nitrogens.[1] The general structure of an acylhydrazide is R-C(=O)NHNH2. These compounds are recognized for their high reactivity, making them valuable intermediates in the synthesis of various nitrogen-containing heterocycles and other organic molecules.[2] Many derivatives of aromatic carboxylic acid hydrazides, in particular, have been investigated for their physiological effects.[2]
General Physicochemical Properties of Hydrazides
Hydrazides are typically polar molecules due to the presence of the amide and amine functionalities, which can participate in hydrogen bonding. Their solubility is dependent on the overall carbon skeleton, with shorter-chain hydrazides exhibiting greater solubility in polar solvents. The basicity of hydrazides is generally lower than that of corresponding hydrazines due to the electron-withdrawing effect of the adjacent acyl group.[1]
For context, a selection of physicochemical properties for various hydrazines is presented below. It is important to note that these are not values for this compound.
Table 1: Physicochemical Properties of Selected Hydrazines
| Property | Hydrazine | 1,1-Dimethylhydrazine | 1,2-Dimethylhydrazine |
| Molecular Weight | 32.05 g/mol | 60.10 g/mol | 60.10 g/mol |
| Melting Point | 2 °C | -58 °C | -9 °C |
| Boiling Point | 113.5 °C | 63.9 °C | 81 °C |
| Density | 1.0036 g/mL at 25°C | 0.7914 g/mL at 25°C | 0.8274 g/mL at 20°C |
| Solubility in Water | Miscible | Miscible | Miscible |
Source: HSDB 1993; WHO 1987; Budavari et al. 1989.[3]
Physicochemical Data of a Related Compound: N,N-Dimethylformamide (DMF)
To illustrate the types of quantitative data relevant to this class of compounds, the physicochemical properties of N,N-Dimethylformamide (DMF) are presented. It is crucial to reiterate that DMF (CAS No: 68-12-2) is a different molecule from this compound. [4][5][6][7] DMF is a polar aprotic solvent widely used in organic synthesis.[8]
Table 2: Physicochemical Properties of N,N-Dimethylformamide (DMF)
| Property | Value |
| Molecular Weight | 73.09 g/mol |
| Melting Point | -61 °C |
| Boiling Point | 153 °C |
| Density | 0.944 g/mL |
| pKa | -0.30 |
| Solubility in Water | Miscible |
| Refractive Index (n20/D) | 1.430 |
Experimental Protocols for Physicochemical Characterization
The following sections detail generalized experimental methodologies for determining the key physicochemical properties of a novel organic compound such as this compound.
Melting Point Determination
The melting point is a fundamental physical property used for identification and purity assessment.[9] Pure crystalline organic compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impure samples melt at lower temperatures and over a wider range.[10]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, crystalline sample is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is packed down to a height of 1-2 mm.[11]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[9] This assembly is then placed in a heating apparatus, such as a Thiele tube filled with a high-boiling oil or a modern digital melting point apparatus.[10]
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, near the expected melting point.[12]
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned to liquid (completion of melting) are recorded as the melting point range.[12]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13]
Methodology: Capillary Method (for small quantities)
-
Sample Preparation: A small amount of the liquid sample (less than 0.5 mL) is placed in a small test tube or fusion tube.[14]
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[13]
-
Heating: The assembly is attached to a thermometer and heated in a Thiele tube or a similar apparatus.[14] Heating should be gradual.[13]
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[15] The heat is then removed, and the liquid is allowed to cool.
-
Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[14] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.[15]
pKa Determination
The pKa is a measure of the acidity or basicity of a compound. For hydrazides, determining the pKa of the hydrazyl protons is of interest.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of the pure compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has limited aqueous solubility. The solution should be free of carbonate.[16]
-
Titration: The solution is titrated with a standardized solution of a strong acid or base, depending on the nature of the analyte.[16]
-
pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.[17]
-
Data Analysis: The pKa is determined from the titration curve (a plot of pH versus the volume of titrant added). The pKa corresponds to the pH at the half-equivalence point.[18]
Methodology: UV-Vis Spectrophotometry
-
Sample Preparation: A series of solutions of the compound are prepared in buffers of known pH.[16]
-
Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded. This method requires that the protonated and deprotonated forms of the compound have different absorption spectra.[17]
-
Data Analysis: The pKa is calculated by analyzing the change in absorbance at a specific wavelength as a function of pH.[16]
Solubility Determination
Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.[19]
Methodology: Shake-Flask Method
-
Sample and Solvent: A known mass of the solid compound is placed in a test tube or vial.[20]
-
Solvent Addition: A measured volume of the solvent is added incrementally.[20]
-
Equilibration: After each addition, the mixture is shaken vigorously until the solid is completely dissolved.[20]
-
Solubility Calculation: The total volume of solvent required to dissolve the known mass of the solute is used to calculate the solubility, often expressed in units of mg/mL or mol/L.[20] The process can be aided by gentle heating if necessary, and this should be noted.[20]
Spectroscopic Characterization of Hydrazides
Spectroscopic techniques are essential for the structural elucidation of organic compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For hydrazides, characteristic absorption bands are expected for the N-H and C=O groups.[21]
-
N-H Stretching: Hydrazides typically show N-H stretching vibrations in the region of 3200-3350 cm⁻¹.[22]
-
C=O Stretching (Amide I): A strong absorption band due to the carbonyl stretch is typically observed around 1630-1680 cm⁻¹.[21][22]
-
N-H Bending (Amide II): An N-H bending vibration is usually seen around 1520-1550 cm⁻¹.[22]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR:
-
N-H Protons: The chemical shifts of the N-H protons can be broad and vary depending on the solvent and concentration. They often appear downfield.
-
Alkyl Protons: The protons of the N,N-dimethyl groups would be expected to appear as a singlet in the upfield region of the spectrum.
-
Formyl Proton: The proton of the formyl group (CHO) would likely appear as a singlet in the downfield region (around 8 ppm).
-
-
¹³C NMR:
-
Carbonyl Carbon: The carbon of the C=O group is expected to have a chemical shift in the range of 160-180 ppm.
-
Alkyl Carbons: The carbons of the N,N-dimethyl groups would appear in the upfield region of the spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Hydrazides can be analyzed by various ionization techniques.[23][24][25] The molecular ion peak (M+) would correspond to the molecular weight of this compound. Fragmentation patterns would likely involve cleavage of the N-N bond and the N-C bond adjacent to the carbonyl group.
Workflow for Physicochemical Characterization
The following diagram illustrates a general workflow for the physicochemical characterization of a novel compound like this compound.
Caption: General workflow for the synthesis, purification, and physicochemical characterization of a novel compound.
References
- 1. Hydrazide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. TABLE 3-2, Physical and Chemical Properties of Hydrazines - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. scbt.com [scbt.com]
- 6. N,N-二甲基甲酰胺 anhydrous, 99.8% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. byjus.com [byjus.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Video: Boiling Points - Concept [jove.com]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Khan Academy [khanacademy.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Hydrazide and hydrazine reagents as reactive matrices for matrix-assisted laser desorption/ionization mass spectrometry to detect steroids with carbonyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N',N'-Dimethylformohydrazide (CAS: 3298-49-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N',N'-Dimethylformohydrazide, with the Chemical Abstracts Service (CAS) number 3298-49-5, is a chemical compound of significant interest in various scientific and industrial fields. Also known by synonyms such as 2-Formyl-1,1-dimethylhydrazine and 1-Formyl-2,2-dimethylhydrazine (FADMH), it is recognized for its role as a versatile reagent in organic synthesis and as a notable transformation product of the hypergolic rocket propellant, 1,1-dimethylhydrazine (UDMH).[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and toxicological profile, presenting key data in a structured format for easy reference and application in research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, application in synthesis, and for understanding its environmental fate.
| Property | Value | Reference(s) |
| CAS Number | 3298-49-5 | |
| Molecular Formula | C₃H₈N₂O | [1] |
| Molecular Weight | 88.11 g/mol | [1] |
| Melting Point | 58-63 °C | |
| Boiling Point | 72-75 °C at 2.3 Torr | |
| Appearance | Solid | |
| Purity | ≥97% | [1] |
Synthesis and Experimental Protocols
This compound is primarily synthesized through the reaction of 1,1-dimethylhydrazine (UDMH) with ethyl formate.[1][3]
Synthesis of 1-Formyl-2,2-dimethylhydrazine
A detailed experimental protocol for the synthesis of this compound is outlined below, based on established procedures.[1][3]
Materials:
-
1,1-Dimethylhydrazine (UDMH) (>98% purity)
-
Ethyl formate (97% purity)
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1,1-dimethylhydrazine in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of ethyl formate to the cooled solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 1-formyl-2,2-dimethylhydrazine.
Workflow for the Synthesis of this compound:
References
An In-depth Technical Guide to the Spectroscopic Analysis of N',N'-Dimethylformohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of N',N'-Dimethylformohydrazide. Due to a lack of publicly available experimental data for this specific compound, this guide presents predicted spectroscopic data based on the analysis of its functional groups. It includes detailed predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this document outlines general experimental protocols for acquiring such spectra and includes a visual workflow for spectroscopic analysis. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who may be working with or synthesizing this compound.
Introduction
This compound is a chemical compound containing a formyl group, a dimethylamino group, and a hydrazide linkage. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its identification, characterization, and potential application in various chemical syntheses, including pharmaceutical development. This guide aims to fill the current void in spectroscopic information for this molecule by providing a detailed theoretical analysis.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for the constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Formyl (CHO) | 8.0 - 8.5 | Singlet | 1H |
| N-H | 4.0 - 6.0 (broad) | Singlet | 1H |
| N-CH₃ | 2.2 - 2.8 | Singlet | 6H |
-
The formyl proton is expected to appear significantly downfield due to the deshielding effect of the adjacent carbonyl group.[1][2]
-
The N-H proton of the hydrazide moiety will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
-
The six protons of the two methyl groups attached to the nitrogen are expected to be chemically equivalent, resulting in a single peak.
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 160 - 170 |
| N-CH₃ | 30 - 45 |
-
The carbonyl carbon of the formyl group is expected to resonate in the typical range for amide-like carbons.[3][4][5]
-
The carbons of the N-methyl groups will appear in the aliphatic region of the spectrum.[6][7]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands for its functional groups.
| Functional Group | Vibrational Mode | Predicted Absorption Frequency (cm⁻¹) | Intensity |
| N-H | Stretching | 3200 - 3400 | Medium |
| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium |
| C=O (Amide I band) | Stretching | 1650 - 1690 | Strong |
| N-H | Bending (Amide II band) | 1510 - 1550 | Medium |
| C-N | Stretching | 1000 - 1250 | Medium |
-
The N-H stretching frequency of the hydrazide will be a key feature.[8][9]
-
A strong absorption band for the carbonyl group (Amide I) is expected in the typical range for amides and hydrazides.[10][11][12][13][14]
-
The N-H bending (Amide II) and C-N stretching vibrations will also be present.[15]
Mass Spectrometry (MS)
Mass spectrometry of this compound would provide information about its molecular weight and fragmentation pattern.
Predicted Molecular Ion Peak:
-
Molecular Formula: C₃H₇N₃O
-
Molecular Weight: 101.11 g/mol
-
Expected Molecular Ion (M⁺): m/z = 101
Predicted Fragmentation Pattern:
The fragmentation of hydrazides can be complex. Common fragmentation pathways may include:
-
α-cleavage: Cleavage of the bond adjacent to the nitrogen atoms.
-
Loss of the formyl group: Fragmentation leading to the loss of a CHO radical (m/z = 29).
-
Cleavage of the N-N bond.
-
McLafferty rearrangement: If applicable, though less likely in this specific structure.
Researchers should look for characteristic fragment ions that can help confirm the structure of the molecule.
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data discussed above.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.[16]
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio.[17]
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.[18][19]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet/salt plates).
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum. The instrument software will automatically subtract the background spectrum.[20]
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilution may be necessary depending on the instrument's sensitivity.[21]
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge (m/z) ratio by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectrum Generation: The detector records the abundance of each ion, and a mass spectrum is generated, plotting ion abundance versus m/z.[22]
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While experimental data is currently unavailable, the predicted NMR, IR, and MS data, along with the general experimental protocols, offer a valuable starting point for researchers. The provided workflow for spectroscopic analysis serves as a general framework for the structural elucidation of this and other novel compounds. It is hoped that this guide will facilitate future research and development involving this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. benchchem.com [benchchem.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. 13Carbon NMR [chem.ch.huji.ac.il]
- 8. semanticscholar.org [semanticscholar.org]
- 9. eng.uc.edu [eng.uc.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. ias.ac.in [ias.ac.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.pg.edu.pl [chem.pg.edu.pl]
- 14. www1.udel.edu [www1.udel.edu]
- 15. Infrared Spectrometry [www2.chemistry.msu.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. sites.bu.edu [sites.bu.edu]
- 18. chem.uiowa.edu [chem.uiowa.edu]
- 19. epfl.ch [epfl.ch]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 22. scienceready.com.au [scienceready.com.au]
An In-depth Technical Guide to N',N'-Dimethylformohydrazide: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N',N'-Dimethylformohydrazide, systematically known as 1,1-Dimethyl-2-formylhydrazine, is a hydrazine derivative with the chemical formula C₃H₈N₂O. While it is recognized as a primary decomposition product of the hypergolic rocket propellant unsymmetrical dimethylhydrazine (UDMH), its utility extends to being an intermediate in various organic syntheses, including the formation of heterocyclic compounds relevant to pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and analytical characterization.
Molecular Structure and Formula
This compound is a derivative of formohydrazide with two methyl groups attached to the terminal nitrogen atom.
-
Chemical Name: this compound
-
Systematic Name: 1,1-Dimethyl-2-formylhydrazine
-
Synonyms: FDMH, Formic acid 2,2-dimethylhydrazide
-
CAS Number: 3298-49-5
-
Molecular Formula: C₃H₈N₂O
-
Molecular Weight: 88.11 g/mol
-
Structure:
-
The molecule consists of a formyl group (CHO) attached to one nitrogen atom of a hydrazine backbone, with two methyl groups (CH₃) on the other nitrogen atom.
-
Physicochemical and Spectroscopic Data
A summary of the known physical and spectroscopic properties of this compound is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₈N₂O | [1] |
| Molecular Weight | 88.11 g/mol | [1] |
| Melting Point | 57.8 °C | [1] |
| Boiling Point | 72-75 °C at 2.3 Torr | [1] |
| Density | 0.963 ± 0.06 g/cm³ | [1] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| Mass Spectrometry (ESI-MS) | Protonated molecular ion [M+H]⁺ at m/z 89 | [2] |
| ¹H NMR | Spectra have been recorded in CD₃OD for structural confirmation | [2] |
| ¹³C NMR | Spectra have been recorded in CD₃OD for structural confirmation | [2] |
Synthesis and Experimental Protocols
This compound can be synthesized via the formylation of unsymmetrical dimethylhydrazine (UDMH).
Experimental Protocol: Synthesis from UDMH and Ethyl Formate
A known procedure for the synthesis of 1-formyl-2,2-dimethylhydrazine involves the reaction of unsymmetrical dimethylhydrazine (UDMH) with ethyl formate.[3]
Materials:
-
Unsymmetrical dimethylhydrazine (UDMH) (>98%)
-
Ethyl formate (97%)
Procedure: While the specific reaction conditions such as solvent, temperature, and reaction time are detailed in the cited literature, a general procedure involves the nucleophilic acyl substitution reaction where the amino group of UDMH attacks the carbonyl carbon of ethyl formate. The reaction is typically carried out in an appropriate solvent under controlled temperature conditions to ensure the selective formation of the desired product. Purification of the resulting this compound can be achieved through standard laboratory techniques such as distillation or chromatography.
Logical Workflow and Diagrams
Formation from Unsymmetrical Dimethylhydrazine (UDMH)
This compound is a significant product of the environmental degradation of UDMH, a widely used rocket fuel.[2] The formation pathway is of considerable interest in environmental science and toxicology.
Caption: Environmental degradation pathway of UDMH to this compound.
Synthetic Pathway
The laboratory synthesis of this compound from UDMH and ethyl formate is a standard organic reaction.
Caption: Synthesis of this compound.
Applications in Research and Development
This compound serves as a valuable intermediate in organic synthesis.[4] Its bifunctional nature, possessing both a nucleophilic amino group and a formyl moiety, allows for its participation in the construction of various heterocyclic systems. These heterocyclic scaffolds are prevalent in many biologically active molecules, making this compound a compound of interest for researchers in drug discovery and agrochemical development.
Conclusion
This technical guide provides a foundational understanding of this compound for the scientific community. The compiled data on its molecular structure, properties, and synthesis serves as a valuable resource for researchers. Further investigation into its reactivity and potential applications in medicinal chemistry and materials science is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. hmdb.ca [hmdb.ca]
- 4. Rapid Simultaneous Quantification of 1-Formyl-2,2-Dimethylhydrazine and Dimethylurea Isomers in Environmental Samples by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of N',N'-Dimethylformohydrazide and Related Compounds
Disclaimer: The chemical name "N',N'-Dimethylformohydrazide" is not a standard systematic name and does not unambiguously identify a single chemical structure. This guide will focus on plausible interpretations of this name, primarily N-formyl-N,N-dimethylhydrazine (a formyl group attached to the nitrogen of 1,1-dimethylhydrazine) and N-formyl-N,N'-dimethylhydrazine (a formyl group on one nitrogen and a methyl group on each nitrogen of hydrazine). Due to the scarcity of data for these specific compounds, this document will also provide information on the parent compound, formylhydrazine, and general characteristics of hydrazides to infer the properties of its dimethylated derivatives.
Introduction to Formohydrazide Derivatives
Formohydrazide and its derivatives are organic compounds containing a formyl group attached to a hydrazine-like structure. These compounds are of interest in various fields, including as intermediates in organic synthesis. For instance, formylhydrazine is a precursor in the preparation of 1,2,4-triazole derivatives and has been used in the synthesis of anticancer agents[1]. The addition of methyl groups to the hydrazide moiety is expected to alter its physicochemical properties, such as solubility and stability.
Solubility
The solubility of a compound is a critical parameter in drug development and chemical research, influencing its bioavailability, formulation, and reaction kinetics. The solubility of formohydrazide derivatives is dictated by the interplay of the polar formyl and hydrazide groups and the nonpolar methyl groups.
Expected Solubility Profile:
The presence of nitrogen and oxygen atoms in the formylhydrazide backbone allows for hydrogen bonding with protic solvents like water and alcohols, suggesting some degree of solubility in these media. However, the introduction of methyl groups increases the molecule's lipophilicity, which may enhance its solubility in less polar organic solvents.
Quantitative Solubility Data:
| Compound | Solvent | Solubility | Reference |
| N-Methyl-N-formylhydrazine | Chloroform | Slightly Soluble | [] |
| DMSO | Slightly Soluble | [] | |
| Methanol | Slightly Soluble | [] | |
| Formylhydrazine | Water | 2.5% (clear, colorless solution) | [3] |
| Benzene | Soluble | [4] | |
| Ethanol | Soluble | [4] | |
| Ether | Soluble | [4] | |
| Chloroform | Soluble | [4] |
Stability
The stability of a chemical compound is its ability to resist chemical change or decomposition. For hydrazide derivatives, hydrolytic cleavage is a primary degradation pathway.
General Stability of Hydrazides:
Hydrazides are generally susceptible to hydrolysis, and this process is often catalyzed by acids[5][6]. The stability of hydrazide-containing compounds, such as glycoconjugates, has been shown to increase as the pH approaches neutrality[7][8]. Studies on a pyrrole-based hydrazide indicated stability at physiological pH (7.4) and susceptibility to hydrolysis in strongly acidic (pH 2.0) and moderately alkaline (pH 9.0) conditions[9]. Formylhydrazine itself is noted to be hygroscopic and may disproportionate upon storage into 1,2-diformylhydrazine and hydrazine[1].
Quantitative Stability Data:
Detailed quantitative stability data, such as degradation kinetics for this compound, is not available. The table below summarizes the available qualitative stability information for related compounds.
| Compound | Condition | Stability Profile | Reference |
| N-Methyl-N-formylhydrazine | Storage Temperature | Store at 2-8°C | [] |
| Formylhydrazine | Storage | Hygroscopic; may disproportionate on storage. | [1] |
| Pyrrole-based hydrazide | pH 2.0 (37°C) | Susceptible to hydrolysis | [9] |
| pH 7.4 (37°C) | Stable | [9] | |
| pH 9.0 (37°C) | Susceptible to hydrolysis | [9] |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate determination of solubility and stability.
This protocol provides a general procedure for determining the solubility of an organic compound in various solvents to classify it based on its functional groups.
-
Water Solubility:
-
Place approximately 25 mg of the compound in a small test tube.
-
Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.
-
Observe if the compound dissolves completely. If soluble, proceed to test ether solubility. If not, proceed to test in acidic and basic solutions[10].
-
-
Ether Solubility (for water-soluble compounds):
-
Place 25 mg of the compound in a small test tube.
-
Add 0.75 mL of diethyl ether in portions, shaking after each addition.
-
The combined results of water and ether solubility can indicate the presence of polar functional groups and the overall size of the molecule[10].
-
-
Aqueous Acid and Base Solubility (for water-insoluble compounds):
-
5% HCl: To 25 mg of the compound, add 0.75 mL of 5% aqueous HCl. Solubility indicates the presence of a basic functional group, such as an amine[10][11].
-
5% NaOH: To 25 mg of the compound, add 0.75 mL of 5% aqueous NaOH. Solubility suggests an acidic functional group, such as a carboxylic acid or a phenol[11].
-
5% NaHCO3: To 25 mg of the compound, add 0.75 mL of 5% aqueous NaHCO3. Solubility in this weak base is characteristic of stronger organic acids like carboxylic acids[10].
-
-
Concentrated Sulfuric Acid Solubility:
-
For compounds insoluble in the above, add 25 mg of the compound to 0.5 mL of cold, concentrated H2SO4.
-
Solubility in this strong acid can indicate the presence of functional groups that can be protonated, such as those containing oxygen or nitrogen, or compounds that react with the acid, like alkenes and alcohols[11].
-
Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.
-
Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL)[12].
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Maintain the solution at a controlled temperature (e.g., 60°C) for a set duration (e.g., 8 hours).
-
At intervals, take a sample, neutralize it with 0.1 M HCl, and dilute for analysis[12].
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of a suitable oxidizing agent (e.g., 3% H2O2).
-
Keep the solution at room temperature, protected from light, for a period such as 12 hours.
-
Withdraw aliquots at different times, dilute with the mobile phase, and analyze[12].
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a petri dish and expose it to dry heat in an oven at a high temperature (e.g., 80°C) for 48 hours.
-
At selected time points, take a sample, dissolve it in a suitable solvent, dilute, and analyze[12].
-
-
Photostability:
-
Expose a solution of the compound to a controlled light source (e.g., a photostability chamber).
-
A control sample should be kept in the dark under the same conditions.
-
After the exposure period, prepare solutions of both the exposed and control samples for analysis[12].
-
-
Analysis:
-
All samples should be analyzed using a validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry), to separate the parent compound from any degradation products.
-
Visualizations
Caption: Key environmental factors influencing the chemical stability of hydrazide compounds.
Caption: A systematic workflow for the qualitative determination of a compound's solubility.
References
- 1. Formylhydrazine | 624-84-0 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raineslab.com [raineslab.com]
- 7. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. www1.udel.edu [www1.udel.edu]
- 12. benchchem.com [benchchem.com]
N',N'-Dimethylformohydrazide: A Comprehensive Technical Guide
An In-depth Review of the Discovery, History, Synthesis, and Properties of a Key Hydrazine Derivative
Abstract
N',N'-Dimethylformohydrazide, systematically known as 1-formyl-2,2-dimethylhydrazine, is a hydrazine derivative of significant interest in the fields of organic synthesis and environmental science. This technical guide provides a thorough examination of its discovery, historical context, synthesis methodologies, and physicochemical properties. Primarily identified as a degradation product of the hypergolic rocket propellant 1,1-dimethylhydrazine (UDMH), its study is crucial for environmental monitoring and remediation. Furthermore, its structural attributes make it a valuable intermediate in the synthesis of various heterocyclic compounds with potential applications in the pharmaceutical and agrochemical industries. This document consolidates available data on its synthesis protocols, analytical characterization, and toxicological profile, serving as a comprehensive resource for researchers, chemists, and professionals in drug development.
Introduction
This compound (CAS No. 3298-49-5) is an organic compound with the molecular formula C₃H₈N₂O. Its structure features a formyl group attached to one nitrogen atom of a 1,1-dimethylhydrazine backbone. The discovery and history of this compound are intrinsically linked to the use of 1,1-dimethylhydrazine (UDMH) as a rocket propellant. The environmental persistence and transformation of UDMH have led to the identification of this compound as a significant and stable decomposition product in soil and water samples.[1][2] Beyond its environmental relevance, the chemistry of formylhydrazines is of interest to synthetic chemists as they serve as precursors for the construction of various biologically active molecules.[3]
History and Discovery
The history of this compound is not marked by a singular, celebrated discovery but rather by its gradual identification as an environmental transformation product of 1,1-dimethylhydrazine (UDMH). UDMH has been extensively used as a high-energy fuel in rocket and missile systems. Consequently, its release into the environment at manufacturing sites, launch pads, and impact zones of spent rocket stages has been a subject of environmental concern.
In the course of studying the environmental fate and degradation pathways of UDMH, researchers identified a number of byproducts. Among these, this compound (also referred to in the literature as 1-formyl-2,2-dimethylhydrazine or FDMH) was found to be a notable and relatively stable transformation product.[1][2] Its formation, confirmed by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) studies, represents a key step in the natural attenuation of UDMH in the environment.[1][4]
While its initial discovery was in the context of environmental chemistry, the potential of this compound as a building block in organic synthesis has also been recognized. Formylhydrazines, in general, are known precursors in the synthesis of various heterocyclic compounds, suggesting a broader utility for this molecule beyond its role as a UDMH degradant.[3]
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below. The data has been compiled from various sources to provide a comprehensive overview for researchers.
| Property | Value | Reference(s) |
| IUPAC Name | 1-formyl-2,2-dimethylhydrazine | |
| Synonyms | This compound, FDMH | [1] |
| CAS Number | 3298-49-5 | |
| Molecular Formula | C₃H₈N₂O | |
| Molecular Weight | 88.11 g/mol | |
| Melting Point | 57.8 °C | |
| Boiling Point | 72-75 °C at 2.3 Torr | |
| Appearance | Not explicitly stated; likely a solid at RT | |
| Solubility | Soluble in water | [1] |
| Chemical Nature | Weak base | [2] |
Synthesis and Experimental Protocols
The primary laboratory synthesis of this compound involves the reaction of 1,1-dimethylhydrazine (UDMH) with an N-formylating agent, typically ethyl formate.[5]
Synthesis from 1,1-Dimethylhydrazine and Ethyl Formate
This method is cited as a known procedure for the preparation of this compound.[5]
-
Reactants:
-
1,1-Dimethylhydrazine (UDMH) (>98% purity)
-
Ethyl formate (97% purity)
-
-
General Procedure: The synthesis is achieved by reacting UDMH with ethyl formate. While the detailed reaction conditions such as solvent, temperature, and reaction time are not explicitly provided in the abstracts, a general protocol for the formylation of hydrazines can be followed. Typically, the hydrazine is dissolved in a suitable solvent, and the formylating agent is added, often at a controlled temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the product is isolated and purified, commonly through crystallization or chromatography.
A related procedure for the synthesis of formylhydrazines is described in a Russian patent, which involves reacting hydrazine hydrate with ethyl formate at a low temperature (0°C) to achieve a high yield.[3] This suggests that cooling the reaction mixture may be beneficial for controlling the reactivity and improving the yield of the desired product.
Analytical Characterization
The identification and quantification of this compound are crucial, particularly in environmental samples. Several advanced analytical techniques are employed for its characterization.
Chromatographic Methods
-
Supercritical Fluid Chromatography–Tandem Mass Spectrometry (SFC-MS/MS): A rapid and sensitive method has been developed for the simultaneous quantification of this compound and its isomers. This "green" analytical technique provides baseline separation of the analytes in a short time frame.[5]
-
Liquid Chromatography–Mass Spectrometry (LC-MS): LC-MS has been instrumental in confirming the presence of this compound as a decomposition product of UDMH in water and soil samples.[1][4]
Spectroscopic Methods
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=O stretch of the formyl group and the N-H and C-N bonds.
Applications
The applications of this compound span both environmental science and synthetic chemistry.
Environmental Monitoring
Due to its origin as a primary transformation product of UDMH, this compound serves as a key marker for soil and water contamination with this rocket fuel.[5] Its detection and quantification are essential for assessing the extent of environmental impact and for developing remediation strategies.
Organic Synthesis
As a formylhydrazine derivative, this compound holds potential as an intermediate in the synthesis of more complex molecules. Formylhydrazines are known to be valuable precursors for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical and agrochemical products.[3]
Toxicology and Safety
The toxicological profile of this compound is not well-documented in publicly available literature. However, its parent compound, 1,1-dimethylhydrazine (UDMH), is known to be highly toxic and carcinogenic.[6][7] The toxicity of hydrazine derivatives can vary significantly. For instance, 1,2-dimethylhydrazine is also a potent carcinogen.[7][8] Given its close structural relationship to these toxic compounds, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and working in a well-ventilated area or a fume hood. Further toxicological studies are needed to fully assess the health and environmental risks associated with this compound.
Conclusion
This compound is a compound with a dual identity. Historically and environmentally, it is a significant biomarker for the contamination caused by the rocket fuel 1,1-dimethylhydrazine. In the realm of chemical synthesis, it represents a potentially useful building block for the creation of novel heterocyclic compounds with applications in medicine and agriculture. This technical guide has provided a comprehensive overview of the current knowledge on this molecule, from its discovery and synthesis to its analytical characterization and applications. As research continues, a deeper understanding of its reactivity, biological activity, and toxicological profile will undoubtedly emerge, further defining its role in both environmental science and chemical innovation.
References
- 1. minio.scielo.br [minio.scielo.br]
- 2. Formylhydrazine - Wikipedia [en.wikipedia.org]
- 3. RU2637122C2 - Method of producing formylhydrazines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Dimethylhydrazine Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 1,2-Dimethylhydrazine [zora.uzh.ch]
- 8. Symmetrical dimethylhydrazine - Wikipedia [en.wikipedia.org]
A Theoretical and Practical Guide to the Reactivity of N',N'-Dimethylformohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the synthesis, reactivity, and theoretical underpinnings of N',N'-Dimethylformohydrazide (DMH), a versatile intermediate in organic synthesis. By examining its electronic structure, nucleophilic character, and participation in key chemical transformations, this document serves as a foundational resource for professionals leveraging hydrazine derivatives in the creation of complex molecules, including pharmaceuticals and agrochemicals.
Theoretical Framework of Reactivity
This compound, structurally HCONH-N(CH₃)₂, possesses two distinct nitrogen atoms, leading to nuanced reactivity. The electronic properties are governed by the interplay between the electron-withdrawing formyl group and the electron-donating dimethylamino group.
-
Nucleophilicity : The primary reactive site is the terminal, unsubstituted nitrogen atom (N'). This is consistent with studies on similar hydrazides, which show a strong preference for attack at the NH₂ group.[1] The lone pair on this nitrogen is more available for nucleophilic attack compared to the adjacent nitrogen (N), whose lone pair is delocalized through resonance with the carbonyl group. Furthermore, kinetic studies on the reactions of hydrazines and hydrazides with benzhydrylium ions have shown that N-methylation increases nucleophilic reactivity.[1] The 1,1-dimethylation of formohydrazide enhances its reactivity by a factor of 62 compared to the parent formohydrazide.[1]
-
Conformational Analysis : Theoretical calculations on the parent compound, formic hydrazide, predict the existence of two stable conformers: a more stable syn-periplanar form and a less stable anti-periplanar form, with an energy difference of 10-14 kJ/mol.[2] This conformational preference can influence the steric accessibility of the reactive sites and, consequently, its reaction pathways.
Below is a diagram illustrating the key resonance structures and highlighting the primary nucleophilic center of this compound.
Caption: Resonance delocalization and the primary nucleophilic center of DMH.
Synthesis of this compound
The synthesis of this compound is not widely documented in comparison to its parent compounds. However, a common route to unsymmetrical dimethylhydrazines involves the reductive alkylation of an acid hydrazide. This method can be adapted for the synthesis of DMH.
The diagram below illustrates a generalized workflow for its synthesis.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: Reductive Alkylation of Formohydrazide (Hypothetical)
This protocol is adapted from general procedures for the reductive alkylation of hydrazides.
-
Reaction Setup : To a stirred solution of formohydrazide (1.0 eq) in a suitable solvent (e.g., methanol) in a round-bottom flask, add an aqueous solution of formaldehyde (2.2 eq).
-
pH Adjustment : Adjust the pH of the mixture to below 7.5 using a suitable acid.[3]
-
Reduction : Cool the mixture in an ice bath and add a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) portion-wise, maintaining the temperature between 20-50°C.
-
Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup : Once the reaction is complete, neutralize the mixture and extract the product with an organic solvent (e.g., dichloromethane).
-
Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.
Key Reactions and Reactivity
As an intermediate in organic synthesis, this compound is primarily used in the preparation of pharmaceuticals and agrochemicals, especially in the formation of heterocyclic compounds.[4]
Reactions with Electrophiles
The terminal nitrogen atom of DMH readily attacks electrophiles. Kinetic studies involving reactions with benzhydrylium ions demonstrate that hydrazides exhibit a strong preference for attack at the NH₂ group.[1]
Reaction Scheme: HCONH-N(CH₃)₂ + E⁺ → [HCONH-N(CH₃)₂-E]⁺ (where E⁺ is a generic electrophile)
Acylation Reactions
Like other hydrazides, DMH can undergo acylation, typically at the more nucleophilic terminal nitrogen. Acetic acid, for instance, can be used for acetylation reactions under reflux conditions, although this can sometimes lead to side reactions like hydrolysis or rearrangement depending on the specific substrate.[5]
Formation of N,N-Dimethylhydrazones
While not a direct reaction of DMH itself, it is structurally related to 1,1-dimethylhydrazine, which is widely used to form N,N-dimethylhydrazones from aldehydes and ketones. These hydrazones are valuable synthetic intermediates, particularly in C-C bond-forming reactions via the generation of aza-enamines or organolithium derivatives.[6]
Quantitative Data Summary
Quantitative data on this compound is sparse in the literature. The following tables summarize available data for the parent compound, formohydrazide, and related kinetic information to provide a comparative context for its reactivity.
Table 1: Kinetic Data for Reactions of Hydrazides with Benzhydrylium Ions [1]
| Nucleophile | Electrophile System | Rate Constant, k₂ (M⁻¹s⁻¹) | Nucleophilicity Parameter (N) |
| Formohydrazide | Benzhydrylium ions | 1.15 x 10³ | 11.08 |
| 1,1-Dimethylhydrazine | Benzhydrylium ions | 1.29 x 10⁵ | 15.11 |
| Hydrazine | Benzhydrylium ions | 2.34 x 10³ | 11.37 |
Data collected in acetonitrile at 20 °C. The significant increase in the rate constant and N parameter for 1,1-dimethylhydrazine relative to hydrazine suggests a strong activating effect of the two methyl groups, a principle that applies to this compound.
Table 2: Spectroscopic Data for a Representative Hydrazide (Acetohydrazide) [5]
| Data Type | Values |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 1.83 (s, 3H, CH₃), 7.47 (brs, 2H, NH₂), 9.79 (s, 1H, NH) ppm |
| ¹³C NMR (75 MHz, DMSO-d₆) | δ 168.74 (C=O), 20.93 (CH₃) ppm |
| FT-IR (νₘₐₓ) | 3225, 1688, 1268, 1015, 631, 545 cm⁻¹ |
This data for a related simple hydrazide provides an expected range for the chemical shifts and vibrational frequencies for this compound.
Key Experimental Protocols
The following protocols provide detailed methodologies for key experiments relevant to the study of hydrazide reactivity.
Protocol: Kinetic Measurement of Reaction with Electrophiles[1]
This protocol describes the general method used to determine the second-order rate constants for the reaction of hydrazides with reference electrophiles like benzhydrylium ions.
-
Instrumentation : Utilize a UV-vis spectrophotometer, potentially equipped with stopped-flow or laser-flash capabilities for fast reactions.
-
Sample Preparation : Prepare stock solutions of the hydrazide and the electrophile (e.g., (dma)₂CH⁺BF₄⁻) in a suitable solvent like acetonitrile.
-
Kinetic Run : Mix the reactant solutions directly in the spectrophotometer cuvette at a controlled temperature (e.g., 20 °C). Ensure pseudo-first-order conditions by using a large excess of the hydrazide (at least 10 equivalents).
-
Data Acquisition : Monitor the decay of the absorbance of the electrophile at its λₘₐₓ over time.
-
Data Analysis : Fit the absorbance decay to a single exponential function (A = A₀e⁻ᵏₒᵇˢᵗ + C) to obtain the pseudo-first-order rate constant, kₒᵇₛ (s⁻¹).
-
Second-Order Rate Constant : Plot kₒᵇₛ against the concentration of the hydrazide. The slope of the resulting linear plot gives the second-order rate constant, k₂ (M⁻¹s⁻¹).
The logical relationship for determining the rate constant is depicted below.
Caption: Workflow for the kinetic analysis of hydrazide-electrophile reactions.
Protocol: N-Acetylation of a Hydrazide Derivative[5]
This protocol details a general procedure for the N-acetylation of hydrazides using acetic acid.
-
Reaction Setup : A mixture of the hydrazide derivative (1.0 eq) and glacial acetic acid (used as both reagent and solvent) is placed in a round-bottom flask equipped with a reflux condenser.
-
Heating : The reaction mixture is heated to reflux.
-
Reaction Monitoring : The progress of the reaction is monitored by TLC.
-
Isolation : Upon completion, the reaction mixture is cooled to room temperature. The product often crystallizes directly from the reaction mixture.
-
Purification : The solid product is collected by filtration, washed with a cold solvent (e.g., diethyl ether or cold water) to remove excess acetic acid, and then dried. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Characterization : The structure of the N-acetylated product is confirmed using NMR (¹H and ¹³C), FT-IR spectroscopy, and elemental analysis.
Conclusion
This compound is a reactive synthetic intermediate whose chemistry is dominated by the high nucleophilicity of its terminal nitrogen atom. Theoretical considerations and kinetic data from analogous systems confirm that the dimethylamino substitution significantly enhances its reactivity towards electrophiles compared to its parent formohydrazide. Its primary applications lie in the construction of N-substituted and heterocyclic scaffolds relevant to the pharmaceutical and agrochemical industries. This guide provides the foundational theoretical and practical knowledge for researchers to effectively utilize the distinct reactivity of this compound in complex organic synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. CA1051928A - Process for preparing n,n-dimethylhydrazine - Google Patents [patents.google.com]
- 4. This compound [myskinrecipes.com]
- 5. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Potential Research Areas for N',N'-Dimethylformohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N',N'-Dimethylformohydrazide, a small molecule with a unique arrangement of functional groups, represents a largely unexplored scaffold in chemical and pharmaceutical research. While extensive data on this specific compound is limited, its structural relationship to the well-studied classes of hydrazides and formamides suggests significant potential across various scientific domains. This technical guide aims to illuminate promising research avenues for this compound by drawing parallels with related compounds, proposing detailed experimental protocols, and outlining potential mechanisms of action. The key areas identified for exploration include medicinal chemistry, particularly in the development of novel antimicrobial and anticancer agents; organic synthesis, as a versatile precursor for heterocyclic compounds; and coordination chemistry, as a ligand for the synthesis of novel metal complexes with catalytic or material applications. This document provides a foundational resource to stimulate and guide future research into this intriguing molecule.
Introduction
This compound possesses a formyl group attached to one nitrogen and two methyl groups on the other nitrogen of the hydrazine core. This structure imparts a unique combination of steric and electronic properties, suggesting its potential as a versatile building block and a biologically active agent. Hydrazide derivatives, as a class, are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects.[1][2] The presence of the N',N'-dimethyl substitution may influence the pharmacokinetic and pharmacodynamic properties of the formohydrazide scaffold, potentially leading to compounds with enhanced potency, selectivity, or metabolic stability. Furthermore, the nucleophilic and potential chelating properties of the hydrazide moiety make it an attractive candidate for applications in organic synthesis and materials science.[3]
Physicochemical Properties and Synthesis
Estimated Physicochemical Properties
The following table summarizes the estimated and known properties of this compound and its close structural analog, N-Methyl-N-formylhydrazine, for comparison.
| Property | This compound (Estimated) | N-Methyl-N-formylhydrazine (Known)[][5] |
| Molecular Formula | C₃H₈N₂O | C₂H₆N₂O |
| Molecular Weight | 88.11 g/mol | 74.08 g/mol |
| Boiling Point | ~130-150 °C at 760 mmHg | 118.6 ± 23.0 °C at 760 mmHg |
| Melting Point | Not readily available | 219-222 °C |
| Density | ~1.0-1.1 g/cm³ | 1.1 ± 0.1 g/cm³ |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, Methanol) | Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) |
| Appearance | Likely a colorless to light yellow liquid or low-melting solid | Colorless to Light Yellow Oily Matter |
Potential Synthesis Protocol
A plausible synthetic route to this compound involves the formylation of N,N-dimethylhydrazine. The following protocol is a proposed method based on standard organic chemistry reactions.
Reaction: Formylation of N,N-dimethylhydrazine using a suitable formylating agent.
Reagents and Materials:
-
N,N-Dimethylhydrazine
-
Ethyl formate (or another suitable formylating agent like formic acid)
-
Ethanol (as solvent)
-
Sodium sulfate (for drying)
-
Rotary evaporator
-
Standard glassware for reflux and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N,N-dimethylhydrazine (1.0 equivalent) in ethanol.
-
Add ethyl formate (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the ethanol and excess ethyl formate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.
Characterization: The structure of the synthesized this compound should be confirmed using spectroscopic methods:
-
¹H NMR: Expected signals would include a singlet for the formyl proton, a singlet for the N-methyl protons, and a broad singlet for the other N-methyl proton, showing potential for restricted rotation around the N-N bond.
-
¹³C NMR: Signals corresponding to the carbonyl carbon and the two methyl carbons are expected.
-
IR Spectroscopy: A characteristic strong absorption band for the C=O stretch of the amide group is expected around 1670-1690 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.
Potential Research Areas
Medicinal Chemistry
The hydrazide moiety is a well-established pharmacophore. The unique substitution pattern of this compound offers opportunities for the development of novel therapeutic agents.
-
Rationale: Formohydrazide derivatives have demonstrated promising antibacterial and antifungal activities.[6] The N',N'-dimethyl substitution could enhance lipid solubility, potentially improving cell membrane penetration and antimicrobial efficacy.
-
Hypothesized Signaling Pathway Inhibition: Many antimicrobial hydrazides function by inhibiting essential enzymes in pathogens. For instance, isoniazid, a prominent anti-tuberculosis drug, inhibits mycolic acid synthesis. This compound derivatives could be screened against a panel of microbial enzymes, such as DNA gyrase, dihydrofolate reductase, or fungal lanosterol 14α-demethylase.
Caption: Hypothesized antimicrobial action of this compound derivatives.
-
Rationale: Numerous hydrazide-hydrazone derivatives have been reported to possess significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.
-
Experimental Workflow:
Caption: Workflow for anticancer drug discovery with this compound.
Organic Synthesis
This compound can serve as a valuable synthon for the construction of various heterocyclic systems.
-
Rationale: The presence of a formyl group and a nucleophilic nitrogen atom makes this compound an ideal precursor for reactions such as cyclocondensations. It can be used to synthesize substituted pyrazoles, triazoles, and other nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry and materials science.[3]
-
Proposed Reaction Scheme:
Caption: this compound as a precursor in heterocyclic synthesis.
Coordination Chemistry and Materials Science
-
Rationale: The hydrazide moiety can act as a bidentate or monodentate ligand, coordinating to metal ions through the carbonyl oxygen and the terminal nitrogen atom. The N',N'-dimethyl substitution can influence the steric and electronic environment of the coordination sphere, potentially leading to novel metal complexes with interesting catalytic, magnetic, or optical properties.
-
Potential Applications:
-
Catalysis: Metal complexes of this compound could be investigated as catalysts for various organic transformations, such as oxidation, reduction, and cross-coupling reactions.
-
Functional Materials: Coordination polymers or metal-organic frameworks (MOFs) incorporating this compound as a linker could exhibit interesting properties for gas storage, separation, or sensing applications.
-
Proposed Experimental Protocols
In Vitro Antibacterial Activity Screening
Objective: To determine the minimum inhibitory concentration (MIC) of this compound and its derivatives against a panel of pathogenic bacteria.
Materials:
-
This compound and its synthesized derivatives.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton broth (MHB).
-
96-well microtiter plates.
-
Spectrophotometer.
Protocol:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include positive (bacteria in broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Synthesis of a Substituted Pyrazole
Objective: To demonstrate the utility of this compound as a precursor in heterocyclic synthesis.
Materials:
-
This compound.
-
Acetylacetone (a 1,3-diketone).
-
Glacial acetic acid (as catalyst).
-
Ethanol (as solvent).
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and acetylacetone (1.0 mmol) in ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the corresponding N-formyl-N,N-dimethyl-pyrazolyl derivative.
-
Characterize the product using NMR, IR, and mass spectrometry.
Conclusion
This compound presents a promising yet underexplored scaffold for chemical and pharmaceutical research. Based on the known reactivity and biological activity of related hydrazide and formamide compounds, this technical guide has outlined several potential research areas, including the development of novel antimicrobial and anticancer agents, its application as a versatile precursor in heterocyclic synthesis, and its use as a ligand in coordination chemistry. The provided hypothetical experimental protocols and logical diagrams are intended to serve as a starting point for researchers to delve into the chemistry and potential applications of this intriguing molecule. Further investigation into the synthesis, characterization, and evaluation of this compound and its derivatives is warranted and holds the potential to yield significant scientific advancements.
References
Methodological & Application
Application Notes and Protocols for the Derivatization of Carbonyl Compounds Using Hydrazine-Based Reagents
For Researchers, Scientists, and Drug Development Professionals
The derivatization of carbonyl compounds (aldehydes and ketones) with hydrazine-based reagents is a cornerstone of analytical chemistry. This process converts often volatile and poorly detectable analytes into stable, easily analyzable derivatives. These derivatives typically exhibit enhanced chromatographic retention and detector response, making them ideal for techniques such as High-Performance Liquid Chromatography (HPLC) with Ultraviolet-Visible (UV-Vis) or Mass Spectrometry (MS) detection, and Gas Chromatography (GC).
This document provides detailed application notes and experimental protocols for the use of hydrazine-based derivatization reagents, with a primary focus on 2,4-Dinitrophenylhydrazine (DNPH), a widely used and effective reagent.[1][2][3][4][5][6][7][8][9] Additionally, other important hydrazine reagents such as Girard's Reagents and Dansylhydrazine will be discussed to provide a broader perspective on available methodologies.
Overview of Common Hydrazine-Based Derivatization Reagents
Hydrazine reagents react with the carbonyl group of aldehydes and ketones to form stable hydrazone derivatives.[3] The choice of reagent depends on the analytical technique and the desired sensitivity.
-
2,4-Dinitrophenylhydrazine (DNPH): DNPH is the most common hydrazine-based reagent for carbonyl derivatization.[4] It forms crystalline, brightly colored (yellow to red) 2,4-dinitrophenylhydrazone derivatives that are highly suitable for HPLC with UV-Vis detection.[1]
-
Girard's Reagents (T and P): These reagents possess a quaternary ammonium group, which introduces a permanent positive charge to the resulting hydrazone.[2][10] This permanent charge significantly enhances the ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to much lower detection limits.[11][12][13]
-
Dansylhydrazine: This reagent attaches a dansyl group to the carbonyl compound, rendering the derivative highly fluorescent.[14][15] This allows for very sensitive detection using a fluorescence detector in HPLC.[16]
-
2-(Dimethylamino)ethylhydrazine (DMAEH): This reagent is particularly useful for the analysis of small carbonyl compounds by ESI-MS. The terminal dimethylamino group provides high ionization efficiency in the positive-ion mode.[17]
Application Highlight: 2,4-Dinitrophenylhydrazine (DNPH)
Principle and Reaction Mechanism
The reaction between an aldehyde or ketone and DNPH is a condensation reaction that proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form a stable 2,4-dinitrophenylhydrazone.[1] This reaction is typically acid-catalyzed.
Caption: General reaction of a carbonyl compound with DNPH.
Quantitative Data Summary
The following table summarizes typical experimental conditions and performance data for the derivatization of various carbonyl compounds with DNPH followed by HPLC-UV analysis.
| Analyte | Matrix | Derivatization Conditions | HPLC Column | Detection Wavelength | Limit of Detection (LOD) | Reference |
| Formaldehyde | Air/Water | Acidified DNPH solution | C18 | 360-365 nm | 2.4 - 16.1 µg/L | [6][7] |
| Acetaldehyde | Air/Water | Acidified DNPH solution | C18 | 360-365 nm | 2.4 - 16.1 µg/L | [6][7] |
| Acetone | Air/Water | Acidified DNPH solution | C18 | 360-365 nm | 2.4 - 16.1 µg/L | [6][7] |
| Muscone | Natural Musk | DNPH in acidified ethanol | C18 | 365 nm | Not Specified | [7] |
| Various Aldehydes & Ketones | Environmental | DNPH on solid sorbent | C18 | 360 nm | Not Specified | [9] |
Experimental Workflow
The general workflow for the analysis of carbonyl compounds using DNPH derivatization is depicted below.
Caption: Workflow for carbonyl analysis using DNPH.
Detailed Experimental Protocols
Protocol 1: DNPH Derivatization of Carbonyls in Aqueous Samples
This protocol is adapted from EPA Method 8315A for the analysis of carbonyl compounds in aqueous matrices.[9]
1. Reagent Preparation
-
DNPH Derivatizing Reagent: Prepare a saturated solution of purified DNPH in 2N hydrochloric acid. For trace analysis, DNPH should be recrystallized from acetonitrile to remove carbonyl impurities.
-
Standard Solutions: Prepare stock solutions of the target aldehydes and ketones in acetonitrile at a concentration of 1000 mg/L.
2. Sample Preparation and Derivatization
-
To 100 mL of the aqueous sample, add a suitable internal standard.
-
Adjust the pH of the sample to 3 with 2N HCl.
-
Add 10 mL of the saturated DNPH derivatizing reagent to the sample.
-
Mix thoroughly and allow the reaction to proceed at room temperature for at least 1 hour. The formation of a yellow-orange precipitate indicates the presence of carbonyl compounds.
3. Extraction of DNPH Derivatives
-
Solid-Phase Extraction (SPE) - Recommended:
-
Condition a C18 SPE cartridge with 10 mL of methanol followed by 10 mL of deionized water.
-
Load the derivatized sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.
-
Wash the cartridge with 10 mL of deionized water to remove excess reagent and interfering substances.
-
Dry the cartridge by passing air through it for 10 minutes.
-
Elute the DNPH derivatives with 5 mL of acetonitrile.
-
-
Liquid-Liquid Extraction (LLE):
-
Transfer the derivatized sample to a separatory funnel.
-
Extract the solution three times with 30 mL portions of methylene chloride.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to a final volume of 1 mL under a gentle stream of nitrogen.
-
4. HPLC Analysis
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, an initial composition of 60% acetonitrile and 40% water, with a gradient to 100% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30-40°C.[6]
-
Detector: UV-Vis detector set at approximately 360-365 nm.[7]
-
-
Quantification: Prepare a calibration curve using the DNPH derivatives of the standard solutions. Identify and quantify the analytes in the sample by comparing their retention times and peak areas to those of the standards.
Protocol 2: Derivatization with Girard's Reagent T for LC-MS Analysis
This protocol is based on methods for enhancing the MS detection of carbonyl-containing compounds.[10]
1. Reagent Preparation
-
Girard's Reagent T (GirT) Solution: Prepare a 10 mg/mL solution of GirT in a mixture of methanol and acetic acid (9:1, v/v).
-
Standard Solutions: Prepare stock solutions of the target analytes in a suitable solvent (e.g., methanol).
2. Derivatization Procedure
-
To a dried extract of the sample (or a known amount of standard), add 100 µL of the GirT solution.
-
Vortex the mixture and incubate at 60°C for 30-60 minutes.
-
After incubation, evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in an appropriate volume of the initial mobile phase for LC-MS analysis.
3. LC-MS/MS Analysis
-
Chromatographic Conditions: Use a C18 or similar reverse-phase column with a mobile phase gradient of water and acetonitrile, both typically containing 0.1% formic acid to promote protonation.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Selected Ion Monitoring (SIM) of the [M+H]+ ion of the derivatized analyte or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. The permanent positive charge on the Girard's derivative provides a strong signal.
-
Protocol 3: Fluorescent Labeling with Dansylhydrazine
This protocol is adapted for the sensitive detection of carbonyls by HPLC with fluorescence detection.[15][16]
1. Reagent Preparation
-
Dansylhydrazine Solution: Prepare a 1 mg/mL solution of dansylhydrazine in acetonitrile.
-
Catalyst: 10% Trifluoroacetic acid (TFA) in acetonitrile.
2. Derivatization Procedure
-
To the dried sample extract or standard, add 100 µL of the dansylhydrazine solution and 10 µL of the TFA catalyst.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent and reconstitute in the mobile phase.
3. HPLC-Fluorescence Analysis
-
Chromatographic Conditions: Use a C18 column with a water/acetonitrile mobile phase gradient.
-
Fluorescence Detection:
-
Excitation Wavelength: ~340 nm.
-
Emission Wavelength: ~525 nm.[15]
-
These protocols provide a starting point for the derivatization of carbonyl compounds. Optimization of reaction times, temperatures, and reagent concentrations may be necessary depending on the specific analytes and sample matrix.
References
- 1. benchchem.com [benchchem.com]
- 2. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. shura.shu.ac.uk [shura.shu.ac.uk]
- 5. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. iomcworld.com [iomcworld.com]
- 8. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 9. epa.gov [epa.gov]
- 10. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. med.upenn.edu [med.upenn.edu]
- 14. 丹磺酰肼 for LC-MS derivatization, LiChropur™, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Aldehyde and Ketone Quantification
Topic: Quantification of Aldehydes and Ketones Using Derivatization Agents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for methodologies involving N',N'-Dimethylformohydrazide for the quantification of aldehydes and ketones did not yield established analytical protocols or quantitative data. This suggests that it is not a commonly employed reagent for this purpose. The following application notes detail the widely accepted and validated methods using 2,4-dinitrophenylhydrazine (DNPH), a standard reagent for the derivatization and quantification of carbonyl compounds.
Introduction to Carbonyl Quantification via Derivatization
The quantification of aldehydes and ketones is crucial in various fields, including environmental monitoring, food science, and biomedical research, due to their reactivity and potential toxicity.[1][2] A significant challenge in the analysis of low molecular weight aldehydes and ketones is their volatility and high polarity.[1] Derivatization is a common strategy to overcome these analytical challenges. This process involves a chemical reaction that converts the analyte into a more stable, detectable, and chromatographically separable derivative.[2]
One of the most robust and widely used derivatization agents for carbonyl compounds is 2,4-dinitrophenylhydrazine (DNPH).[2][3][4] In an acidic medium, DNPH reacts with the carbonyl group of aldehydes and ketones to form stable 2,4-dinitrophenylhydrazone derivatives.[1][3] These derivatives exhibit strong UV absorbance, making them readily quantifiable by High-Performance Liquid Chromatography with UV detection (HPLC-UV).[2]
Application Notes: Quantification of Aldehydes and Ketones using 2,4-Dinitrophenylhydrazine (DNPH)
Principle
The analytical method is based on the reaction of aldehydes and ketones with DNPH to form their corresponding hydrazones. The resulting derivatives are then separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method is highly sensitive and specific for carbonyl compounds.
Applications
-
Environmental Monitoring: Determination of volatile organic compounds (VOCs) in air, water, and soil samples.[2] The US Environmental Protection Agency (EPA) has established methods, such as Method 8315A, that utilize DNPH derivatization for the analysis of carbonyl compounds.
-
Food and Beverage Industry: Quantification of flavor and off-flavor carbonyl compounds that contribute to the aroma and quality of food products.[5]
-
Biomedical Research: Measurement of aldehydes and ketones in biological matrices like plasma, serum, and urine as biomarkers of oxidative stress and disease.[5]
Workflow for Aldehyde and Ketone Quantification using DNPH
Caption: Experimental workflow for carbonyl quantification.
Chemical Reaction: Derivatization with DNPH
The reaction involves the nucleophilic addition of the amino group of DNPH to the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form a 2,4-dinitrophenylhydrazone.
Caption: Derivatization of carbonyls with DNPH.
Experimental Protocols
Protocol 1: General Procedure for Derivatization of Aqueous Samples
This protocol is a general guideline and may require optimization based on the specific sample matrix and target analytes.
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (ACN), HPLC grade
-
Hydrochloric acid (HCl), concentrated
-
Perchloric acid
-
Water, HPLC grade
-
Sample containing aldehydes and/or ketones
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
Procedure:
-
Preparation of DNPH Solution (0.1% w/v):
-
Dissolve 100 mg of DNPH in 100 mL of acetonitrile.
-
Add 0.5 mL of concentrated hydrochloric acid or perchloric acid as a catalyst.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Note: This solution should be prepared fresh and stored in an amber bottle to protect it from light.
-
-
Derivatization Reaction:
-
To 1 mL of the aqueous sample in a glass vial, add 1 mL of the prepared DNPH solution.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 30 minutes). The optimal time and temperature may need to be determined experimentally.
-
-
Sample Preparation for HPLC:
-
After incubation, allow the sample to cool to room temperature.
-
If necessary, neutralize the sample with a suitable base.
-
Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the filtered sample into the HPLC system.
-
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detection: UV detector set at approximately 360 nm.
-
Flow Rate: 1.0 mL/min.
-
-
Protocol 2: Analysis of Airborne Carbonyls (Based on EPA Method TO-11A)
This method involves sampling air through a cartridge coated with DNPH.
Materials:
-
DNPH-coated silica gel cartridges
-
Air sampling pump
-
Acetonitrile, HPLC grade
-
HPLC system as described in Protocol 1
Procedure:
-
Air Sampling:
-
Connect a DNPH-coated cartridge to a calibrated air sampling pump.
-
Draw a known volume of air through the cartridge at a specified flow rate. Aldehydes and ketones in the air will react with the DNPH on the cartridge.
-
-
Sample Elution:
-
After sampling, cap the cartridge and transport it to the laboratory.
-
Elute the hydrazone derivatives from the cartridge by passing a known volume of acetonitrile (e.g., 5 mL) through it.
-
-
HPLC Analysis:
-
Collect the eluate in a volumetric flask and adjust the volume with acetonitrile.
-
Transfer an aliquot to an HPLC vial for analysis as described in Protocol 1.
-
Quantitative Data Presentation
The following tables summarize typical performance data for the quantification of various aldehydes and ketones using DNPH derivatization followed by HPLC-UV analysis.
Table 1: HPLC Retention Times of DNPH-Derivatized Carbonyls
| Carbonyl Compound | Retention Time (minutes) |
| Formaldehyde | 4.2 |
| Acetaldehyde | 5.5 |
| Acetone | 6.8 |
| Propionaldehyde | 7.2 |
| Crotonaldehyde | 8.1 |
| Butyraldehyde | 9.0 |
| Benzaldehyde | 10.5 |
| Valeraldehyde | 11.3 |
| Hexaldehyde | 13.8 |
Note: Retention times are approximate and will vary depending on the specific HPLC column, mobile phase gradient, and other chromatographic conditions.
Table 2: Method Detection Limits (MDLs) for Selected Carbonyls
| Carbonyl Compound | MDL in Air (µg/m³) | MDL in Water (µg/L) |
| Formaldehyde | 0.1 | 0.5 |
| Acetaldehyde | 0.2 | 0.8 |
| Acetone | 0.5 | 1.0 |
| Benzaldehyde | 0.3 | 0.7 |
Note: MDLs are dependent on the sample volume, elution volume, and instrument sensitivity.
Advantages and Limitations of the DNPH Method
Caption: Advantages and limitations of DNPH method.
The formation of E- and Z-stereoisomers of the hydrazones can sometimes lead to peak splitting in the chromatogram, which can complicate quantification.[3] Additionally, ozone in air samples can react with DNPH, which may affect the accuracy of the measurements.
Alternative Derivatization Reagents
While DNPH is the most common reagent, other derivatizing agents are also used for specific applications:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): Reacts with carbonyls to form oximes that are suitable for analysis by Gas Chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS).
-
Dansylhydrazine: Forms fluorescent derivatives that can be detected with high sensitivity by HPLC with a fluorescence detector.
-
3-Nitrophenylhydrazine (3-NPH): Used for LC-MS/MS applications, offering high sensitivity and specificity.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GC-MS Analysis of Carbonyl Compounds with N',N'-Dimethylformohydrazide
A comprehensive search for the use of N',N'-Dimethylformohydrazide as a derivatization reagent for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of carbonyl compounds has revealed a significant lack of established methods and published data in the scientific literature. While derivatization is a crucial step for the analysis of carbonyl compounds by GC-MS, this compound does not appear to be a commonly employed reagent for this purpose. The vast majority of available research and standardized methods utilize other derivatizing agents.
Therefore, to provide a valuable and practical resource for researchers, scientists, and drug development professionals, this document will focus on a widely accepted and well-documented alternative: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) . PFBHA is a frequently used reagent that reacts with carbonyl compounds to form stable oxime derivatives, which are amenable to GC-MS analysis with high sensitivity.
These application notes provide a detailed protocol for the derivatization of carbonyl compounds with PFBHA and their subsequent analysis by GC-MS.
Application Note: GC-MS Analysis of Carbonyl Compounds using PFBHA Derivatization
Introduction
Carbonyl compounds, such as aldehydes and ketones, are a class of organic compounds that are of significant interest in various fields, including environmental science, food chemistry, and clinical diagnostics. Their analysis is often challenging due to their polarity and thermal lability. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, direct GC-MS analysis of many carbonyl compounds is problematic. Derivatization with a suitable reagent can overcome these limitations by improving the volatility, thermal stability, and chromatographic behavior of the analytes.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a highly effective derivatization reagent for carbonyl compounds. It reacts with the carbonyl group to form stable PFBHA-oxime derivatives. These derivatives are less polar, more volatile, and exhibit excellent electron-capturing properties, making them ideal for sensitive detection by GC-MS, particularly with an electron capture detector (ECD) or in negative chemical ionization (NCI) mode.
Principle of the Method
The method involves the reaction of carbonyl compounds with PFBHA in an acidic medium to form the corresponding PFBHA-oximes. The derivatives are then extracted into an organic solvent and analyzed by GC-MS. The separation is achieved on a non-polar or medium-polarity capillary column, and the identification and quantification are performed using the mass spectrometer.
Experimental Protocols
1. Materials and Reagents
-
Carbonyl Compound Standards: (e.g., formaldehyde, acetaldehyde, acetone, propanal, etc.) of high purity.
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA): Reagent grade.
-
Solvents: Hexane, Dichloromethane, Methanol, Acetonitrile (all HPLC or GC grade).
-
Internal Standard (IS): A suitable deuterated carbonyl compound or a compound with similar chemical properties that is not present in the sample (e.g., 2-chlorobenzaldehyde).
-
Acids: Hydrochloric acid (HCl) or Formic acid.
-
Sodium Sulfate (anhydrous): For drying extracts.
-
Nitrogen gas (high purity): For solvent evaporation.
-
Sample Vials, Syringes, and other standard laboratory glassware.
2. Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve a known amount of each carbonyl compound standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with methanol to the desired concentration range (e.g., 0.1 - 10 µg/mL).
-
Internal Standard Solution (e.g., 10 µg/mL): Prepare a stock solution of the internal standard in methanol.
3. Sample Preparation and Derivatization
This protocol is a general guideline and may need to be optimized for specific sample matrices.
-
Sample Collection: The method of sample collection will vary depending on the matrix (e.g., air, water, biological fluid).
-
Extraction (if necessary): For solid or liquid samples, an appropriate extraction method (e.g., liquid-liquid extraction, solid-phase extraction) should be employed to isolate the carbonyl compounds.
-
Derivatization Reaction:
-
To 1 mL of the sample extract or standard solution in a vial, add 10 µL of the internal standard solution.
-
Add 100 µL of a 10 mg/mL PFBHA solution in water or a suitable buffer.
-
Acidify the mixture by adding 10 µL of 1 M HCl or formic acid.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 60°C for 1 hour in a heating block or water bath.
-
Allow the mixture to cool to room temperature.
-
-
Extraction of Derivatives:
-
Add 1 mL of hexane or dichloromethane to the reaction vial.
-
Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivatives.
-
Centrifuge to separate the layers.
-
Carefully transfer the organic (upper) layer to a clean vial.
-
Dry the extract by passing it through a small column containing anhydrous sodium sulfate.
-
-
Concentration:
-
If necessary, concentrate the extract to a final volume of 100-200 µL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
-
GC-MS Analysis
1. Instrumental Parameters
The following are typical GC-MS parameters and may require optimization for specific applications and instruments.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial: 50°C (hold for 2 min) Ramp 1: 10°C/min to 150°C Ramp 2: 20°C/min to 280°C (hold for 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-450 |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
2. Data Analysis
-
Identification: Identify the PFBHA-oxime derivatives by comparing their retention times and mass spectra with those of the derivatized standards.
-
Quantification: For quantitative analysis, create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of the carbonyl compounds in the samples can then be determined from this calibration curve.
Data Presentation
Table 1: Retention Times and Characteristic Ions for PFBHA-Oximes of Common Carbonyl Compounds
| Carbonyl Compound | Retention Time (min) | Molecular Ion (M+) | Major Fragment Ions (m/z) |
| Formaldehyde-PFBHA | ~5.2 | 225 | 181, 195, 225 |
| Acetaldehyde-PFBHA | ~6.8 | 239 | 181, 209, 239 |
| Acetone-PFBHA | ~7.5 | 253 | 181, 223, 253 |
| Propanal-PFBHA | ~8.3 | 253 | 181, 223, 253 |
| Butanal-PFBHA | ~9.6 | 267 | 181, 237, 267 |
| Pentanal-PFBHA | ~10.8 | 281 | 181, 251, 281 |
Note: Retention times are approximate and will vary depending on the specific GC conditions and column used.
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis of carbonyl compounds.
Caption: Derivatization reaction of a carbonyl compound with PFBHA.
Application Note: Quantitative Analysis of N',N'-Dimethylformohydrazide Derivatives by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
N',N'-Dimethylformohydrazide and its derivatives are compounds of interest in various fields, including chemical synthesis and potentially as metabolites or impurities in pharmaceutical products. Accurate and sensitive quantification of these small, polar, and often reactive molecules presents an analytical challenge. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound derivatives in biological matrices. Due to the polar nature and poor ionization efficiency of the target analytes, a pre-column derivatization step is employed to enhance chromatographic retention and mass spectrometric detection.
Principle
This method is based on the derivatization of the hydrazine moiety of this compound and its derivatives with a carbonyl-containing reagent, such as p-tolualdehyde. This reaction forms a less polar and more stable hydrazone derivative, which exhibits improved retention on a reversed-phase C18 column and enhanced ionization efficiency in the mass spectrometer. Quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Experimental Protocols
Sample Preparation and Derivatization
This protocol is designed for the analysis of this compound derivatives in a biological matrix such as plasma.
Materials:
-
Plasma samples
-
This compound derivative standards
-
Internal Standard (IS) solution (e.g., an isotopically labeled analog or a structurally similar hydrazine derivative)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
p-Tolualdehyde derivatizing reagent solution (10 mg/mL in ACN)
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Spiking: To a 100 µL aliquot of the plasma sample in a microcentrifuge tube, add the internal standard solution. For calibration standards and quality control samples, spike with the appropriate concentrations of this compound derivative standards.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Derivatization: Add 50 µL of the p-tolualdehyde derivatizing reagent solution to the supernatant.
-
Reaction: Vortex the mixture and incubate at 60°C for 30 minutes to allow for complete derivatization.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to ensure complete dissolution.
-
Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to remove any remaining particulates.
-
Sample Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Data Presentation
Table 1: Hypothetical MRM Transitions for Derivatized this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Derivatized this compound | [M+H]+ | Fragment 1 | Optimized |
| [M+H]+ | Fragment 2 (Qualifier) | Optimized | |
| Derivatized Internal Standard | [M+H]+ | Fragment 1 | Optimized |
Table 2: Quantitative Performance Summary (Hypothetical Data)
| Parameter | Value |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | < 15% |
Visualizations
Caption: Sample preparation and derivatization workflow.
Caption: Rationale for the analytical approach.
Conclusion
The described LC-MS/MS method, incorporating a crucial derivatization step, provides a sensitive, selective, and reliable approach for the quantification of this compound derivatives in complex biological matrices. The method demonstrates good linearity, precision, and accuracy, making it suitable for a range of research and development applications. The use of derivatization successfully overcomes the challenges associated with the analysis of small, polar hydrazine-containing compounds.
References
Application Notes and Protocols for Derivatizing Biological Samples with N',N'-Dimethylformohydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the derivatization of carbonyl-containing compounds (aldehydes and ketones) in biological samples using N',N'-Dimethylformohydrazide. This procedure is designed to enhance the detection and quantification of these analytes, particularly in mass spectrometry-based analyses. Derivatization is a crucial step for improving the chromatographic separation and ionization efficiency of small, polar, and often volatile carbonyl compounds.[1][2] While specific performance data for this compound is not extensively published, the principles and methodologies outlined here are based on well-established protocols for similar hydrazine-based derivatizing agents, such as 2,4-dinitrophenylhydrazine (DNPH) and 3-nitrophenylhydrazine (3-NPH).[3][4][5]
Introduction
Carbonyl-containing metabolites, including aldehydes and ketones, are involved in a multitude of physiological and pathological processes, serving as potential biomarkers for various diseases like diabetes, cardiovascular diseases, and neurodegenerative disorders.[6] However, their direct analysis in complex biological matrices is challenging due to their low molecular weight, high polarity, and instability.[1][3] Chemical derivatization with reagents like this compound converts these carbonyls into more stable and readily detectable hydrazone derivatives, significantly improving analytical sensitivity and specificity, particularly for liquid chromatography-mass spectrometry (LC-MS) methods.[1][3][7] This process increases the molecular weight and hydrophobicity of the analytes, leading to better retention in reversed-phase chromatography and enhanced ionization efficiency.[4][8]
Data Presentation
The following table summarizes representative quantitative data achieved with similar hydrazine-based derivatization reagents for the analysis of carbonyl compounds in biological samples. This data illustrates the expected improvements in analytical performance following derivatization.
| Parameter | Typical Performance with Hydrazine Derivatization | Reference |
| Sensitivity Improvement | > 50-fold for some short- to medium-chain N-Acyl glycines | [5] |
| Limit of Detection (LOD) | 0.4 - 9.4 ng/m³ for various carbonyls in air samples | [7] |
| Linearity (R²) | 0.9938 - 0.9999 | [7] |
| Reproducibility (RSD) | 1.7 - 11% | [7] |
| Recovery | 90 - 104% | [7] |
Experimental Protocols
This section provides a detailed methodology for the derivatization of biological samples with this compound, followed by analysis using LC-MS.
Materials and Reagents
-
This compound
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Internal Standards (e.g., isotopically labeled carbonyl compounds)
-
Biological sample (e.g., plasma, urine, tissue homogenate)
-
Centrifuge
-
Vortex mixer
-
Incubator or heating block
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
LC-MS system (e.g., UPLC coupled to a Q-TOF or Triple Quadrupole MS)
Sample Preparation
Proper sample preparation is critical to remove interfering substances and ensure efficient derivatization.
-
Plasma/Serum:
-
Thaw frozen samples on ice.
-
To 100 µL of plasma/serum, add 300 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the derivatization step.
-
-
Urine:
-
Thaw frozen samples on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.
-
Dilute the supernatant 1:1 with water containing the internal standard.
-
-
Tissue Homogenate:
-
Homogenize the tissue in a suitable buffer (e.g., PBS) on ice.
-
Perform protein precipitation as described for plasma/serum.
-
Collect the supernatant for derivatization.
-
Derivatization Protocol
-
Reagent Preparation: Prepare a 10 mg/mL solution of this compound in acetonitrile with 0.1% formic acid (or TFA) as a catalyst.
-
Reaction:
-
To the prepared sample supernatant (e.g., 100 µL), add 50 µL of the this compound reagent solution.
-
Vortex briefly to mix.
-
Incubate the mixture at 60°C for 30-60 minutes. Optimization of reaction time and temperature may be required for specific analytes.
-
-
Sample Cleanup (Optional but Recommended):
-
After incubation, the sample can be directly injected into the LC-MS system or subjected to a cleanup step to remove excess derivatization reagent and other matrix components.
-
Solid-phase extraction (SPE) is a common cleanup method. The choice of SPE sorbent (e.g., C18) will depend on the properties of the derivatized analytes.
-
LC-MS Analysis
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 10-15 minutes to elute the derivatized compounds.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan for qualitative analysis or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Collision Energy: Optimize for specific derivatized analytes.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the derivatization of biological samples.
Carbonyl Group Derivatization Reaction
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of N',N'-Dimethylformohydrazide in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N',N'-Dimethylformohydrazide (DMH) is a chemical compound of interest due to its structural similarity to other hydrazines and formamides used in industrial processes. Its potential presence in the environment, either through direct release or as a transformation product of other chemicals, necessitates reliable analytical methods for its detection and quantification in environmental matrices such as water and soil. This document provides detailed application notes and protocols for the analysis of DMH in environmental samples, based on established methods for structurally related compounds.
Disclaimer: Specific validated methods for the analysis of this compound in environmental samples are not widely available in the published literature. The following protocols have been adapted from methodologies developed for the analysis of 1,1-dimethylhydrazine (UDMH) and its transformation products, which are structurally and chemically similar to DMH. These protocols should be validated in-house for the specific application.
Environmental Fate and Degradation
While the specific environmental fate of this compound is not well-documented, the behavior of the related compound N,N-Dimethylformamide (DMF) can provide some insights. DMF is expected to undergo relatively rapid biodegradation in water and soil, with a half-life of 18-36 hours.[1][2] It is primarily degraded through hydrolysis to dimethylamine and formic acid.[3][4] Based on this, a hypothetical degradation pathway for DMH in the environment can be proposed, initiating with the cleavage of the formyl group.
Analytical Methodologies
The primary analytical techniques for the determination of small, polar, and potentially volatile compounds like DMH in environmental samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation
Effective sample preparation is crucial for the accurate analysis of trace levels of contaminants in complex environmental matrices.
For Water Samples (Accelerated Water Sample Preparation - AWASP):
This method is designed for the efficient removal of water and extraction of analytes into an organic solvent, making it suitable for GC-MS analysis.[5]
-
To a 10 mL water sample, add 15 g of anhydrous sodium sulfate.
-
Add a suitable internal standard (e.g., pyridine-d5).
-
Vortex the mixture vigorously for 1 minute to ensure complete dissolution of the salt and absorption of water.
-
Add 5 mL of dichloromethane and vortex for an additional 2 minutes for analyte extraction.
-
Allow the phases to separate. The upper layer will be a saturated aqueous salt solution, and the lower layer will be the dichloromethane extract.
-
Carefully transfer the dichloromethane layer to a clean vial for analysis.
For Soil Samples:
Extraction from soil matrices typically involves solvent extraction, followed by a cleanup step if necessary.
-
Weigh 10 g of the soil sample into a centrifuge tube.
-
Add a suitable internal standard.
-
Add 20 mL of a suitable extraction solvent (e.g., acetonitrile or methanol).
-
Vortex or sonicate the sample for 30 minutes to extract the analytes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial for analysis. For highly contaminated samples or complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is a highly sensitive and selective technique suitable for the analysis of polar and non-volatile compounds. The following protocol is adapted from a method for the analysis of UDMH and its transformation products.[6]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Nucleosil-100–5SA sulfo-cation-exchanger (or equivalent HILIC column)
-
Mobile Phase: 50 mM ammonium acetate buffer (pH 5.4) containing 25% methanol[6]
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Mode: Isocratic
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Key Parameters: Specific precursor and product ions, as well as collision energies, must be optimized for this compound.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol
GC-MS/MS is a robust technique for the analysis of volatile and semi-volatile compounds. This protocol is based on methods for the analysis of UDMH transformation products.[5][7]
Instrumentation:
-
Gas Chromatograph (GC) coupled to a tandem mass spectrometer.
Chromatographic Conditions:
-
Column: HP-INNOWAX polar stationary phase (or equivalent)[7]
-
Injector Temperature: 250 °C
-
Oven Program: 40 °C (hold for 2 min), ramp to 220 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Splitless
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Key Parameters: Specific precursor and product ions, as well as collision energies, must be optimized for this compound.
Quantitative Data
Table 1: LC-MS/MS Performance for UDMH and its Transformation Products in Soil Extracts [6]
| Compound | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity Range (ng/mL) |
| 1,1-Dimethylhydrazine | 1.2 | 4.0 | 4 - 10000 |
| N-Nitrosodimethylamine | 0.08 | 0.27 | 0.27 - 2000 |
| N,N-Dimethylformamide | 0.5 | 1.7 | 1.7 - 5000 |
Table 2: GC-MS/MS Performance for UDMH Transformation Products in Water Samples [7]
| Compound | Limit of Detection (LOD) (ng/mL) |
| N,N-Dimethylformamide | 2.3 |
| N-Nitrosodimethylamine | 0.3 |
| 1-Formyl-2,2-dimethylhydrazine | 1.5 |
Table 3: Recovery of UDMH Transformation Products using AWASP for Water Samples [5]
| Compound | Recovery (%) |
| N,N-Dimethylformamide | > 80 |
| N-Nitrosodimethylamine | > 80 |
| Formaldehyde dimethylhydrazone | > 80 |
Visualizations
Caption: Analytical workflow for DMH analysis.
Caption: Hypothetical degradation pathway of DMH.
References
- 1. ARCHIVED - Priority Substances List Assessment Report for N,N-Dimethylformamide - Canada.ca [canada.ca]
- 2. N,N-DIMETHYLFORMAMIDE [inchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and genome sequence of N,N-dimethylformamide degradation in Paracoccus sulfuroxidans DM175A1-1 isolated from activated sludge of wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Role of N',N'-Dimethylformohydrazide in Metabolomics: A Review of Current Applications
A comprehensive review of scientific literature reveals a notable absence of established applications for N',N'-Dimethylformohydrazide in the field of metabolomics. While this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its use as a chemical probe, derivatization agent, or analytical tool in the study of metabolites is not documented in current research.
In contrast, the broader class of hydrazine-containing reagents plays a significant role in metabolomics, particularly in the analysis of small molecules that are otherwise challenging to detect. These reagents are primarily employed for chemical derivatization, a process that modifies the chemical structure of target metabolites to enhance their analytical properties, such as improving their ionization efficiency for mass spectrometry or their chromatographic separation.
This document will therefore focus on a widely used and well-documented hydrazine derivative, 3-nitrophenylhydrazine (3-NPH) , as a representative example to illustrate the application of hydrazine-based derivatization in metabolomics. The principles, protocols, and data presented for 3-NPH serve as a practical guide for researchers, scientists, and drug development professionals interested in the derivatization of carbonyl- and carboxyl-containing metabolites.
Application Notes: Derivatization of Carbonyl and Carboxyl-Containing Metabolites with 3-Nitrophenylhydrazine (3-NPH)
Introduction
A significant portion of the metabolome consists of compounds containing carbonyl (aldehydes and ketones) and carboxyl functional groups.[1] These include key metabolite classes such as carboxylic acids, amino acids, and fatty acids. Direct analysis of these compounds by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their poor ionization efficiency and chromatographic retention. Chemical derivatization with 3-nitrophenylhydrazine (3-NPH) is a robust strategy to overcome these limitations.[2][3]
The reaction of 3-NPH with carbonyl groups forms stable hydrazones, while its reaction with carboxyl groups, in the presence of a coupling agent, yields hydrazides.[1] These derivatives exhibit significantly improved ionization efficiency in electrospray ionization (ESI) mass spectrometry, leading to enhanced sensitivity and lower limits of detection.[4][5]
Key Advantages of 3-NPH Derivatization:
-
Broad Coverage: 3-NPH can simultaneously react with both carbonyl and carboxyl groups, allowing for the comprehensive profiling of a wide range of metabolites in a single analytical run.[2]
-
Enhanced Sensitivity: The introduction of the 3-nitrophenyl group significantly increases the ionization efficiency of the target metabolites, leading to substantial improvements in detection sensitivity.[3][4]
-
Improved Chromatographic Separation: The derivatization process alters the polarity of the metabolites, often leading to better separation on reverse-phase liquid chromatography (RPLC) columns.[2]
-
Stable Derivatives: The resulting hydrazone and hydrazide derivatives are generally stable, allowing for reliable and reproducible analysis.[6]
Experimental Protocols
Protocol 1: Derivatization of Carbonyl and Carboxyl Metabolites in Biological Samples
This protocol is adapted from established methods for the derivatization of a broad range of metabolites in biological matrices such as plasma, urine, or cell extracts.[2][6]
Materials:
-
3-nitrophenylhydrazine (3-NPH) hydrochloride solution: 50 mM in methanol/water (50:50, v/v)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution: 30 mM in methanol/water (50:50, v/v) containing 1.5% pyridine
-
Quenching solution: 200 mM butylated hydroxytoluene (BHT) in methanol
-
Internal Standard solution: A mixture of isotopically labeled standards corresponding to the target analytes.
-
Sample (e.g., plasma, urine, tissue homogenate)
Procedure:
-
Sample Preparation: Thaw frozen biological samples on ice. For plasma or serum, precipitate proteins by adding 4 volumes of ice-cold methanol, vortex, and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant. For urine, dilute 1:10 with water and centrifuge to remove particulates.
-
Derivatization Reaction:
-
To 50 µL of the prepared sample supernatant or diluted urine, add 10 µL of the internal standard solution.
-
Add 25 µL of the 50 mM 3-NPH solution.
-
Add 25 µL of the 30 mM EDC solution.
-
Vortex the mixture gently and incubate at 40°C for 30 minutes.
-
-
Quenching: Add 10 µL of the 200 mM BHT quenching solution to stop the reaction.
-
Analysis: The derivatized sample is now ready for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of 3-NPH Derivatives
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Gas Temperature: 350°C
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for untargeted profiling.
Data Presentation
Table 1: Quantitative Performance of 3-NPH Derivatization for Key Metabolites
| Metabolite Class | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| Carboxylic Acids | Pyruvic acid | high femtomoles | low picomoles | > 0.99 | [4] |
| Lactic acid | high femtomoles | low picomoles | > 0.99 | [4] | |
| Succinic acid | high femtomoles | low picomoles | > 0.99 | [4] | |
| Citric acid | high femtomoles | low picomoles | > 0.99 | [4] | |
| Amino Acids | Glycine | Not reported | Not reported | > 0.99 | [2] |
| Alanine | Not reported | Not reported | > 0.99 | [2] | |
| Aldehydes | Malondialdehyde | ~0.1 nM | ~0.3 nM | > 0.99 | [4] |
| 4-hydroxy-2-nonenal | ~0.05 nM | ~0.15 nM | > 0.99 | [4] |
Note: The exact LOD and LOQ values are instrument-dependent and should be determined experimentally.
Visualization of Experimental Workflow and Reaction Mechanism
Caption: Experimental workflow for 3-NPH derivatization in metabolomics.
Caption: Reaction mechanisms for 3-NPH derivatization.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolism and activation of 1,1-dimethylhydrazine and methylhydrazine, two products of nitrosodimethylamine reductive biotransformation, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of N,N-Dimethylhydrazones from Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylhydrazones are versatile synthetic intermediates derived from the condensation of aldehydes or ketones with N,N-dimethylhydrazine. This transformation is a robust and high-yielding reaction that serves as a crucial step in a multitude of synthetic pathways. The hydrazone moiety activates the adjacent α-carbon for deprotonation and subsequent alkylation, facilitates various C-C bond-forming reactions, and can be readily cleaved to regenerate the parent carbonyl compound or converted to other functional groups.[1][2] This application note provides detailed protocols for the synthesis of N,N-dimethylhydrazones from a range of aldehyde and ketone substrates, along with quantitative data to guide reaction optimization.
Reaction Mechanism and Workflow
The formation of an N,N-dimethylhydrazone from an aldehyde or ketone is a nucleophilic addition-elimination reaction. The nitrogen atom of N,N-dimethylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone. The reaction is typically carried out in a protic solvent like ethanol or methanol and can be catalyzed by a small amount of acid, although it often proceeds efficiently without a catalyst.
Reaction Mechanism: Formation of N,N-Dimethylhydrazone
Caption: General reaction mechanism for the synthesis of N,N-dimethylhydrazones.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N,N-Dimethylhydrazones
This robust procedure is applicable to a wide variety of aldehydes and ketones.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
N,N-Dimethylhydrazine (1.1 - 1.5 eq)
-
Anhydrous Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount, optional)
-
Round-bottom flask
-
Reflux condenser (if heating is required)
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of the aldehyde or ketone (1.0 eq) in anhydrous ethanol or methanol (5-10 mL per mmol of carbonyl compound) in a round-bottom flask, add N,N-dimethylhydrazine (1.1 - 1.5 eq) dropwise at room temperature with stirring.
-
For less reactive carbonyl compounds, a catalytic amount of glacial acetic acid (1-2 drops) can be added to the reaction mixture.
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For many substrates, the reaction is complete within 1-4 hours. If the reaction is sluggish, it can be heated to reflux.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel, although in many cases the product is of sufficient purity after removal of the solvent.
Protocol 2: Synthesis of Benzaldehyde N,N-Dimethylhydrazone
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
N,N-Dimethylhydrazine (0.72 g, 12 mmol)
-
Anhydrous Ethanol (20 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a 50 mL round-bottom flask, dissolve benzaldehyde in anhydrous ethanol.
-
Add N,N-dimethylhydrazine to the solution at room temperature with stirring.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Remove the ethanol under reduced pressure to obtain the crude product.
-
The resulting oil can be purified by vacuum distillation to yield pure benzaldehyde N,N-dimethylhydrazone.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of N,N-dimethylhydrazones from various aromatic and aliphatic aldehydes and ketones.
Table 1: Synthesis of N,N-Dimethylhydrazones from Aromatic Aldehydes
| Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethanol | Room Temp. | 2 | >95 | Fictionalized Example |
| 4-Chlorobenzaldehyde | Methanol | Reflux | 3 | 92 | Fictionalized Example |
| 4-Methoxybenzaldehyde | Ethanol | Room Temp. | 1.5 | 98 | Fictionalized Example |
| 2-Nitrobenzaldehyde | Ethanol | Room Temp. | 4 | 89 | Fictionalized Example |
| Furfural | Methanol | Room Temp. | 2 | 94 | Fictionalized Example |
Table 2: Synthesis of N,N-Dimethylhydrazones from Aliphatic and Aromatic Ketones
| Ketone | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetone | None | Room Temp. | 1 | 95 | [3] |
| Cyclohexanone | None | Room Temp. | 1 | 95 | [3] |
| Acetophenone | Ethanol | Reflux | 4 | 91 | Fictionalized Example |
| 3-Pentanone | Methanol | Room Temp. | 3 | 93 | Fictionalized Example |
| 4-tert-Butylcyclohexanone | Ethanol | Reflux | 5 | 90 | Fictionalized Example |
Applications in Drug Development and Organic Synthesis
N,N-Dimethylhydrazones are key intermediates in a variety of synthetic transformations, making them highly valuable in the field of drug development and organic synthesis.
-
C-C Bond Formation: The α-protons of N,N-dimethylhydrazones are acidic and can be removed by a strong base (e.g., LDA) to form azaenolates. These nucleophilic intermediates readily react with various electrophiles, such as alkyl halides, to form new C-C bonds with high regioselectivity.[1][2]
-
Synthesis of Substituted Carbonyl Compounds: After α-alkylation or other modifications, the hydrazone group can be cleaved under mild oxidative or hydrolytic conditions to regenerate the corresponding α-substituted aldehyde or ketone.[2]
-
Umpolung Chemistry: The hydrazone functionality allows for umpolung (polarity reversal) of the carbonyl carbon, enabling reactions that are otherwise difficult to achieve.
-
Synthesis of Heterocycles: N,N-Dimethylhydrazones are precursors for the synthesis of various nitrogen-containing heterocyclic compounds.[4]
Safety Precautions
N,N-Dimethylhydrazine is a toxic and flammable liquid.[5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Aldehydes and ketones can also be hazardous; consult the Safety Data Sheet (SDS) for each specific reagent before use.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Recycling of Substandard Rocket Fuel N,N-Dimethylhydrazine via the Involvement of Its Hydrazones Derived from Glyoxal, Acrolein, Metacrolein, Crotonaldehyde, and Formaldehyde in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,1-Dimethylhydrazine | C2H8N2 | CID 5976 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for N',N'-Dimethylformohydrazide Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N',N'-Dimethylformohydrazide, also known as 2-Formyl-1,1-dimethylhydrazine, is a versatile reagent in organic synthesis, primarily utilized as a precursor for the construction of various heterocyclic scaffolds. Its unique structural features make it a valuable building block in the development of novel pharmaceutical and agrochemical agents. This document provides detailed experimental procedures for the synthesis of this compound and its application in the synthesis of substituted pyrazoles, a class of compounds with significant biological activity.
Synthesis of this compound
The synthesis of this compound is achieved through the formylation of 1,1-dimethylhydrazine using ethyl formate. This straightforward reaction provides the target compound in good yield.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,1-Dimethylhydrazine (UDMH)
-
Ethyl formate
-
Ethanol (absolute)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1-dimethylhydrazine (1.0 eq).
-
Add an excess of ethyl formate (1.5 eq) to the flask.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
After 24 hours, the excess ethyl formate and ethanol (by-product) are removed by distillation.
-
The resulting crude this compound can be purified by vacuum distillation.
Data Presentation: Synthesis of this compound
| Reactant 1 | Reactant 2 | Molar Ratio (R1:R2) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1,1-Dimethylhydrazine | Ethyl formate | 1 : 1.5 | None | 24 | Room Temperature | >80 |
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Reactions of this compound: Synthesis of Pyrazoles
This compound serves as a key building block for the synthesis of substituted pyrazoles through cyclocondensation reactions with 1,3-dicarbonyl compounds. Pyrazoles are a prominent class of heterocyclic compounds found in many FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Experimental Protocol: Synthesis of 1,3,5-Trimethyl-1H-pyrazole
Materials:
-
This compound
-
Acetylacetone (a 1,3-dicarbonyl compound)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add acetylacetone (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
The reaction mixture is heated to reflux and stirred for 4-6 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Data Presentation: Synthesis of 1,3,5-Trimethyl-1H-pyrazole
| Reactant 1 | Reactant 2 | Molar Ratio (R1:R2) | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Acetylacetone | 1 : 1 | Ethanol | Glacial Acetic Acid | 4 - 6 | Reflux | High |
Diagram: Pyrazole Synthesis Signaling Pathway
Caption: General scheme for pyrazole synthesis.
Application in Drug Development: The Joullié-Ugi Reaction
This compound can be utilized in multicomponent reactions, such as the Joullié-Ugi reaction, for the rapid synthesis of complex molecules with potential therapeutic applications. In this reaction, the hydrazide can be dehydrated in situ to form a reactive N-isocyano-N,N-dimethylamine intermediate. This intermediate then participates in a three-component reaction with a carboxylic acid and an imine (or its components, an aldehyde/ketone and an amine).
Conceptual Workflow: Joullié-Ugi Reaction
Diagram: Logical Relationship in Joullié-Ugi Reaction
Caption: Conceptual workflow of the Joullié-Ugi reaction.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. The protocols provided herein offer a foundation for its synthesis and subsequent use in the construction of biologically relevant heterocyclic compounds such as pyrazoles. Its application in multicomponent reactions like the Joullié-Ugi reaction further highlights its potential in the efficient generation of diverse molecular scaffolds for drug discovery and development. Researchers are encouraged to explore the reactivity of this compound with a variety of electrophiles to unlock its full synthetic potential.
N',N'-Dimethylformohydrazide: A Versatile Reagent in Organic Synthesis
Introduction
N',N'-Dimethylformohydrazide is a valuable reagent in organic synthesis, primarily serving as a key intermediate in the production of pharmaceuticals, agrochemicals, and specialized polymers.[1][2] Its unique bifunctional nature, possessing both a nucleophilic hydrazine moiety and a formyl group, allows for its participation in a variety of chemical transformations, most notably in the construction of diverse heterocyclic scaffolds which are core components of many biologically active molecules.[1][2]
Key Applications in Heterocyclic Synthesis
The primary application of this compound lies in its use as a precursor for the synthesis of various nitrogen-containing heterocycles. Based on the reactivity of analogous hydrazide derivatives, its principal utility is in condensation reactions with dicarbonyl compounds to form five-membered rings such as pyrazoles and oxadiazoles.
Synthesis of Pyrazole Derivatives
This compound can react with 1,3-dicarbonyl compounds, such as β-ketoesters and 1,3-diketones, to yield substituted pyrazoles. This reaction is a cornerstone in heterocyclic chemistry, providing access to a class of compounds with a broad spectrum of biological activities. The reaction proceeds through an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. While specific literature on this compound is sparse, the synthesis of pyrazoles from in-situ generated 1-formyl-1-methylhydrazine suggests a similar reaction pathway.[3]
Experimental Protocol: Synthesis of a Substituted Pyrazole
This protocol describes a general procedure for the synthesis of a pyrazole derivative from this compound and a 1,3-dicarbonyl compound.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in ethanol.
-
Add the 1,3-dicarbonyl compound (1.0 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.1 eq.) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the desired pyrazole derivative.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of pyrazole derivatives using this compound with various 1,3-dicarbonyl compounds. Please note that this data is illustrative and based on typical yields for similar reactions due to the limited availability of specific data for this reagent.
| 1,3-Dicarbonyl Compound | Reaction Time (h) | Yield (%) |
| Ethyl acetoacetate | 4 | 85 |
| Acetylacetone | 3 | 90 |
| Dibenzoylmethane | 6 | 78 |
| Ethyl benzoylacetate | 5 | 82 |
Logical Workflow for Pyrazole Synthesis
Caption: General workflow for pyrazole synthesis.
Synthesis of 1,3,4-Oxadiazole Derivatives
This compound can also serve as a precursor for the synthesis of 1,3,4-oxadiazoles. This transformation typically involves the cyclodehydration of a diacylhydrazine intermediate. While direct synthesis from this compound and an acylating agent is plausible, a more common route involves the initial formation of a symmetric diacylhydrazine, such as N,N'-diformylhydrazine, which can then be cyclized.[4]
Experimental Protocol: Synthesis of a 2,5-Disubstituted-1,3,4-Oxadiazole
This protocol outlines a general procedure for the synthesis of a 1,3,4-oxadiazole from a diacylhydrazine precursor, which can be conceptually derived from this compound.
Materials:
-
N,N'-Diacylhydrazine (e.g., N,N'-dibenzoylhydrazine)
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Dichloromethane (DCM)
-
Ice-water
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend the N,N'-diacylhydrazine (1.0 eq.) in dry dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add phosphorus oxychloride (2.0 eq.) to the mixture, followed by the dropwise addition of pyridine (2.0 eq.).
-
Allow the reaction mixture to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully pour the mixture into ice-water.
-
Neutralize the aqueous solution with saturated sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the 2,5-disubstituted-1,3,4-oxadiazole.
Quantitative Data Summary
The following table presents representative quantitative data for the synthesis of 1,3,4-oxadiazole derivatives from various N,N'-diacylhydrazines. This data is illustrative and based on typical yields for such cyclization reactions.
| N,N'-Diacylhydrazine | Reaction Time (h) | Yield (%) |
| N,N'-Dibenzoylhydrazine | 3 | 92 |
| N,N'-Di(4-chlorobenzoyl)hydrazine | 4 | 88 |
| N,N'-Di(2-furoyl)hydrazine | 3.5 | 85 |
| N,N'-Diacetylhydrazine | 2 | 75 |
Signaling Pathway for 1,3,4-Oxadiazole Synthesis
Caption: Pathway for 1,3,4-oxadiazole synthesis.
This compound is a promising, yet underutilized, reagent in organic synthesis. Its structural features make it a suitable precursor for the construction of important heterocyclic systems like pyrazoles and 1,3,4-oxadiazoles, which are prevalent in medicinal and agricultural chemistry. The provided protocols, based on established synthetic methodologies for similar compounds, offer a starting point for researchers to explore the full potential of this versatile building block. Further investigation into the reactivity and applications of this compound is warranted to expand its role as a valuable tool in the synthetic chemist's arsenal.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing N',N'-Dimethylformohydrazide Derivatization
Welcome to the technical support center for N',N'-Dimethylformohydrazide (DMFH) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction efficiency and troubleshooting common issues encountered during the analysis of carbonyl-containing compounds.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific challenges that may arise during the derivatization process with this compound, presented in a question-and-answer format.
1. Incomplete Derivatization: Low or No Product Peak
-
Question: My chromatogram shows a very small or no peak for my derivatized analyte, but a large peak for my un-derivatized standard. What are the potential causes and how can I resolve this?
-
Answer: Incomplete derivatization is a frequent issue that can be attributed to several factors. A systematic approach is essential to pinpoint and solve the problem.
-
Troubleshooting Steps:
-
Reagent Quality and Storage: Ensure the this compound reagent is fresh and has been stored under anhydrous conditions to prevent degradation. Reagents that have been opened should be tightly sealed and stored in a desiccator or other dry environment.
-
Presence of Moisture: Hydrazine-based reagents are sensitive to water, which can hydrolyze the reagent and interfere with the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents. Samples should be completely dry before adding the derivatization reagent; lyophilization is an effective method for water removal.
-
Reaction Conditions: The derivatization reaction is highly dependent on temperature, time, and reagent concentration. Optimization of these parameters is critical.
-
Sample Matrix Effects: Components in the sample matrix can interfere with the derivatization reaction. Consider a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.
-
-
2. Poor Reproducibility and High Variability
-
Question: I am observing significant variability in peak areas between replicate injections. What could be causing this lack of reproducibility?
-
Answer: Poor reproducibility can undermine the quantitative accuracy of your analysis. The source of variability often lies in the sample preparation and derivatization steps.
-
Troubleshooting Steps:
-
Inconsistent Reaction Conditions: Ensure that the reaction time, temperature, and reagent volumes are precisely controlled for all samples, standards, and quality controls. The use of a heat block or temperature-controlled shaker can improve consistency.
-
pH of the Reaction Mixture: The pH of the reaction medium can significantly influence the reaction rate. Small variations in sample pH can lead to inconsistent derivatization efficiency. Ensure the pH is controlled and optimized for the reaction.
-
Analyte Instability: The analyte or the derivatized product may be unstable. Investigate the stability of your analyte and its derivative under the storage and analytical conditions. It may be necessary to analyze the samples immediately after derivatization.
-
-
3. Presence of Extraneous Peaks in the Chromatogram
-
Question: My chromatogram shows multiple unexpected peaks that are not present in my blank or standard. What is the origin of these peaks?
-
Answer: Extraneous peaks can arise from side reactions, reagent impurities, or contamination.
-
Troubleshooting Steps:
-
Reagent-Related Side Products: An excess of the derivatizing reagent can sometimes lead to the formation of side products. Try reducing the concentration of the this compound.
-
Solvent Impurities: Ensure the use of high-purity, HPLC, or MS-grade solvents to avoid contamination.
-
Sample Matrix: The sample matrix itself may contain compounds that react with the derivatizing reagent. A matrix blank (a sample without the analyte of interest) should be run to identify these interferences.
-
-
Quantitative Data Summary
The optimal conditions for derivatization can vary depending on the specific analyte and the matrix. The following tables provide typical starting ranges for optimization.
| Parameter | Typical Range | Notes |
| Reaction Temperature | 20°C - 70°C | Higher temperatures can increase the reaction rate but may also lead to analyte degradation.[1][2] |
| Reaction Time | 15 - 90 min | Sterically hindered analytes may require longer reaction times.[1][2][3][4] |
| Reagent Concentration | 2 - 10-fold molar excess | A sufficient excess of the derivatizing reagent is needed to drive the reaction to completion.[1] |
| pH | 3 - 6 | Acidic conditions are often required to catalyze the reaction. |
Experimental Protocols
Detailed Methodology for this compound Derivatization
This protocol provides a general procedure for the derivatization of carbonyl compounds with this compound for LC-MS analysis. Optimization will be required for specific applications.
-
Sample Preparation:
-
If the sample is in a biological matrix, perform a protein precipitation step (e.g., with acetonitrile or trichloroacetic acid).[3]
-
Centrifuge the sample to pellet the precipitated protein.
-
Transfer the supernatant to a clean vial.
-
If the sample contains a high concentration of water, evaporate the sample to dryness under a stream of nitrogen.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate anhydrous solvent (e.g., acetonitrile or methanol).
-
Prepare a catalyst solution, such as an acid (e.g., trifluoroacetic acid) in the same solvent.
-
-
Derivatization Reaction:
-
To the dried sample residue (or a specific volume of the supernatant), add the this compound solution.
-
Add the catalyst solution.
-
Vortex the mixture to ensure thorough mixing.
-
Incubate the reaction mixture at the desired temperature for the specified time (e.g., 60°C for 30 minutes).
-
After incubation, cool the sample to room temperature.
-
-
Analysis:
-
The sample is now ready for injection into the LC-MS system. If necessary, the sample can be diluted with the mobile phase.
-
Visualizations
Experimental Workflow for Derivatization
Caption: A flowchart of the this compound derivatization process.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting incomplete derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions with N',N'-Dimethylformohydrazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving N',N'-Dimethylformohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a substituted hydrazide derivative. Its structure features a formyl group attached to a hydrazine core with two methyl groups on the terminal nitrogen. It is primarily used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, which are significant scaffolds in many biologically active molecules and pharmaceuticals.
Q2: What are the expected main degradation pathways for this compound?
Based on the chemistry of related hydrazides and amides, the primary degradation pathway for this compound is hydrolysis. This can occur under both acidic and basic conditions, although the rates and mechanisms may differ.
-
Acid-catalyzed hydrolysis: Protonation of the amide oxygen is followed by nucleophilic attack of water on the carbonyl carbon, leading to the formation of formic acid and N,N-dimethylhydrazine.
-
Base-catalyzed hydrolysis: Nucleophilic attack of a hydroxide ion on the carbonyl carbon forms a tetrahedral intermediate, which then collapses to yield formate and N,N-dimethylhydrazine.
Q3: How stable is this compound to heat?
Troubleshooting Guides
Issue 1: Low Yield of Desired Product
Low product yields are a common challenge in organic synthesis. Several factors related to the use of this compound could be responsible.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of this compound | - Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). - If the reaction requires acidic or basic conditions, consider using milder reagents or a shorter reaction time to minimize hydrolysis. - Monitor the pH of the reaction mixture and maintain it within the optimal range for your desired transformation. |
| Side Reactions at the Hydrazine Moiety | - The hydrazine nitrogen atoms are nucleophilic and can react with electrophiles. Protect the hydrazine moiety if it is not the intended reaction site. - In reactions aiming for condensation at the formyl group, undesired reactions at the hydrazine nitrogens can be minimized by careful choice of reaction conditions (e.g., temperature, catalyst). |
| Thermal Decomposition | - Avoid excessive heating. Optimize the reaction temperature to be as low as possible while still achieving a reasonable reaction rate. - If the reaction requires high temperatures, consider using a higher boiling point solvent to maintain a more controlled and even temperature. |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, NMR). - If the reaction has stalled, consider adding a fresh portion of the limiting reagent or a catalyst. - Increase the reaction time or temperature cautiously, while being mindful of potential decomposition. |
Issue 2: Formation of Unexpected Byproducts
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS spectrum indicates the formation of side products.
| Potential Byproduct | Identification & Mitigation |
| Formic Acid and N,N-Dimethylhydrazine | - Identification: These are products of hydrolysis. They can be detected by changes in pH and by their characteristic spectral data if isolated. - Mitigation: Use anhydrous conditions and control the pH. During aqueous workup, minimize contact time with acidic or basic layers. |
| Over-alkylation/acylation Products | - Identification: If using alkylating or acylating agents, reaction at both hydrazine nitrogens can occur. These products will have a higher molecular weight. - Mitigation: Use a stoichiometric amount of the electrophile. Add the electrophile slowly and at a low temperature to control reactivity. |
| Products from Ring-forming Reactions | - Identification: In the presence of multifunctional reagents, this compound can participate in cyclization reactions to form various heterocycles. These will have distinct spectral properties. - Mitigation: If this is not the desired pathway, avoid reagents with multiple reactive sites that could lead to cyclization. |
Experimental Protocols
While specific, detailed experimental protocols for a wide range of reactions involving this compound are not abundant in publicly available literature, the following general procedures can be adapted.
General Protocol for Condensation with a Carbonyl Compound:
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol, toluene) under an inert atmosphere.
-
Add the carbonyl compound (1.0 - 1.2 eq) to the solution.
-
If required, add a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Below are diagrams illustrating key concepts related to the chemistry of this compound.
Caption: Hydrolysis pathways of this compound.
Caption: Troubleshooting workflow for reactions.
Technical Support Center: Enhancing the Stability of N',N'-Dimethylformohydrazide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with N',N'-Dimethylformohydrazide and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound derivative (a hydrazone) is degrading rapidly in my aqueous formulation. What is the likely cause?
A1: The most probable cause of degradation for hydrazone derivatives is hydrolysis of the hydrazone (C=N) bond. This is particularly accelerated under acidic conditions. The stability of hydrazones in aqueous solutions is highly pH-dependent, with greater stability generally observed as the pH approaches neutrality (pH 7.4).
Q2: How can I improve the stability of my hydrazone derivative at physiological pH?
A2: To enhance the stability of a hydrazone linkage for in vivo or in vitro applications at physiological pH, consider the following strategies:
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Utilize Aromatic Aldehydes or Ketones: Forming the hydrazone from an aromatic carbonyl compound generally results in a more stable linkage compared to using an aliphatic one due to resonance stabilization.[1][2]
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Incorporate Electron-Donating Groups: Modifying the aromatic aldehyde or ketone with electron-donating substituents can further enhance the stability of the resulting hydrazone bond.
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Consider Acylhydrazones: Acylhydrazones, which are derivatives of this compound, are generally more resistant to hydrolysis at neutral pH compared to simple hydrazones, while still retaining their lability at lower pH.[1]
Q3: I am observing unexpected degradation of my compound even at neutral pH. What other factors could be at play?
A3: Besides pH, other factors can influence the stability of your this compound derivatives:
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Temperature: Elevated temperatures can accelerate hydrolytic degradation. Store your compounds and formulations at recommended temperatures (e.g., 2-8 °C) unless specified otherwise.
-
Light Exposure: Some hydrazone derivatives may be susceptible to photolytic degradation. It is advisable to protect your compounds from light, especially UV radiation, by using amber vials or storing them in the dark.[3]
-
Oxidation: The hydrazide moiety can be susceptible to oxidation. While this compound itself is relatively stable, the presence of oxidizing agents in your formulation or headspace oxygen could potentially lead to degradation.
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Buffer Components: Certain buffer components can catalyze hydrolysis. It is important to screen different buffer systems for compatibility with your compound.
Q4: How do I systematically investigate the stability of my this compound derivative?
A4: A forced degradation study is the recommended approach to systematically investigate the stability of your compound. This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and degradation products.[3][4] Key conditions to test include:
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Acidic and Basic Hydrolysis: Exposure to a range of pH values (e.g., pH 1.2, 4.5, 7.4, 9.0).
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Oxidative Degradation: Treatment with an oxidizing agent like hydrogen peroxide.
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Thermal Degradation: Exposure to elevated temperatures.
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Photodegradation: Exposure to UV and visible light.
Q5: What is the primary degradation pathway for this compound itself?
A5: The primary degradation pathway for this compound in aqueous solution is hydrolysis, which would yield N,N-dimethylhydrazine and formic acid. For its hydrazone derivatives, the principal degradation pathway is the hydrolytic cleavage of the imine (C=N) bond, reverting to this compound and the corresponding aldehyde or ketone.
Quantitative Data Summary
The following tables provide illustrative quantitative data on the stability of a hypothetical this compound derivative (formed with a generic aromatic aldehyde) under various conditions.
Table 1: pH-Dependent Hydrolytic Stability
| pH | Temperature (°C) | Half-life (t½) in hours | % Remaining after 24 hours |
| 1.2 | 37 | 0.5 | < 1% |
| 4.5 | 37 | 8 | ~10% |
| 7.4 | 37 | 150 | ~89% |
| 9.0 | 37 | 96 | ~85% |
Table 2: Forced Degradation Study Summary
| Stress Condition | Duration | % Degradation | Major Degradants Identified |
| 0.1 M HCl at 60°C | 4 hours | ~95% | This compound, Aromatic Aldehyde |
| 0.1 M NaOH at 60°C | 8 hours | ~40% | This compound, Aromatic Aldehyde, Other minor peaks |
| 3% H₂O₂ at 25°C | 24 hours | ~15% | Oxidized derivatives, this compound |
| 80°C (solid state) | 48 hours | ~5% | Minor unidentified peaks |
| Photostability (ICH Q1B) | 7 days | ~10% | Photolytic cleavage products |
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis of this compound Derivatives
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method for monitoring the degradation of this compound derivatives.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by the absorbance maximum of the derivative.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For the stability study, dilute the stock solution with the respective stress solution (e.g., pH buffer, H₂O₂) to a final concentration of approximately 50 µg/mL.
-
-
Analysis:
-
At each time point, withdraw an aliquot of the sample.
-
If necessary, quench the degradation reaction (e.g., by neutralizing acidic or basic samples).
-
Inject the sample into the HPLC system.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Protocol 2: Forced Degradation Study
This protocol describes a typical forced degradation study to assess the stability of this compound derivatives.
-
Acid Hydrolysis:
-
Dissolve the compound in 0.1 M HCl to a final concentration of 50 µg/mL.
-
Incubate the solution at 60°C.
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Withdraw samples at 0, 1, 2, and 4 hours.
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Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
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Dissolve the compound in 0.1 M NaOH to a final concentration of 50 µg/mL.
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Incubate the solution at 60°C.
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Withdraw samples at 0, 2, 4, and 8 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide to a final concentration of 50 µg/mL.
-
Keep the solution at room temperature, protected from light.
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Withdraw samples at 0, 6, 12, and 24 hours for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 80°C.
-
Withdraw samples at 0, 24, and 48 hours.
-
Prepare solutions of the withdrawn solid samples for HPLC analysis.
-
-
Photostability:
-
Expose the compound (both in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]
-
A control sample should be protected from light with aluminum foil.
-
Analyze the samples by HPLC after the exposure period.
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Primary hydrolytic degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
troubleshooting low yields in N,N-dimethylhydrazone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of N,N-dimethylhydrazones. The content is tailored for researchers, scientists, and drug development professionals aiming to optimize their synthetic procedures and resolve issues leading to low product yields.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control in an N,N-dimethylhydrazone synthesis?
A1: The most critical parameter is the pH of the reaction medium. The formation of hydrazones is a pH-sensitive, acid-catalyzed reaction.[1] An optimal, mildly acidic pH, typically between 4.5 and 6, is required.[1] This pH range ensures that the carbonyl oxygen is sufficiently protonated to increase the electrophilicity of the carbonyl carbon, while not excessively protonating the N,N-dimethylhydrazine, which would render it non-nucleophilic and unreactive.[1][2]
Q2: My reaction is very slow or isn't proceeding to completion. What are the likely causes?
A2: Several factors can lead to a sluggish or incomplete reaction:
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Sub-optimal pH: Operating outside the ideal pH range of 4.5-6 can dramatically slow the reaction rate.[1]
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Low Reactivity of Starting Materials: Ketones are generally less reactive than aldehydes due to greater steric hindrance and the electron-donating nature of their alkyl/aryl groups, which reduces the electrophilicity of the carbonyl carbon.[1] Bulky groups on either reactant can also impede the reaction.[1]
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Insufficient Temperature: For less reactive substrates, increasing the reaction temperature may be necessary to drive the reaction to completion.[1]
Q3: I am observing significant side product formation. What is the most common side reaction and how can I prevent it?
A3: A common side reaction is the formation of an azine. This occurs when the N,N-dimethylhydrazone product reacts with a second molecule of the aldehyde or ketone starting material.[1] To minimize azine formation, you can try the following:
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Maintain a strict 1:1 molar ratio of the carbonyl compound to N,N-dimethylhydrazine.[1]
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Add the carbonyl compound dropwise to the N,N-dimethylhydrazine solution to avoid localized excess concentrations of the carbonyl reactant.[1]
Q4: How can I monitor the progress of my reaction?
A4: The reaction progress can be effectively monitored using several standard analytical techniques:
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Thin Layer Chromatography (TLC): This is the most common and convenient method. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactant spots and the appearance of a new product spot.[1]
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Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for identifying and quantifying the reactants and products in the reaction mixture.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the conversion of reactants to products by observing the change in characteristic signals.[1]
Troubleshooting Guide for Low Yields
This guide provides a structured approach to diagnosing and resolving common issues that lead to low yields in N,N-dimethylhydrazone synthesis.
Problem 1: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Unfavorable pH | Adjust the reaction pH to the optimal range of 4.5-6 using a catalytic amount of a weak acid, such as acetic acid.[1] The reaction rate often follows a bell-shaped curve with respect to pH.[1] |
| Low Reactivity / Steric Hindrance | For less reactive substrates like ketones or sterically hindered compounds, increase the reaction temperature (e.g., reflux) or prolong the reaction time.[1] Monitor progress by TLC to determine the optimal time. |
| Poor Quality Reagents | Ensure the purity of the aldehyde/ketone and N,N-dimethylhydrazine. Impurities can inhibit the reaction.[1] If necessary, purify the starting materials before use (e.g., via distillation or recrystallization). |
| Moisture Contamination | If using moisture-sensitive reagents or performing the reaction in a non-aqueous solvent, ensure all glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Problem 2: Product Loss During Workup and Purification
| Possible Cause | Recommended Solution |
| Product Hydrolysis | The C=N bond of the hydrazone can be susceptible to hydrolytic cleavage, especially under strongly acidic conditions, which reverts the product to the starting materials.[3][4] Use mild conditions during workup and avoid prolonged exposure to strong acids. |
| Mechanical Losses | Be meticulous during the transfer of solutions and solids. Ensure complete transfer of the product during filtration and extraction steps. |
| Inappropriate Purification Method | N,N-dimethylhydrazones are generally stable compounds.[3] Purification is often achieved by column chromatography, recrystallization, or distillation. Choose the method best suited for the physical properties of your specific product. Ozonolysis is a known method for cleaving hydrazones and should be avoided during any oxidative workup steps unless intended.[3] |
Visualizing the Process
A systematic approach is crucial for effective troubleshooting. The following workflow can help diagnose the source of low yields.
Caption: A logical workflow for troubleshooting low yields.
Key Experimental Protocol
General Procedure for N,N-Dimethylhydrazone Synthesis
This protocol is a generalized procedure based on established methods.[1][5] Researchers should adapt it based on the specific reactivity of their substrates.
Materials:
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Aldehyde or Ketone (1.0 eq)
-
N,N-Dimethylhydrazine (1.0 - 1.1 eq)
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Solvent (e.g., Ethanol, Methanol, or Toluene)
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Acid Catalyst (e.g., Glacial Acetic Acid)
Procedure:
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Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde or ketone in the chosen solvent.
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Catalyst Addition: Add a catalytic amount of glacial acetic acid to the solution to achieve a mildly acidic pH.
-
Hydrazine Addition: Add N,N-dimethylhydrazine to the mixture. For highly reactive carbonyls, consider adding it dropwise to control the reaction and minimize side products.[5]
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Reaction: Stir the reaction mixture. Depending on the substrate's reactivity, the reaction may proceed at room temperature or require heating to reflux.[1]
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Monitoring: Monitor the reaction's progress by TLC until the starting carbonyl compound is consumed.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine to remove residual acid and hydrazine.
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Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent to yield the crude N,N-dimethylhydrazone. Purify the product as needed by column chromatography, recrystallization, or distillation.
Understanding the Reaction
The formation of N,N-dimethylhydrazone is a reversible condensation reaction.[2][4] The acid catalyst plays a crucial role in two key steps of the mechanism.
Caption: Acid-catalyzed N,N-dimethylhydrazone formation mechanism.
The relationship between key factors and the reaction outcome is summarized below. Optimizing these interconnected variables is key to achieving high yields.
Caption: Key factors influencing N,N-dimethylhydrazone yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N',N'-Dimethylformohydrazide Reaction Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of reaction products from N',N'-Dimethylformohydrazide.
Troubleshooting Guide
This guide addresses common issues encountered during the workup and purification of this compound reaction products, which are typically N-acylhydrazones.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Yield After Work-up | - Product is water-soluble and was lost during aqueous washes.- Incomplete reaction.- Product decomposition during work-up or purification. | - Check Aqueous Layers: Before discarding, neutralize and extract the aqueous layers with a suitable organic solvent to check for the presence of your product.- Monitor Reaction: Use Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion before starting the work-up.[1] |
| Product is an Oil and Will Not Crystallize | - Presence of impurities inhibiting crystallization.- The product may have a low melting point. | - Trituration: Stir the oil with a cold, non-polar solvent (e.g., n-hexane, pentane) to induce crystallization and wash away soluble impurities.[2] - Recrystallization from a Mixed Solvent System: Dissolve the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate, dichloromethane) and slowly add a "poor" solvent (e.g., hexane) until turbidity persists. Heat to redissolve and then cool slowly.[2] - Purification via Chromatography: If crystallization fails, purify the oil using column chromatography. |
| Product Decomposes on Silica Gel Column | - N-acylhydrazones can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis or decomposition.[3] | - Use Deactivated Silica Gel: Prepare a slurry of silica gel in your eluent containing 1-3% triethylamine to neutralize the acidic sites.[3] - Use Basic Alumina: Substitute silica gel with basic alumina as the stationary phase.[3] - Modify the Mobile Phase: Add 1-3% triethylamine or pyridine to your eluent system to prevent product degradation on the column.[2] |
| Product Purity is Low After Recrystallization | - Inefficient removal of starting materials or byproducts.- Co-precipitation of impurities. | - Perform a Second Recrystallization: A second crystallization, potentially with a different solvent system, can significantly improve purity.- Wash Crystals Thoroughly: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove residual mother liquor containing impurities.- Activated Charcoal: If the product is colored due to impurities, add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can also adsorb your product. |
| Formation of Multiple Products Seen on TLC | - A common side reaction is the formation of an azine, where the hydrazone reacts with a second equivalent of the aldehyde or ketone.[1] | - Purification: These side products can often be separated from the desired hydrazone by column chromatography or careful recrystallization.[1] - Reaction Conditions: Using a slight excess of the this compound can sometimes minimize azine formation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: The most common impurities are unreacted starting materials (the aldehyde/ketone and this compound) and side products such as azines.[1]
Q2: Which purification technique is generally preferred for N-acylhydrazones derived from this compound?
A2: Recrystallization is often the most effective and preferred method for purifying solid N-acylhydrazones, as it can yield highly pure material.[4] However, if the product is an oil or if impurities have similar solubility, column chromatography is a necessary alternative.
Q3: How do I choose a suitable solvent for recrystallization?
A3: A good recrystallization solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common solvents for N-acylhydrazones include ethanol, methanol, acetonitrile, or mixed solvent systems like ethyl acetate/hexane.[1][2] It is recommended to test the solubility of your crude product in small amounts of different solvents to find the optimal one.
Q4: My N-acylhydrazone is acid-sensitive. What precautions should I take during an aqueous work-up?
A4: Avoid strong acidic washes. If an acid wash is necessary to remove basic impurities, use a dilute, weak acid and minimize the contact time. It is often safer to use washes with saturated sodium bicarbonate and brine.
Q5: How can I confirm the purity of my final product?
A5: Purity can be assessed using several techniques. Thin Layer Chromatography (TLC) against the crude material and starting materials is a quick check. A sharp melting point is indicative of a pure compound. For more definitive analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[5][6]
Data Presentation
Table 1: Comparison of Purification Methods for N-Acylhydrazones
| Purification Method | Typical Yield Range | Purity | Advantages | Disadvantages |
| Recrystallization | 70-95%[7][8] | High to Very High | Cost-effective, scalable, can yield very pure material.[9] | Not suitable for oily products, potential for product loss in mother liquor. |
| Column Chromatography | 50-80%[5] | Moderate to High | Effective for separating mixtures and purifying oils. | Can be time-consuming and costly, potential for product decomposition on acidic stationary phases.[3][9] |
Table 2: Common Recrystallization Solvents for N-Acylhydrazones
| Solvent/System | Type | Common For |
| Ethanol | Polar Protic | General purpose, good for many hydrazone derivatives.[2] |
| Methanol | Polar Protic | Similar to ethanol, effective for many hydrazones.[8] |
| Acetonitrile | Polar Aprotic | Can be effective for oily and highly soluble products.[2] |
| Ethyl Acetate / Hexane | Mixed Polar/Non-polar | Good for adjusting polarity to achieve optimal crystallization.[1] |
| Dimethylformamide (DMF) | Polar Aprotic | Used for less soluble hydrazones, requires heating.[2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
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Dissolution: In an Erlenmeyer flask, add the crude N-acylhydrazone product. Add the minimum amount of hot ethanol required to completely dissolve the solid.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or air-dry to a constant weight.
Protocol 2: Purification by Column Chromatography with Deactivated Silica Gel
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Deactivation of Silica Gel: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate) containing 1% triethylamine.
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Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed column.
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Sample Loading: Dissolve the crude N-acylhydrazone in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel bed.
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Elution: Begin eluting the column with the mobile phase, collecting fractions.
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Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-acylhydrazone.
Visualizations
Caption: Workflow for the purification of N-acylhydrazones via recrystallization.
Caption: Workflow for purification by column chromatography with deactivated silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome matrix effects in the LC-MS analysis of small molecule derivatives.
Troubleshooting Guide
Q1: My analyte signal is significantly lower in matrix samples compared to my standards in neat solvent. What could be the cause?
A1: This phenomenon is likely due to ion suppression , a common matrix effect in LC-MS analysis.[1][2] Co-eluting endogenous components from your sample matrix, such as phospholipids, salts, or proteins, can interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to a decreased signal.[1][2] Compounds with high polarity, basicity, and molecular weight are often responsible for these effects.[2][3]
Q2: I'm observing inconsistent analyte response and poor reproducibility across different sample lots. How can I address this?
A2: Inconsistent analyte response is a hallmark of matrix effects, which can vary between different lots or sources of a biological matrix. To mitigate this, several strategies can be employed:
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Improved Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[4][5] Consider switching from a simple protein precipitation (PPT) to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][4][5]
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Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[6][7][8] Because it has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate ratiometric quantification.[8][9]
-
Chromatographic Optimization: Modifying your chromatographic method can help separate your analyte from co-eluting interferences.[1][3] This can involve adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity.[1]
Q3: My peak shape is poor (e.g., tailing, splitting) in matrix samples. Could this be related to matrix effects?
A3: Yes, poor peak shape can be an indicator of matrix effects or other issues like column contamination.[10] Some matrix components can interact with the analyte or the column, leading to distorted peaks.[11] In some cases, a single compound can even appear as two separate peaks due to interactions with matrix components.[12]
Troubleshooting Steps:
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Evaluate Sample Preparation: Protein precipitation is often the least effective method for removing matrix components that cause peak shape issues.[5] Consider more rigorous cleanup methods.
-
Check for Column Contamination: A buildup of matrix components, especially phospholipids, can degrade column performance. Implement a column washing step or use a guard column.
-
Consider Metal Interactions: For certain analytes, especially those that can chelate metals (like phosphorylated compounds), interactions with the stainless steel components of standard HPLC columns can cause peak tailing and signal loss.[11] Using a metal-free or PEEK-lined column can alleviate this issue.[11]
Q4: I have optimized my sample preparation and chromatography, but I still suspect matrix effects are impacting my results. How can I confirm this?
A4: There are established methods to qualitatively and quantitatively assess matrix effects:
-
Post-Column Infusion: This method provides a qualitative assessment by infusing a constant flow of your analyte into the MS detector post-column.[3][13] You then inject a blank, extracted matrix sample. Any dips or peaks in the baseline signal of your analyte indicate regions of ion suppression or enhancement, respectively.[13][14]
-
Post-Extraction Spike Method: This provides a quantitative measure of the matrix effect.[13][15] You compare the response of an analyte spiked into a blank, extracted matrix sample to the response of the same concentration of the analyte in a neat solvent.[15] The matrix effect can then be calculated as a percentage.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting components in the sample matrix.[1][16] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis.[3][17]
Q2: What are the most common sources of matrix effects in biological samples?
A2: In biological matrices like plasma, serum, and urine, common sources of matrix effects include phospholipids, proteins, salts, and endogenous metabolites.[13] Phospholipids are particularly problematic as they are abundant in cell membranes and often co-extract with analytes of interest.
Q3: How can I minimize matrix effects during method development?
A3: A multi-faceted approach is recommended:
-
Sample Preparation: Employing effective sample cleanup is crucial. Techniques like Solid-Phase Extraction (SPE), particularly mixed-mode SPE, are very effective at removing a broad range of interferences.[5] HybridSPE-Phospholipid technology specifically targets the removal of phospholipids.
-
Chromatography: Optimize chromatographic conditions to achieve good separation between the analyte and matrix components.[1] Using Ultra-High-Performance Liquid Chromatography (UHPLC) can provide better resolution and reduce matrix effects compared to traditional HPLC.[5]
-
Internal Standard Selection: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for unavoidable matrix effects.[8][18] It is critical to ensure that the SIL-IS and the analyte peaks completely overlap chromatographically for the most effective correction.[9]
-
Dilution: If the assay has sufficient sensitivity, simply diluting the sample can reduce the concentration of interfering matrix components.[3][15]
Q4: What is the difference between minimizing and compensating for matrix effects?
A4: Minimizing matrix effects involves actively removing the interfering components or separating them from the analyte.[19] This is achieved through strategies like sample preparation and chromatography optimization.[19] Compensating for matrix effects involves using techniques to correct for the signal alteration without necessarily removing the source.[19] The primary method for compensation is the use of a suitable internal standard, ideally a SIL-IS, or employing matrix-matched calibration standards.[1][15]
Q5: When is a stable isotope-labeled internal standard (SIL-IS) most critical?
A5: A SIL-IS is most critical in quantitative bioanalysis where high accuracy and precision are required, especially when dealing with complex matrices.[8] It is essential for correcting variability in sample preparation, instrumental drift, and matrix effects.[8] While structural analogues can be used as internal standards, they may not behave identically to the analyte during extraction and ionization, making SIL-IS the superior choice.[8]
Quantitative Data Summary
The use of appropriate sample preparation techniques and internal standards significantly improves data quality by reducing matrix effects.
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Relative Matrix Effect (%) | Analyte Recovery (%) | Key Advantage | Reference |
| Protein Precipitation (PPT) | High | >90% | Simple, fast | [5] |
| Liquid-Liquid Extraction (LLE) | Low-Medium | Variable, can be low for polar analytes | Cleaner extracts than PPT | [5] |
| Reversed-Phase SPE | Medium | Good | More selective than PPT | [5] |
| Mixed-Mode SPE | Very Low | High | Excellent removal of diverse interferences | [5] |
| HybridSPE-Phospholipid | Very Low (for phospholipids) | High | Targeted removal of phospholipids |
Table 2: Impact of Stable Isotope-Labeled Internal Standard (SIL-IS) on Analytical Performance
| Analytical Parameter | Without SIL-IS | With SIL-IS | Improvement | Reference |
| Linearity (R²) | Can be < 0.99 (e.g., 0.679) | ≥ 0.999 | Significant improvement in calibration curve fit | [8] |
| Precision (%CV) | Can be > 15% | Typically < 15% | Improved reproducibility | [13] |
| Accuracy (%Bias) | Can be highly variable | Typically within ±15% | More reliable and true measurement | [8][13] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Column Infusion
Objective: To qualitatively identify regions of ion suppression or enhancement in a chromatographic run.
Methodology:
-
Prepare a standard solution of the analyte at a concentration that gives a stable, mid-range signal.
-
Set up the LC-MS system as usual for the analysis.
-
Using a T-connector, infuse the analyte standard solution at a constant, low flow rate (e.g., 5-10 µL/min) into the mobile phase stream between the analytical column and the mass spectrometer's ion source.
-
Allow the system to equilibrate until a stable baseline signal for the analyte is observed in the mass spectrometer.
-
Inject a blank matrix sample that has been subjected to the same extraction procedure as the study samples.
-
Monitor the analyte's ion chromatogram during the run.
-
Interpretation: A drop in the baseline signal indicates ion suppression at that retention time, while a rise in the baseline indicates ion enhancement.[3][13][14] This allows you to see if your analyte's retention time falls within a zone of significant matrix interference.[14]
Protocol 2: Quantitative Evaluation of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the extent of ion suppression or enhancement.
Methodology:
-
Prepare two sets of samples:
-
Set A: Spike a known amount of the analyte into a neat (clean) solvent.
-
Set B: Extract at least six different lots of blank biological matrix.[13] After extraction, spike the same known amount of the analyte into the extracted matrix samples.
-
-
Analyze both sets of samples by LC-MS.
-
Calculate the Matrix Factor (MF) for each lot:
-
MF = (Peak Response in Set B) / (Mean Peak Response in Set A)
-
-
Interpretation:
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The variability of the MF across different lots (expressed as %CV) indicates the relative matrix effect. A %CV of ≤15% is generally considered acceptable.[13]
-
Visualizations
Caption: Workflow for quantitative LC-MS analysis using a SIL-IS.
Caption: Troubleshooting flowchart for addressing suspected matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. nebiolab.com [nebiolab.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. zefsci.com [zefsci.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. eijppr.com [eijppr.com]
- 18. waters.com [waters.com]
- 19. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing the degradation of N',N'-Dimethylformohydrazide during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N',N'-Dimethylformohydrazide during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
Based on the chemistry of related hydrazide compounds, the primary factors contributing to the degradation of this compound are likely:
-
Oxidation: The hydrazide functional group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents.[1]
-
Hydrolysis: The formyl group can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule.[2][3]
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Thermal Stress: Elevated temperatures can lead to the decomposition of the molecule.[4][5][6]
-
Light Exposure: Although not explicitly documented for this specific compound, many reactive chemicals are sensitive to light, which can catalyze degradation.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
To minimize degradation, this compound should be stored under the following conditions:
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Temperature: Store in a cool, dry place. A temperature range of 2-8°C is recommended. Some sources suggest storing formylhydrazine, a related compound, in a freezer at -20°C.[7]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[7]
-
Light: Protect from light by using an amber vial or by storing it in a dark location.
-
Container: Keep the container tightly sealed to prevent moisture and air from entering.
Q3: What are the potential degradation products of this compound?
While specific degradation products for this compound are not extensively documented, based on the degradation of the structurally similar unsymmetrical dimethylhydrazine (UDMH), potential degradation products could include:
-
N-Nitrosodimethylamine (NDMA): A potent carcinogen that can form from the oxidation of the dimethylhydrazine moiety.[8][9][10]
-
Formaldehyde Dimethylhydrazone (FDMH): Another potential oxidation product.[8]
-
Formic Acid and 1,1-Dimethylhydrazine: Resulting from the hydrolysis of the formyl group.
-
1,2-Diformyl-1,2-dimethylhydrazine: May form through disproportionation or further reactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change from white/off-white to yellow/brown, clumping) | Oxidation or hydrolysis | Discard the reagent as its purity is compromised. For future prevention, ensure storage under an inert atmosphere and in a tightly sealed container. |
| Inconsistent or unexpected experimental results | Degradation of the starting material | Verify the purity of the this compound using an appropriate analytical method (e.g., HPLC, GC-MS, or NMR) before use. |
| Presence of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS) | Formation of degradation products | Attempt to identify the degradation products by mass spectrometry. Compare the retention times with those of potential degradation product standards, if available. Review storage conditions and handling procedures. |
| Decreased yield in a reaction where this compound is a reactant | Lower purity of the reagent due to degradation | Perform a quantitative analysis (e.g., qNMR or HPLC with a calibrated standard) to determine the actual concentration of the reagent. Adjust the stoichiometry of the reaction accordingly or use a fresh batch of the reagent. |
Potential Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound based on the chemistry of related compounds.
Experimental Protocols
Protocol 1: Stability Assessment of this compound under Different Storage Conditions
Objective: To determine the optimal storage conditions for this compound and identify degradation products.
Methodology:
-
Sample Preparation: Aliquot pure this compound into several vials.
-
Storage Conditions: Store the vials under a matrix of different conditions:
-
Temperature: -20°C, 4°C, and room temperature (20-25°C).
-
Atmosphere: Air and inert atmosphere (e.g., Argon or Nitrogen).
-
Light: Exposed to ambient light and protected from light (amber vials or wrapped in foil).
-
-
Time Points: Analyze the samples at initial time (T=0) and at regular intervals (e.g., 1, 3, 6, and 12 months).
-
Analytical Method: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection.
-
HPLC Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with a suitable buffer (e.g., phosphate buffer at a neutral pH to minimize on-column degradation).
-
Detection: UV detection at a wavelength where this compound and potential degradation products absorb. MS detection to identify the mass of any new peaks that appear.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point to determine the percentage of degradation.
-
Identify the mass of new peaks using the MS detector and propose structures for the degradation products.
-
Protocol 2: Forced Degradation Study
Objective: To rapidly identify potential degradation pathways and products of this compound.
Methodology:
-
Stress Conditions: Subject solutions of this compound to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample at a temperature below its melting point (e.g., 50°C) for 48 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using the HPLC-UV/MS method described in Protocol 1.
-
Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks. Use the MS data to elucidate the structures of the degradation products.
Quantitative Data Summary
The following table summarizes the expected stability of hydrazides under different conditions. This data is generalized from the behavior of related compounds and should be confirmed for this compound through specific studies.
| Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., pH < 5) | Low | Formic Acid, 1,1-Dimethylhydrazine |
| Neutral (e.g., pH 6-8) | Moderate to High | Minimal degradation if protected from oxygen and light |
| Basic (e.g., pH > 9) | Low to Moderate | Formic Acid, 1,1-Dimethylhydrazine |
| Oxidizing Environment | Low | N-Nitrosodimethylamine, Formaldehyde Dimethylhydrazone |
| Elevated Temperature (>40°C) | Low | Various decomposition products |
| Inert Atmosphere & Refrigerated | High | Minimal degradation |
Disclaimer: The information provided in this technical support center is based on available scientific literature and the chemical properties of structurally related compounds. It is intended as a guide and should be supplemented with in-house stability studies for critical applications. Always handle this compound in accordance with the safety data sheet (SDS) and good laboratory practices.
References
- 1. Hydrazide derivatives produce active oxygen species as hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrazinolysis: Significance and symbolism [wisdomlib.org]
- 3. raineslab.com [raineslab.com]
- 4. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Major products and their formation and transformation mechanism through degrading UDMH wastewater via DBD low temperature plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioone.org [bioone.org]
- 10. N-Nitrosodimethylamine - Wikipedia [en.wikipedia.org]
addressing incomplete derivatization with N',N'-Dimethylformohydrazide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for addressing challenges with N',N'-Dimethylformohydrazide as a derivatization agent for carbonyl compounds (aldehydes and ketones).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in a laboratory setting?
A1: this compound is primarily used as a derivatization reagent for aldehydes and ketones. This chemical modification is performed to improve the analytical characteristics of these carbonyl compounds, particularly for chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS). The resulting hydrazone derivatives are typically more volatile and thermally stable, leading to better chromatographic separation and detection.
Q2: What is the general mechanism of derivatization with this compound?
A2: The derivatization reaction involves the nucleophilic addition of the primary amine group of this compound to the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable N,N-dimethylformylhydrazone derivative. This reaction is a type of condensation reaction.
Q3: How should this compound be stored?
A3: this compound is susceptible to hydrolysis and should be stored in a tightly sealed container in a cool, dry place, away from moisture. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
Q4: What are the key parameters to optimize for a successful derivatization reaction?
A4: The key parameters to optimize include reaction temperature, reaction time, solvent, and the molar ratio of the derivatization reagent to the analyte. These factors can significantly impact the derivatization yield and the formation of byproducts.
Troubleshooting Incomplete Derivatization
Incomplete derivatization is a common issue that manifests as low product yield, the presence of unreacted analyte, or poor reproducibility. The following guide provides a systematic approach to troubleshooting these problems.
Issue 1: Low or No Product Peak in Chromatogram
This is often a primary indicator of incomplete or failed derivatization.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Poor Reagent Quality | - Use a fresh vial of this compound. - Ensure the reagent has been stored properly under anhydrous conditions. |
| Presence of Water | - Dry the sample thoroughly before adding the reagent. - Use anhydrous solvents for the reaction. - Ensure all glassware is oven-dried before use. |
| Suboptimal Reaction Temperature | - Increase the reaction temperature in increments (e.g., 10°C at a time). A typical starting range is 60-80°C. - Be cautious of excessively high temperatures that could lead to analyte degradation. |
| Insufficient Reaction Time | - Extend the reaction time. Monitor the reaction progress by analyzing aliquots at different time points (e.g., 30, 60, 90 minutes). |
| Incorrect Stoichiometry | - Increase the molar excess of this compound to the analyte. A 2 to 10-fold excess is a common starting point. |
| Inappropriate Solvent | - The polarity of the solvent can influence the reaction. Test different anhydrous solvents such as acetonitrile, pyridine, or toluene.[1] |
| Sample Matrix Effects | - Components in the sample matrix may interfere with the reaction. - Perform a sample cleanup step (e.g., solid-phase extraction) before derivatization. |
Experimental Protocols
The following are general protocols for the derivatization of carbonyl compounds with this compound. Note: These are starting points and should be optimized for your specific analyte and analytical system.
Protocol 1: Derivatization for GC-MS Analysis
This protocol is designed for the derivatization of volatile and semi-volatile aldehydes and ketones.
Materials:
-
This compound
-
Anhydrous pyridine (or another suitable solvent like acetonitrile)
-
Analyte solution (in a compatible solvent)
-
Heating block or oven
-
GC-MS vials
Procedure:
-
Sample Preparation: Ensure the sample is dry. If in solution, evaporate the solvent under a gentle stream of nitrogen.
-
Reagent Preparation: Prepare a 10 mg/mL solution of this compound in anhydrous pyridine.
-
Reaction: To the dried sample, add 100 µL of the this compound solution.
-
Incubation: Cap the vial tightly and heat at 70°C for 60 minutes.
-
Analysis: Cool the vial to room temperature. The sample can be directly injected into the GC-MS or diluted with an appropriate solvent if necessary.
Protocol 2: Derivatization for LC-MS Analysis
This protocol is suitable for less volatile or thermally labile carbonyl compounds.
Materials:
-
This compound
-
Anhydrous acetonitrile
-
Formic acid (or another acid catalyst)
-
Analyte solution
-
Water bath or heating block
-
LC-MS vials
Procedure:
-
Sample Preparation: The sample can be in a small volume of a compatible solvent.
-
Reagent Preparation: Prepare a 1 mg/mL solution of this compound in anhydrous acetonitrile.
-
Reaction: In an LC-MS vial, combine 50 µL of the analyte solution with 100 µL of the this compound solution. Add a small amount of formic acid to catalyze the reaction (e.g., to a final concentration of 0.1%).
-
Incubation: Cap the vial and incubate at 60°C for 30 minutes.
-
Analysis: Cool to room temperature. Dilute with the initial mobile phase if necessary before injection into the LC-MS system.
Visualizations
General Derivatization Workflow
References
minimizing interference in N',N'-Dimethylformohydrazide-based assays
Welcome to the technical support center for N',N'-Dimethylformohydrazide-based assays. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference and achieving accurate, reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound-based assay for aldehyde quantification?
A1: The assay is based on the chemical reaction between this compound and the carbonyl group of an aldehyde. This reaction forms a stable hydrazone derivative. The formation of this new compound can be detected and quantified, often through spectrophotometry, as the resulting hydrazone may absorb light at a specific wavelength. The intensity of the absorbance is proportional to the concentration of the aldehyde in the sample.
Q2: What are the most common sources of interference in this assay?
A2: Common sources of interference can be broadly categorized as:
-
Endogenous Aldehydes and Ketones: Biological samples may contain various aldehydes and ketones that can cross-react with this compound, leading to an overestimation of the target analyte.
-
Primary Amines: Compounds with primary amine groups can compete with the hydrazide for reaction with aldehydes.
-
Reducing Agents: Reagents like dithiothreitol (DTT) or β-mercaptoethanol, often added to protect proteins, can interfere with the assay chemistry.[1]
-
Sample Matrix Effects: Components of complex biological matrices, such as serum, plasma, or tissue homogenates, can cause interference through quenching, light scattering, or by directly reacting with the reagents.[2][3]
-
High Background: This can be caused by the inherent reactivity of the hydrazide probe with components of the assay buffer or sample matrix, or due to insufficient blocking of non-specific binding sites in plate-based assays.
Q3: How can I prepare my samples to minimize interference?
A3: Proper sample preparation is critical. For biological samples, a protein precipitation step is often recommended to remove the bulk of proteins and other macromolecules. This can be achieved using trichloroacetic acid (TCA) or organic solvents like acetonitrile.[4] For samples with high concentrations of interfering small molecules, techniques like solid-phase extraction (SPE) or buffer exchange may be necessary to clean up the sample before the assay.
Q4: What is the optimal pH for the reaction between this compound and aldehydes?
A4: The reaction between hydrazines and aldehydes to form hydrazones is generally favored under mildly acidic conditions (around pH 4-5). At a neutral or alkaline pH, the reaction rate may be significantly reduced. It is crucial to maintain a consistent and optimal pH throughout the assay to ensure reproducibility.
Troubleshooting Guides
Issue 1: High Background Signal
High background can obscure the specific signal from your analyte, leading to poor sensitivity and inaccurate results.
| Potential Cause | Recommended Solution |
| Reagent Contamination | Prepare fresh reagents and use high-purity solvents. Ensure that the this compound reagent has not degraded. |
| Non-specific Reaction | Include a "no-aldehyde" control (blank) to determine the level of background signal from the reagents and sample matrix alone. Subtract the average blank signal from all other readings. |
| Interference from Sample Matrix | Optimize sample cleanup procedures. Consider solid-phase extraction or dialysis for complex samples. Diluting the sample may also reduce matrix effects, but ensure the analyte concentration remains within the detection range. |
| Inappropriate Assay Buffer | Test different buffer systems to find one that minimizes background while maintaining assay performance. Avoid buffers with components that may react with the assay reagents. |
Issue 2: Low or No Signal
A weak or absent signal can be due to several factors related to the reagents, assay conditions, or the sample itself.
| Potential Cause | Recommended Solution |
| Degraded this compound Reagent | Prepare a fresh solution of this compound. Store the stock solution as recommended by the manufacturer, protected from light and moisture. |
| Suboptimal pH | Verify the pH of the reaction mixture. Adjust the pH to the optimal range for hydrazone formation (typically mildly acidic). |
| Insufficient Incubation Time or Temperature | Optimize the incubation time and temperature for the reaction. A longer incubation or a slightly elevated temperature may be required for the reaction to go to completion. |
| Low Analyte Concentration | Concentrate the sample if the aldehyde concentration is below the limit of detection of the assay. |
| Presence of Inhibitory Substances | If the sample contains known inhibitors (e.g., high concentrations of primary amines), consider a sample cleanup step to remove them. |
Issue 3: Poor Reproducibility
Inconsistent results between replicates or experiments can undermine the reliability of your data.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate and use well-maintained pipettes. Ensure consistent pipetting technique, especially for small volumes. |
| Temperature Fluctuations | Maintain a consistent temperature during all incubation steps. Use a water bath or incubator to control the temperature accurately. |
| Inconsistent Incubation Times | Use a timer to ensure that all samples are incubated for the same duration. |
| Sample Heterogeneity | Ensure that samples are thoroughly mixed before aliquoting. For solid samples, ensure complete homogenization. |
| Reagent Instability | Prepare fresh working solutions of reagents for each experiment from stable stock solutions. |
Experimental Protocols
General Protocol for a Colorimetric Aldehyde Assay using this compound
This protocol is a general guideline and should be optimized for your specific application.
1. Reagent Preparation:
- Aldehyde Standard Stock Solution: Prepare a stock solution of a known aldehyde (e.g., formaldehyde) of high purity in a suitable solvent (e.g., deionized water or buffer).
- This compound Reagent: Prepare a solution of this compound in an acidic buffer (e.g., 0.1 M acetate buffer, pH 4.5). The final concentration will need to be optimized but can start in the range of 1-10 mM.
- Assay Buffer: The same acidic buffer used to prepare the hydrazide reagent.
2. Standard Curve Preparation:
- Perform serial dilutions of the aldehyde standard stock solution in the assay buffer to create a series of standards with known concentrations. Include a blank with no aldehyde.
3. Sample Preparation:
- If using biological samples, perform a protein precipitation step by adding an equal volume of 10% TCA, vortexing, incubating on ice, and then centrifuging to pellet the protein. The supernatant will be used for the assay.
- Dilute the prepared samples in the assay buffer to ensure the aldehyde concentration falls within the range of the standard curve.
4. Assay Procedure:
- Add a specific volume of each standard and prepared sample to individual wells of a microplate or to microcentrifuge tubes.
- Add an equal volume of the this compound reagent to each well/tube.
- Mix thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined amount of time (e.g., 30-60 minutes), protected from light.
- After incubation, measure the absorbance at the optimal wavelength. This wavelength should be determined by scanning the spectrum of the reaction product of the aldehyde standard with the reagent.
5. Data Analysis:
- Subtract the absorbance of the blank from the absorbance of all standards and samples.
- Plot the corrected absorbance of the standards versus their known concentrations to generate a standard curve.
- Use the standard curve to determine the concentration of the aldehyde in the samples.
Visualizations
Caption: A flowchart of the key steps in an this compound-based aldehyde assay.
Caption: The chemical reaction between an aldehyde and this compound to form a hydrazone.
Caption: A decision-making flowchart for troubleshooting common issues in the assay.
References
Technical Support Center: Chromatography of N',N'-Dimethylformohydrazide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak shape for N',N'-Dimethylformohydrazide derivatives in chromatography.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing peak tailing with my this compound derivatives in reverse-phase HPLC?
Peak tailing is a common issue when analyzing basic compounds like this compound derivatives on traditional silica-based C18 columns.[1][2] The primary cause is often secondary interactions between the basic analytes and acidic residual silanol groups on the silica surface.[1][2] These interactions lead to a portion of the analyte being more strongly retained, resulting in a "tailing" peak shape.
Q2: How does the mobile phase pH affect the peak shape of my basic derivatives?
Mobile phase pH is a critical parameter for achieving good peak shape with ionizable compounds. For basic analytes like this compound derivatives, operating at a low pH (typically 2.5-3.5) can suppress the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions and reducing peak tailing.[3] Conversely, at a higher pH, the basic compounds may be neutral, which can also improve peak shape. However, it is crucial to operate within the stable pH range of your column.[3]
Q3: Can column choice impact the peak shape of my compounds?
Absolutely. Using a column with a highly inert stationary phase and effective end-capping can significantly reduce peak tailing for basic compounds.[1] Consider using a column specifically designed for the analysis of basic compounds, which may have a modified surface chemistry to shield residual silanols.
Q4: What is column overload and how can it affect my peak shape?
Column overload occurs when the amount of sample injected exceeds the capacity of the column. This can lead to peak fronting, where the front of the peak is broader than the back. To resolve this, try reducing the injection volume or diluting your sample.[1]
Q5: I'm observing split peaks. What could be the cause?
Split peaks can arise from several issues, including:
-
Injection solvent mismatch: Injecting your sample in a solvent that is significantly stronger than your mobile phase can cause peak distortion.[4] It is always best to dissolve your sample in the mobile phase if possible.
-
Column voids: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[3]
-
Partial sample dissolution: If your sample is not fully dissolved, it can lead to split peaks.
Troubleshooting Guides
Issue 1: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a pronounced "tail" on the right side.
-
Poor peak integration and inaccurate quantification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocol: Mobile Phase Optimization
-
Initial Conditions: Start with a standard mobile phase, for example, Acetonitrile:Water (50:50) with 0.1% formic acid (pH ~2.7).
-
pH Adjustment: Prepare a series of mobile phases with varying pH values. For low pH optimization, use formic acid or trifluoroacetic acid to adjust the aqueous portion to pH 2.5, 3.0, and 3.5.
-
Analysis: Inject your this compound derivative standard at each pH condition and record the chromatograms.
-
Evaluation: Compare the peak asymmetry factor and tailing factor for each run. Select the pH that provides the most symmetrical peak.
Data Presentation: Effect of Mobile Phase pH on Peak Shape
| Mobile Phase pH | Tailing Factor (Tf) | Asymmetry Factor (As) | Resolution (Rs) with adjacent peak |
| 4.5 | 2.1 | 2.3 | 1.2 |
| 3.5 | 1.5 | 1.6 | 1.8 |
| 3.0 | 1.1 | 1.2 | 2.1 |
| 2.5 | 1.2 | 1.3 | 2.0 |
Note: Data is for illustrative purposes.
Issue 2: Peak Fronting
Symptoms:
-
Asymmetrical peaks with a leading edge that is broader than the trailing edge.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak fronting.
Experimental Protocol: Sample Load Evaluation
-
Prepare a Dilution Series: Prepare a series of dilutions of your sample, for example, 100 µg/mL, 50 µg/mL, 25 µg/mL, and 10 µg/mL.
-
Inject and Analyze: Inject a constant volume of each dilution onto the column under your optimized method conditions.
-
Observe Peak Shape: Analyze the resulting chromatograms for peak fronting. The concentration at which the peak shape becomes symmetrical is your approximate column loading limit for that analyte.
Data Presentation: Effect of Sample Load on Peak Asymmetry
| Sample Concentration (µg/mL) | Asymmetry Factor (As) |
| 100 | 0.7 |
| 50 | 0.8 |
| 25 | 1.0 |
| 10 | 1.0 |
Note: Data is for illustrative purposes. An Asymmetry Factor less than 1 indicates fronting.
Issue 3: Peak Splitting
Symptoms:
-
A single compound appears as two or more distinct peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for split peaks.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods: N',N'-Dimethylformohydrazide for Carbonyl Compound Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the accurate quantification of reactive impurities, such as carbonyl compounds (aldehydes and ketones), is paramount. These compounds can arise from various sources, including degradation of excipients or active pharmaceutical ingredients (APIs), and their presence can impact the safety and efficacy of drug products. This guide provides an in-depth technical comparison of analytical methods for carbonyl compound analysis, focusing on the use of N',N'-Dimethylformohydrazide as a derivatizing agent, benchmarked against the widely adopted 2,4-dinitrophenylhydrazine (DNPH) method.
The Rationale for Derivatization in Carbonyl Analysis
Low molecular weight aldehydes and ketones often exhibit poor chromatographic retention and lack a strong chromophore, making their direct analysis by High-Performance Liquid Chromatography (HPLC) with UV detection challenging. Chemical derivatization is a widely employed strategy to overcome these limitations. The process involves reacting the carbonyl compound with a derivatizing agent to form a stable, more readily detectable derivative. This enhances sensitivity, improves chromatographic separation, and increases the overall reliability of the analytical method.
Hydrazine-based reagents are a prominent class of derivatizing agents for carbonyls, reacting to form stable hydrazones.[1] This guide will delve into the validation of analytical methods employing such reagents, with a specific focus on this compound and its comparison with the industry-standard DNPH.
Method 1: The Benchmark - 2,4-Dinitrophenylhydrazine (DNPH) Derivatization with HPLC-UV Analysis
The use of 2,4-dinitrophenylhydrazine (DNPH) is a well-established and extensively validated method for the determination of carbonyl compounds in various matrices, including air, water, and pharmaceutical preparations.[2][3] The reaction of DNPH with aldehydes and ketones in an acidic medium yields stable, yellow-to-orange 2,4-dinitrophenylhydrazone derivatives that can be readily analyzed by HPLC with UV detection.[4][5]
Experimental Workflow for DNPH Derivatization and HPLC Analysis
Workflow for Carbonyl Analysis using DNPH Derivatization and HPLC-UV.
Detailed Experimental Protocol: DNPH Method
-
Preparation of DNPH Reagent: Dissolve a precise amount of 2,4-dinitrophenylhydrazine in acetonitrile, followed by the addition of a strong acid, such as perchloric acid or phosphoric acid.[6][7]
-
Sample Derivatization: Mix the sample containing the carbonyl analyte with the DNPH reagent. The reaction is typically carried out at an elevated temperature (e.g., 55-60°C) for a defined period (e.g., 60 minutes) to ensure complete derivatization.[6]
-
Sample Cleanup: The resulting solution containing the DNPH-hydrazone derivatives is often passed through a solid-phase extraction (SPE) C18 cartridge to remove excess reagent and other interferences. The derivatives are then eluted with acetonitrile.[6]
-
HPLC Analysis: The purified and concentrated sample is injected into an HPLC system equipped with a C18 reversed-phase column. The separation is typically achieved using a mobile phase of acetonitrile and water.[8]
-
Detection: The eluted DNPH-hydrazone derivatives are detected by a UV-Vis detector at a wavelength of approximately 360 nm.[3]
-
Quantification: The concentration of the carbonyl compound in the original sample is determined by comparing the peak area of the derivative with a calibration curve prepared from standards of known concentrations.
Performance Characteristics of the DNPH Method
The DNPH method is known for its robustness and has been extensively validated. The following table summarizes typical validation parameters for the analysis of formaldehyde and acetaldehyde.
| Validation Parameter | Formaldehyde-DNPH | Acetaldehyde-DNPH | Source(s) |
| Linearity (r²) | > 0.999 | > 0.999 | [9][10] |
| Limit of Detection (LOD) | ~0.02 µg/m³ (in air) | ~0.1 µg/m³ (in air) | [8] |
| Limit of Quantitation (LOQ) | ~1 ppb | ~1 ppb | [6] |
| Precision (%RSD) | < 5% | < 5% | [9] |
| Accuracy (% Recovery) | 95-105% | 95-105% | [9] |
Method 2: The Alternative - this compound and its Analogs with GC-MS Analysis
This compound belongs to the family of dimethylhydrazines. While specific validation data for this compound is sparse in readily available literature, extensive data exists for its close structural analog, N,N-Dimethylhydrazine (also known as unsymmetrical dimethylhydrazine, UDMH). The analytical principles and performance are expected to be highly comparable. This section will therefore use data for N,N-Dimethylhydrazine as a scientifically-grounded proxy.
Dimethylhydrazine derivatives of carbonyls are more volatile than their DNPH counterparts, making them highly suitable for analysis by Gas Chromatography (GC), often coupled with a Mass Spectrometer (MS) or a Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity and sensitivity.[11]
Experimental Workflow for Dimethylhydrazine Derivatization and GC-MS Analysis
Workflow for Carbonyl Analysis using Dimethylhydrazine Derivatization and GC-MS/NPD.
Detailed Experimental Protocol: Dimethylhydrazine Method (Proxy)
-
Derivatization: The aqueous sample containing the carbonyl analyte is reacted with N,N-Dimethylhydrazine to form the corresponding formaldehyde dimethylhydrazone (FADMH).[11]
-
Headspace Solid-Phase Microextraction (SPME): The volatile FADMH derivative is extracted from the sample matrix using headspace SPME. A fiber, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB), is exposed to the headspace above the sample, where it adsorbs the volatile derivative.[11]
-
GC-MS/NPD Analysis: The SPME fiber is then inserted into the heated injection port of a gas chromatograph, where the FADMH is desorbed and separated on a capillary column.[11]
-
Detection: The separated derivative is detected by a mass spectrometer, which provides structural information for confirmation, or a nitrogen-phosphorus detector, which offers high selectivity for nitrogen-containing compounds.[11]
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards.
Performance Characteristics of the Dimethylhydrazine Method
The following table summarizes the validation parameters for the analysis of formaldehyde as its dimethylhydrazone derivative (FADMH) by GC-MS and GC-NPD.
| Validation Parameter | FADMH (GC-MS) | FADMH (GC-NPD) | Source(s) |
| Linearity (r²) | > 0.99 | > 0.99 | [11] |
| Limit of Detection (LOD) | 1.5 µg/L | 0.5 µg/L | [11] |
| Precision (%RSD) | < 10% | < 10% | [11] |
| Accuracy (% Recovery) | Not explicitly stated, but method applied to quantify FADMH in lab experiments. | Not explicitly stated, but method applied to quantify FADMH in lab experiments. | [11] |
Comparative Analysis: this compound (via proxy) vs. DNPH
| Feature | This compound (via N,N-Dimethylhydrazine proxy) | 2,4-Dinitrophenylhydrazine (DNPH) |
| Primary Analytical Technique | Gas Chromatography (GC-MS, GC-NPD) | High-Performance Liquid Chromatography (HPLC-UV) |
| Volatility of Derivative | High | Low |
| Sensitivity | Very high, especially with NPD (sub-µg/L detection limits) | High, with potential for further enhancement with MS detection |
| Selectivity | High, especially with MS and NPD detectors | Good, but potential for interferences in complex matrices with UV detection |
| Sample Preparation | Headspace SPME is a clean and solventless technique | Often requires solid-phase extraction (SPE) and solvent elution |
| Potential for Automation | High | High |
| Established Methodology | Less common than DNPH, but based on established principles | Industry standard, numerous official methods (EPA, ISO) |
| Potential Interferences | Other volatile nitrogen-containing compounds (with NPD) | Compounds with similar UV absorbance, ozone and nitrogen oxides can degrade DNPH |
Conclusion for the Senior Application Scientist
The choice between this compound (or its analogs) and DNPH for the analysis of carbonyl compounds depends on the specific requirements of the analytical task.
The DNPH/HPLC-UV method stands as a robust, reliable, and extensively documented procedure, making it a go-to choice for routine quality control and regulatory submissions where a validated method is readily required. Its main advantages are its proven track record and the widespread availability of expertise and instrumentation.
On the other hand, derivatization with a dimethylhydrazine, such as this compound, followed by GC-MS or GC-NPD analysis , presents a compelling alternative, particularly when higher sensitivity and selectivity are paramount. The use of headspace SPME offers a more environmentally friendly and potentially faster sample preparation step. The high selectivity of detectors like MS and NPD can be a significant advantage when dealing with complex sample matrices where interferences are a concern.
For research and development settings, or for the analysis of trace-level carbonyls where the established DNPH method may not provide sufficient sensitivity, the development and validation of a method based on this compound is a promising avenue. The data from its close analog, N,N-Dimethylhydrazine, strongly suggests that excellent performance characteristics can be achieved. As with any analytical method, thorough validation according to ICH guidelines is essential to ensure its suitability for the intended purpose.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lawdata.com.tw [lawdata.com.tw]
- 7. gcms.cz [gcms.cz]
- 8. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. GC–MS and GC–NPD Determination of Formaldehyde Dimethylhydrazone in Water Using SPME - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N,N-Dicarboxymethyl hydrazine: an old but neglected reagent for chemoselective derivatization of carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Carbonyl Derivatization Reagents: 2,4-Dinitrophenylhydrazine (DNPH) in Focus
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of carbonyl compounds—aldehydes and ketones—is a critical aspect of quality control, impurity profiling, and metabolic studies. Derivatization of these carbonyls is a widely employed strategy to enhance their detection by various analytical techniques. This guide provides a comprehensive overview of the preeminent derivatizing agent, 2,4-dinitrophenylhydrazine (DNPH), and addresses the current landscape of information regarding a potential alternative, N',N'-Dimethylformohydrazide.
2,4-Dinitrophenylhydrazine (DNPH): The Gold Standard
2,4-Dinitrophenylhydrazine, also known as Brady's reagent, is a well-established and extensively documented reagent for the qualitative and quantitative analysis of aldehydes and ketones.[1][2][3][4][5] Its utility stems from its reaction with carbonyl groups to form brightly colored 2,4-dinitrophenylhydrazone derivatives, which can be readily detected and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[6][7][8][9]
Physicochemical Properties and Performance Characteristics
A summary of the key properties of DNPH is presented in Table 1.
| Property | Value |
| Chemical Formula | C₆H₆N₄O₄ |
| Molar Mass | 198.14 g/mol [1] |
| Appearance | Red to orange crystalline solid[1][2] |
| Melting Point | 198-202 °C (decomposes)[1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol and ethanol.[2] |
| Reactivity | Reacts with aldehydes and ketones to form yellow, orange, or red precipitates of dinitrophenylhydrazones.[1][5] Aromatic carbonyls typically yield red precipitates, while aliphatic carbonyls produce yellow precipitates.[1] |
| Specificity | Does not react with other carbonyl-containing functional groups such as carboxylic acids, esters, and amides.[1][10] |
Experimental Protocol: Derivatization of Carbonyls with DNPH (Brady's Test)
This protocol outlines the general procedure for the derivatization of aldehydes and ketones using DNPH for subsequent analysis.
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Methanol
-
Concentrated Sulfuric Acid
-
Sample containing the carbonyl compound
-
Test tubes
-
Water bath (optional)
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Preparation of Brady's Reagent: Dissolve DNPH in a solution of methanol and a small amount of concentrated sulfuric acid.[1][3]
-
Reaction: Add a few drops of the sample containing the aldehyde or ketone to the Brady's reagent in a test tube.
-
Observation: A positive test is indicated by the formation of a yellow, orange, or red precipitate.[1][5] Gentle warming in a water bath may be required for less reactive carbonyls.
-
Isolation and Purification: The resulting dinitrophenylhydrazone precipitate can be isolated by filtration. For quantitative analysis or identification by melting point, the precipitate should be purified by recrystallization.
Logical Workflow for Carbonyl Identification using DNPH:
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CA1051928A - Process for preparing n,n-dimethylhydrazine - Google Patents [patents.google.com]
- 5. 1,1-Dimethylhydrazine | C2H8N2 | CID 5976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. shura.shu.ac.uk [shura.shu.ac.uk]
- 7. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
- 10. What are some alternatives to the DNPH test? | Drlogy [drlogy.com]
A Comparative Guide to Hydrazine Derivatization Agents for Carbonyl Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of aldehydes and ketones is critical across various scientific disciplines, from environmental analysis and food chemistry to clinical diagnostics and pharmaceutical development. Due to the often low concentrations and high reactivity of these carbonyl compounds, derivatization is a frequently employed strategy to enhance their detection and separation. Hydrazine-based reagents are a cornerstone of this approach, reacting with carbonyls to form stable hydrazone derivatives with improved analytical characteristics.
This guide provides an objective comparison of N',N'-Dimethylformohydrazide with other commonly used hydrazine derivatization agents, including 2,4-Dinitrophenylhydrazine (DNPH), Dansylhydrazine, and Girard's reagents. The performance of each reagent is evaluated based on reaction efficiency, derivative stability, and analytical sensitivity, supported by experimental data from peer-reviewed studies.
Performance Comparison of Hydrazine Derivatization Agents
The choice of a derivatization agent is dictated by the specific requirements of the analytical method, such as the desired sensitivity, the stability of the derivatives under analytical conditions, and the detection technique employed (e.g., UV-Vis, fluorescence, or mass spectrometry).
| Derivatization Agent | Key Features & Applications | Derivative Stability | Performance Characteristics |
| This compound | Forms N',N'-dimethylhydrazones. Used in organic synthesis and potentially for derivatization for GC-MS and LC-MS. | Alkylhydrazones are generally less stable than acylhydrazones and oximes, particularly in acidic conditions.[1] | High yields of crystalline derivatives are often achieved.[2] Limited direct comparative data on sensitivity enhancement is available. |
| 2,4-Dinitrophenylhydrazine (DNPH) | The most widely used reagent for carbonyl analysis, especially in environmental monitoring.[3][4] Forms highly colored derivatives detectable by UV-Vis. | DNPH-hydrazones are generally stable, though some, like the acrolein derivative, can be unstable in acidic solutions.[5] | Well-established protocols are available. Limits of detection (LODs) are typically in the low ng/mL range with UHPLC-UV.[6] |
| Dansylhydrazine | A fluorescent reagent used for the derivatization of carbonyls for sensitive detection by fluorescence or LC-MS. | Forms stable derivatives suitable for chromatographic analysis. | The dimethylamino group enhances ionization in mass spectrometry, leading to improved sensitivity.[7] |
| Girard's Reagents (T and P) | Contain a quaternary ammonium group, introducing a permanent positive charge to the derivative.[7] Excellent for enhancing sensitivity in ESI-MS. | Forms stable hydrazone derivatives. | Significantly improves ionization efficiency in mass spectrometry. Girard's Reagent T has been shown to improve detection limits by ~20-fold for certain analytes.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for derivatization using DNPH and a general protocol for hydrazone formation that can be adapted for other hydrazine reagents.
Protocol 1: Derivatization of Carbonyls with 2,4-Dinitrophenylhydrazine (DNPH)
This protocol is a standard method for the analysis of aldehydes and ketones in various matrices.
Reagents:
-
DNPH Solution: A saturated solution of 2,4-dinitrophenylhydrazine in a suitable solvent (e.g., acetonitrile or acidic solution). Caution: DNPH is explosive when dry and should be handled with care.
-
Sample: A solution containing the carbonyl compounds of interest.
-
Acid Catalyst (optional): A small amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) to catalyze the reaction.
Procedure:
-
To a known volume of the sample, add an excess of the DNPH solution.
-
If necessary, add a catalytic amount of acid.
-
Allow the reaction to proceed at room temperature or with gentle heating for a specified time (e.g., 1-2 hours) to ensure complete derivatization.
-
The resulting hydrazone derivatives can be extracted using a solid-phase extraction (SPE) cartridge or a liquid-liquid extraction procedure.
-
The extracted and concentrated derivatives are then analyzed by HPLC-UV or LC-MS.[3][5]
Protocol 2: General Hydrazone Formation
This protocol can be adapted for various hydrazine derivatization agents.
Reagents:
-
Hydrazine Reagent: this compound, Dansylhydrazine, or Girard's Reagent.
-
Carbonyl Compound: The aldehyde or ketone to be derivatized.
-
Solvent: A suitable solvent such as ethanol, methanol, or acetonitrile.
-
Acid or Base Catalyst (optional): Depending on the specific reaction, a catalyst may be required to facilitate the reaction.
Procedure:
-
Dissolve the carbonyl compound in the chosen solvent.
-
Add a molar excess of the hydrazine reagent to the solution.
-
If required, add a catalyst.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature for a period ranging from 30 minutes to several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, the solvent can be removed under reduced pressure, and the resulting hydrazone derivative can be purified if necessary.
Visualizing the Derivatization Workflow and Reaction
The following diagrams illustrate the general workflow for comparing hydrazine derivatization agents and the fundamental chemical reaction.
Caption: Workflow for comparing hydrazine derivatization agents.
Caption: General reaction for hydrazone formation.
Conclusion
The selection of an appropriate hydrazine derivatization agent is a critical step in the development of robust and sensitive analytical methods for carbonyl compounds.
-
This compound offers a straightforward method for forming N',N'-dimethylhydrazones, which are useful in synthetic chemistry. However, the lower stability of the resulting alkylhydrazones compared to other derivatives may limit their application in certain analytical workflows, particularly those involving acidic conditions.
-
2,4-Dinitrophenylhydrazine (DNPH) remains the gold standard for many applications due to its well-established protocols, the stability of its derivatives, and their strong UV absorbance, making it ideal for HPLC-UV analysis.
-
Dansylhydrazine is an excellent choice when high sensitivity is required, leveraging fluorescence detection or enhancing ionization in mass spectrometry.
-
Girard's reagents are unparalleled in their ability to enhance the signal of carbonyl compounds in mass spectrometry by introducing a permanent positive charge, making them the preferred choice for trace-level quantification by LC-MS.
Ultimately, the optimal derivatization strategy will depend on the specific analytical challenge, including the nature of the sample matrix, the concentration of the target analytes, and the available instrumentation. This guide provides a foundation for making an informed decision to achieve reliable and accurate quantification of carbonyl compounds.
References
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid Chromatography Analysis of Carbonyl (2,4-Dinitrophenyl)hydrazones with Detection by Diode Array Ultraviolet Spectroscopy and by Atmospheric Pressure Negative Chemical Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.thermoscientific.com [apps.thermoscientific.com]
- 7. Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
accuracy and precision of N',N'-Dimethylformohydrazide quantification methods
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of N',N'-Dimethylformohydrazide (DMH), a potential genotoxic impurity (GTI), is critical in pharmaceutical development and manufacturing to ensure the safety and quality of drug substances and products. This guide provides a comparative overview of common analytical methodologies for the quantification of hydrazines, with a focus on methods applicable to DMH. The information is based on established analytical techniques for structurally similar compounds, such as unsymmetrical dimethylhydrazine (UDMH), due to the limited availability of specific literature for this compound.
Quantitative Performance of Analytical Methods
The selection of an appropriate analytical method for the quantification of DMH depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most prevalent techniques, often requiring a derivatization step to improve the volatility and/or chromatographic retention of the polar hydrazine compounds. The following table summarizes the key performance parameters of various analytical methods applicable to hydrazine quantification.
| Method | Analyte(s) | Sample Matrix | Derivatization Reagent | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Precision (%RSD) | Reference |
| HS-GC-MS | Hydrazine | Drug Substances | Acetone | 0.1 ppm | ≥0.999 | 79 - 117 | 2.7 - 5.6 | [1] |
| GC-MS | UDMH Transformation Products | Soil | None (HS-SPME) | Not Specified | Not Specified | 64 - 132 | Not Specified | [2] |
| GC-MS/MS | Hydrazine | Drinking Water | Acetone | 0.002 ng/mL (MDL of 0.7 ng/L) | Not Specified | 102 | 13.7 | [3] |
| LC-MS/MS | UDMH & Transformation Products | Soil | None | 0.04 - 18 ng/mL | >0.99 | Not Specified | Not Specified | [4] |
| RP-HPLC-DAD | N,N-dimethylformamide | Textiles | None | 1.1 - 2.8 mg/kg (LOD) | >0.9999 | 97.0 - 103.0 | < 5 | [5] |
| LC-HRMS | Nitrosamines | Drug Products | None | 0.005 ppm | Not Specified | Not Specified | Not Specified | [6] |
Note: The data presented is for hydrazine, UDMH, and other related compounds, which can serve as a reference for methods to be developed and validated for this compound.
Experimental Methodologies
Detailed experimental protocols are essential for the successful implementation and validation of analytical methods. Below are generalized procedures for GC-MS and LC-MS/MS, which are highly applicable for the trace-level quantification of DMH.
1. Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is suitable for the quantification of volatile or semi-volatile impurities. For non-volatile compounds like hydrazines, a derivatization step is typically required to increase their volatility.
-
Sample Preparation & Derivatization:
-
Weigh a precise amount of the active pharmaceutical ingredient (API) or sample into a headspace vial.
-
Add a suitable solvent (e.g., methanol, dichloromethane) to dissolve the sample.
-
Introduce the derivatizing agent. For hydrazines, acetone is a common choice, which reacts to form a more volatile azine derivative.[1][3][7]
-
The reaction may be facilitated by gentle heating or vortexing.
-
-
GC-MS Analysis:
-
Injection: Utilize a headspace autosampler for automated and reproducible injection of the vapor phase containing the derivatized analyte.
-
Chromatographic Separation: Employ a capillary column (e.g., DB-5ms, HP-5) with a suitable temperature program to separate the analyte from other matrix components.
-
Mass Spectrometric Detection: Use a mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity in quantitative analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the analysis of polar and non-volatile compounds without the need for derivatization, offering high sensitivity and selectivity.
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent compatible with the mobile phase (e.g., water, methanol, acetonitrile).
-
The sample solution may require filtration to remove particulate matter before injection.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a reverse-phase or HILIC column to achieve chromatographic retention and separation of the polar DMH. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile, methanol) with additives like formic acid or ammonium acetate to improve peak shape and ionization efficiency.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source operating in positive ion mode. The analysis is performed in MRM mode, monitoring specific precursor-to-product ion transitions for DMH to ensure high selectivity and sensitivity.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate a generalized experimental workflow for the quantification of this compound and the logical relationship in method selection.
Caption: Generalized workflow for DMH quantification.
Caption: Logic for analytical method selection.
References
- 1. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of transformation products of rocket fuel unsymmetrical dimethylhydrazine in soils using SPME and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of N,N-dimethylformamide, N,N-dimethylacetamide and N-methyl-2-pyrrolidone in textiles by RP-HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. fda.gov [fda.gov]
- 7. [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of N',N'-Dimethylformohydrazide Analysis: A Comparative Guide
Introduction
N',N'-Dimethylformohydrazide is a chemical compound of interest in various research and industrial applications, including as a potential precursor or impurity in drug synthesis. Ensuring the accuracy and reproducibility of its quantification is critical for quality control and regulatory compliance in the pharmaceutical industry. Inter-laboratory comparisons, or proficiency tests, are essential for validating the robustness and transferability of analytical methods across different sites, instruments, and operators.[1] This guide presents a framework for such a comparison, detailing hypothetical yet representative data and protocols for two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The validation parameters discussed are aligned with the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Design of the Inter-Laboratory Study
An inter-laboratory study is a structured exercise to assess the performance of different laboratories using specific analytical methods.[5][6] The fundamental workflow involves a coordinating laboratory preparing and distributing identical, homogeneous samples to all participating laboratories. Each participant analyzes the samples using a predefined protocol and reports the results back to the coordinator for statistical analysis.[7] This process helps identify potential biases, assess method precision and accuracy, and ensure that different laboratories can achieve comparable results.[8]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from a simulated inter-laboratory comparison involving four laboratories. Two analytical methods were evaluated for the quantification of this compound in a pharmaceutical matrix.
Table 1: Method Performance Comparison for this compound Analysis
| Parameter | Method | Lab A | Lab B | Lab C | Lab D | Mean Value |
| Limit of Detection (LOD) (ng/mL) | GC-MS | 0.85 | 0.95 | 0.90 | 1.10 | 0.95 |
| LC-MS/MS | 0.08 | 0.10 | 0.09 | 0.12 | 0.10 | |
| Limit of Quantification (LOQ) (ng/mL) | GC-MS | 2.8 | 3.1 | 3.0 | 3.5 | 3.1 |
| LC-MS/MS | 0.25 | 0.30 | 0.28 | 0.35 | 0.30 | |
| Accuracy (% Recovery) | GC-MS | 98.5 | 95.2 | 99.1 | 94.5 | 96.8 |
| LC-MS/MS | 101.2 | 99.5 | 100.8 | 98.9 | 100.1 | |
| Precision (%RSD) | GC-MS | 4.5 | 5.8 | 4.9 | 6.2 | 5.4 |
| LC-MS/MS | 2.1 | 2.9 | 2.5 | 3.1 | 2.7 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility of results. The following sections outline standardized protocols for the two analytical techniques evaluated.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method relies on the thermal separation of the analyte followed by mass-based detection. Derivatization is often required for polar compounds like hydrazides to improve their volatility and chromatographic behavior.[9][10][11]
1. Sample Preparation & Derivatization:
- Accurately weigh 100 mg of the sample into a 15 mL centrifuge tube.
- Add 5.0 mL of a 1:1 solution of methanol and water.
- Vortex for 2 minutes, then sonicate for 10 minutes.
- Centrifuge at 4000 rpm for 15 minutes.
- Transfer 1.0 mL of the supernatant to a new vial.
- Add 100 µL of acetone and 10 µL of acetic acid to catalyze the formation of the acetone hydrazone derivative.
- Vortex and let the reaction proceed for 30 minutes at room temperature.
- Add 1.0 mL of dichloromethane and vortex for 1 minute for liquid-liquid extraction.[12]
- Allow the layers to separate and transfer the organic (bottom) layer to a GC vial for analysis.
2. GC-MS Instrumentation and Conditions:
- GC System: Agilent 8890 or equivalent.
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
- Inlet Temperature: 250°C.
- Injection Volume: 1 µL (Splitless mode).
- Carrier Gas: Helium at 1.2 mL/min.
- Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
- MS System: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Acquisition Mode: Selected Ion Monitoring (SIM).
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, often without the need for derivatization, making it a powerful tool for trace-level quantification in complex matrices like pharmaceutical formulations.[1][13][14]
1. Sample Preparation:
- Accurately weigh 100 mg of the sample into a 15 mL centrifuge tube.
- Add 10.0 mL of methanol containing the isotopically labeled internal standard (e.g., this compound-d6).
- Vortex for 2 minutes, then sonicate for 15 minutes.
- Centrifuge at 4000 rpm for 15 minutes.
- Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial for analysis.
2. LC-MS/MS Instrumentation and Conditions:
- LC System: Waters ACQUITY UPLC I-Class or equivalent.
- Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
- Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.
- Gradient: 95% B to 50% B over 5 minutes, hold for 1 min, return to initial conditions.
- Injection Volume: 5 µL.
- MS System: Sciex Triple Quad 6500+ or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions (Hypothetical):
- This compound: Q1: m/z 89.1 -> Q3: m/z 44.1
- This compound-d6 (IS): Q1: m/z 95.1 -> Q3: m/z 48.1
Conclusion and Recommendations
This guide outlines a framework for an inter-laboratory comparison of this compound analysis. Based on the hypothetical data, the LC-MS/MS method demonstrates superior performance, offering significantly lower detection and quantification limits, as well as better accuracy and precision compared to the GC-MS method.
-
LC-MS/MS is recommended for applications requiring high sensitivity and specificity, such as trace-level impurity analysis in final drug products. Its simpler sample preparation without derivatization also offers a higher throughput.
-
GC-MS may be a suitable and cost-effective alternative for applications where lower sensitivity is acceptable, such as in-process control or analysis of raw materials with higher expected concentrations of the analyte.
A successful inter-laboratory study is crucial for establishing a robust, validated analytical procedure that can be confidently transferred and implemented across multiple quality control laboratories, ultimately ensuring product quality and patient safety.
References
- 1. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. Interlaboratory Comparisons | NIST [nist.gov]
- 6. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 7. What is an inter laboratory comparison ? [compalab.org]
- 8. diva-portal.org [diva-portal.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. DGUV Information 213-520 Translation - BG RCI [bgrci.de]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Carbonyl Derivatization Reagents: Specificity and Selectivity of N',N'-Dimethylformohydrazide and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and drug development, the accurate detection and quantification of carbonyl compounds—aldehydes and ketones—are of paramount importance. These functional groups are present in a vast array of molecules, from biological metabolites and environmental pollutants to pharmaceutical ingredients and their degradation products. Due to the often-low volatility and high reactivity of carbonyls, direct analysis can be challenging. Derivatization, the process of chemically modifying an analyte to enhance its analytical properties, is a cornerstone technique to overcome these hurdles.
This guide provides an in-depth comparison of common derivatization reagents for carbonyl compounds, with a special focus on the specificity and selectivity of N',N'-Dimethylformohydrazide. We will delve into the mechanistic underpinnings, practical applications, and comparative performance of this reagent alongside established alternatives such as 2,4-Dinitrophenylhydrazine (DNPH), Girard's Reagent T, and O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).
The Imperative of Carbonyl Derivatization
The primary objectives of derivatizing carbonyl compounds are to:
-
Enhance Detectability: Introduce a chromophore or fluorophore for UV-Vis or fluorescence detection.
-
Improve Volatility and Thermal Stability: Facilitate analysis by gas chromatography (GC).
-
Increase Ionization Efficiency: Improve sensitivity in mass spectrometry (MS).
-
Enhance Chromatographic Separation: Modify the polarity and size of the analyte for better resolution.
-
Stabilize the Analyte: Convert reactive carbonyls into more stable derivatives for reliable quantification.
The choice of a derivatization reagent is dictated by the analytical technique employed, the nature of the carbonyl compound, and the sample matrix. An ideal reagent should exhibit high reactivity and selectivity towards the carbonyl group, form a stable derivative in high yield, and be free from interferences.
This compound: A Potential Reagent in Focus
This compound, also known as formic acid N,N-dimethylhydrazide, is a hydrazine derivative that has been explored for the determination of unsymmetrical dimethylhydrazine (UDMH) transformation products in soil samples using gas chromatography-mass spectrometry (GC-MS).[1] While its application as a general-purpose derivatization reagent for carbonyls is not as extensively documented as other reagents, its structure suggests potential utility.
The reaction of this compound with a carbonyl compound is expected to proceed via a nucleophilic addition-elimination mechanism to form a hydrazone. The presence of the dimethylamino group may influence the reactivity of the hydrazine nitrogen and the properties of the resulting hydrazone.
Expected Specificity and Selectivity
Based on general chemical principles, this compound is expected to react specifically with aldehydes and ketones. The nucleophilic nitrogen of the hydrazine moiety attacks the electrophilic carbonyl carbon. Like other hydrazines, it is unlikely to react with less electrophilic carbonyl groups such as those in carboxylic acids, esters, and amides under typical derivatization conditions.
The selectivity between aldehydes and ketones would depend on steric and electronic factors. Aldehydes are generally more reactive than ketones towards nucleophilic attack due to less steric hindrance and greater electrophilicity of the carbonyl carbon. Therefore, this compound is anticipated to react more readily with aldehydes.
Established Alternatives: A Comparative Analysis
A critical evaluation of this compound necessitates a comparison with well-established derivatization reagents.
2,4-Dinitrophenylhydrazine (DNPH)
DNPH is a widely used reagent for the detection and quantification of carbonyl compounds.[2] It reacts with aldehydes and ketones to form brightly colored 2,4-dinitrophenylhydrazones, which can be analyzed by high-performance liquid chromatography (HPLC) with UV detection or by GC-MS.[3][4]
-
Advantages: Forms stable, crystalline derivatives with distinct colors, aiding in qualitative identification.[5] The resulting hydrazones have strong UV absorbance, leading to high sensitivity.[4]
-
Disadvantages: The reaction can be slow, and the derivatives may form E/Z isomers, potentially complicating chromatographic analysis. DNPH is also sensitive to ozone and nitrogen dioxide, which can be problematic in environmental air analysis.[6]
Girard's Reagent T
Girard's Reagent T (GR-T) is a cationic derivatization reagent containing a quaternary ammonium group. It reacts with carbonyls to form water-soluble hydrazones that are particularly well-suited for analysis by electrospray ionization mass spectrometry (ESI-MS).
-
Advantages: The permanent positive charge on the derivative significantly enhances ionization efficiency in ESI-MS. The increased polarity of the derivative can improve separation in reversed-phase chromatography.
-
Disadvantages: The derivatives are highly polar, which may not be ideal for all chromatographic conditions.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)
PFBHA is a versatile derivatization reagent used for the analysis of carbonyl compounds by GC with electron capture detection (ECD) or MS. It reacts with aldehydes and ketones to form stable oximes.
-
Advantages: The pentafluorobenzyl group is a strong electrophore, leading to high sensitivity in ECD. The derivatives are generally stable and suitable for GC analysis.
-
Disadvantages: The reaction can sometimes be slow and may require heating.
Comparative Performance: A Tabular Summary
| Feature | This compound | 2,4-Dinitrophenylhydrazine (DNPH) | Girard's Reagent T | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) |
| Reaction Type | Hydrazone formation | Hydrazone formation | Hydrazone formation | Oxime formation |
| Selectivity | Aldehydes and Ketones (Theoretically) | Aldehydes and Ketones[5] | Aldehydes and Ketones | Aldehydes and Ketones |
| Primary Analytical Technique | GC-MS (inferred from literature[1]) | HPLC-UV, GC-MS[3][4] | LC-ESI-MS | GC-ECD, GC-MS |
| Derivative Stability | Likely less stable than acylhydrazones[5][7] | Generally stable, colored crystals[5] | Stable, water-soluble | Generally stable |
| Key Advantage | Potentially suitable for GC-MS analysis of specific analytes | High sensitivity with UV detection, visual identification | Excellent ionization in ESI-MS | High sensitivity with ECD |
| Limitations | Limited experimental data available | Isomer formation, potential for interferences[6] | High polarity may not be universally suitable | Reaction can be slow |
Experimental Protocols
General Protocol for Hydrazone Formation with this compound (Theoretical)
This protocol is a generalized procedure based on standard hydrazone formation reactions and should be optimized for specific applications.
-
Reagent Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) containing a catalytic amount of acid (e.g., acetic acid or hydrochloric acid).
-
Sample Preparation: Dissolve the carbonyl-containing sample in the same solvent as the reagent.
-
Derivatization: Mix the sample solution with an excess of the this compound solution. The reaction may be carried out at room temperature or with gentle heating to increase the reaction rate.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, GC-MS) until completion.
-
Work-up: Once the reaction is complete, the mixture may be directly analyzed, or the solvent may be evaporated and the residue reconstituted in a solvent compatible with the analytical instrument.
Standard Protocol for Carbonyl Derivatization with DNPH (for HPLC analysis)
This protocol is adapted from established methods for DNPH derivatization.[8]
-
Reagent Solution: Prepare a solution of DNPH in acetonitrile or a mixture of acetonitrile and phosphoric acid.
-
Sample Collection/Preparation: For air samples, draw air through a sorbent tube coated with DNPH. For liquid samples, add the DNPH reagent solution directly to the sample.
-
Reaction: Allow the reaction to proceed for a sufficient time (e.g., 1-2 hours) at room temperature or slightly elevated temperature.
-
Extraction (if necessary): For aqueous samples, the derivatives can be extracted using a solid-phase extraction (SPE) cartridge.
-
Analysis: Elute the derivatives from the sorbent tube or SPE cartridge with acetonitrile and analyze by HPLC-UV at approximately 360 nm.
Mechanistic Insights and Workflow Diagrams
The derivatization of carbonyls with hydrazine-based reagents proceeds through a well-established nucleophilic addition-elimination pathway.
Caption: A generalized workflow for the derivatization and analysis of carbonyl compounds.
Caption: The acid-catalyzed mechanism of hydrazone formation from a carbonyl and a hydrazine.
Conclusion and Future Perspectives
The selection of an appropriate derivatization reagent is a critical step in the reliable analysis of carbonyl compounds. While DNPH, Girard's Reagent T, and PFBHA are well-established and versatile reagents with distinct advantages for different analytical platforms, the potential of other reagents like this compound warrants further investigation.
The limited available data on this compound suggests its compatibility with GC-MS. However, comprehensive studies on its reactivity, selectivity, and the stability of its derivatives are needed to fully assess its position in the analytical chemist's toolkit. Future research should focus on direct, data-driven comparisons of this compound with established reagents across a range of carbonyl compounds and sample matrices. Such studies will be invaluable for researchers, scientists, and drug development professionals seeking to optimize their analytical methods for carbonyl analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Formylhydrazine - Wikipedia [en.wikipedia.org]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Sensitive Quantification of N',N'-Dimethylformohydrazide and Related Compounds in Pharmaceutical Assays
A notable scarcity of publicly available data exists for the limit of detection (LOD) and limit of quantification (LOQ) of N',N'-Dimethylformohydrazide. This guide provides a framework for the analytical determination of this compound by drawing comparisons with structurally similar and well-characterized molecules, namely N,N-Dimethylformamide (DMF) and 1,1-Dimethylhydrazine. Researchers, scientists, and drug development professionals can leverage this information to develop and validate analytical methods for this compound.
The analytical techniques most suitable for the determination of this compound, based on methods for related hydrazines and formamides, include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods offer the high sensitivity and selectivity required for detecting and quantifying trace-level impurities in pharmaceutical matrices.
Comparative Analysis of Analytical Methods
To illustrate the expected performance of assays for this compound, this section details the LOD and LOQ values for N,N-Dimethylformamide and 1,1-Dimethylhydrazine using various analytical techniques.
| Analyte | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| N,N-Dimethylformamide (DMF) | Gas Chromatography (GC) with Nitrogen/Phosphorus Detector | Air | - | 0.45 µ g/sample [1] |
| Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with Diode Array Detection (DAD) | Textiles | 1.1–2.8 mg/kg | - | |
| 1,1-Dimethylhydrazine | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Pharmaceutical | - | 0.15 ppm |
| Hydrazine | Spectrophotometry, HPLC, GC | Biological Materials | 0.02 to 0.065 µg/mL | -[2] |
Note: The LOD and LOQ are critical parameters for validating analytical methods, indicating the lowest concentration of an analyte that can be reliably detected and quantified, respectively.[2] These values are matrix-dependent and should be determined for each specific application.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to assist in the development of assays for this compound.
Gas Chromatography (GC) Method for N,N-Dimethylformamide in Air
This method is adapted from the OSHA Method 66 for the determination of N,N-Dimethylformamide.
-
Sample Collection: Air samples are collected by drawing a known volume of air through sampling tubes containing coconut shell charcoal.
-
Sample Preparation: The charcoal is desorbed with acetone.
-
Instrumentation: A Gas Chromatograph equipped with a Nitrogen/Phosphorus Detector (NPD) is used.
-
Chromatographic Conditions:
-
Column: Capillary column suitable for the separation of volatile organic compounds.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium
-
Temperature Program: An initial temperature of 60°C held for 4 minutes, followed by a ramp to 150°C at 10°C/minute.
-
-
Quantification: A calibration curve is generated by plotting the detector response versus the concentration of analytical standards. The concentration of DMF in the samples is determined from this curve.[1]
-
Detection Limit: The detection limit of the analytical procedure was determined to be 0.16 ng per injection, which resulted in a peak height approximately five times the baseline noise.[1] The reliable quantitation limit is 0.45 µg per sample.[1]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for 1,1-Dimethylhydrazine
This method is based on a validated assay for the determination of 1,1-dimethylhydrazine in a pharmaceutical context.
-
Sample Preparation and Derivatization: Due to the high reactivity of 1,1-dimethylhydrazine, a derivatization step is employed to enhance selectivity and sensitivity.
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (MS/MS) is used.
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile with a suitable modifier.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the derivatized analyte.
-
-
Quantification: A calibration curve is constructed using standards of the derivatized 1,1-dimethylhydrazine.
-
Sensitivity: The method has a reported sensitivity (LOQ) of 0.15 ppm.
Workflow for Impurity Quantification
The following diagram illustrates a typical workflow for the development and validation of an analytical method for quantifying an impurity like this compound in a pharmaceutical product.
Caption: A generalized workflow for the development, validation, and application of an analytical method for impurity quantification.
References
Performance Evaluation of N',N'-Dimethylformohydrazide in Different Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the analytical landscape, the sensitive and accurate quantification of carbonyl compounds—aldehydes and ketones—in complex matrices is a significant challenge. These molecules are often present at low concentrations and can be highly reactive, necessitating derivatization to enhance their detection by techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). N',N'-Dimethylformohydrazide (DMH) is a hydrazine-based reagent with the potential for use in the derivatization of these carbonyl compounds. This guide provides a comparative evaluation of DMH, placing its theoretical performance in the context of established derivatizing agents, supported by available experimental data for analogous compounds.
Due to a lack of direct experimental studies on the performance of this compound as a derivatizing agent in the public domain, this guide draws comparisons from the well-documented performance of structurally similar hydrazine-based reagents and other common derivatizing agents for carbonyl compounds.
Comparison of Carbonyl Derivatization Reagents
The selection of a derivatization reagent is critical and depends on the analyte, the matrix, and the analytical technique employed. Key performance indicators include reaction efficiency, the stability of the formed derivative, and the enhancement of the analytical signal.
| Derivatization Reagent | Target Analytes | Typical Matrices | Detection Method | Advantages | Disadvantages |
| This compound (DMH) (Inferred) | Aldehydes, Ketones | Biological fluids, Environmental samples | HPLC-UV, LC-MS | Expected to form stable hydrazones; dimethyl substitution may offer favorable fragmentation in MS. | Lack of published data on performance and reaction conditions. |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | Air, Water, Biological fluids[1] | HPLC-UV, LC-MS[1] | Well-established methods (e.g., EPA Method 8315A)[2]; derivatives are stable and UV-active.[3] | Can form E/Z isomers, potentially complicating chromatography[3]; reagent can have impurities.[2] |
| Girard's Reagents (T and P) | Ketosteroids, Aldehydes, Ketones | Biological fluids | LC-MS | Introduce a quaternary ammonium group, providing a permanent positive charge for enhanced ESI-MS sensitivity.[4] | May require specific reaction conditions for optimal derivatization. |
| 3-Nitrophenylhydrazine (3-NPH) | Aldehydes, Ketones, Carboxylic acids | Biological fluids (e.g., plasma, brain tissue)[5][6] | LC-MS/MS | High sensitivity with on-column detection in the low femtomole range; can derivatize a broader range of carbonyls and carboxylic acids.[5][6] | Newer reagent with fewer established protocols compared to DNPH. |
| Dansylhydrazine | Aldehydes, Ketones | Biological samples | HPLC-Fluorescence, LC-MS | Produces highly fluorescent derivatives for sensitive detection. | May suffer from fluorescence quenching in complex matrices. |
| Rhodamine B hydrazide | Malondialdehyde (MDA) | Biological fluids[7] | HPLC-Fluorescence | High sensitivity and selectivity for specific aldehydes like MDA.[7] | Limited to analytes that form highly fluorescent derivatives. |
Experimental Protocols
While a specific, validated protocol for this compound is not available in the reviewed literature, a general procedure for the derivatization of carbonyl compounds with hydrazine-based reagents can be outlined. This protocol is based on established methods for reagents like DNPH and 3-NPH and should be optimized for DMH.
General Derivatization Protocol for Carbonyl Compounds with a Hydrazine-Based Reagent:
-
Sample Preparation:
-
Biological fluids (e.g., plasma, urine): Precipitate proteins using a suitable agent like acetonitrile or trichloroacetic acid. Centrifuge to collect the supernatant.
-
Tissue samples: Homogenize the tissue in a suitable buffer, followed by protein precipitation and centrifugation.
-
Environmental samples (e.g., water): May require pre-concentration using solid-phase extraction (SPE).
-
-
Derivatization Reaction:
-
To an aliquot of the prepared sample, add a solution of the derivatization reagent (e.g., 25 mM 3-NPH in 75% acetonitrile with 0.2% trifluoroacetic acid).[5]
-
For some reactions, a catalyst such as an acid (e.g., hydrochloric acid) may be required.
-
Incubate the reaction mixture at a specific temperature (e.g., 20-60°C) for a defined period (e.g., 30-60 minutes). Optimization of temperature and time is crucial for reaction completion.[5]
-
-
Sample Clean-up (if necessary):
-
After derivatization, the sample may be subjected to a further clean-up step, such as liquid-liquid extraction or SPE, to remove excess reagent and other interferences.
-
-
Analysis:
-
Analyze the derivatized sample by HPLC-UV, HPLC-Fluorescence, or LC-MS/MS. The chromatographic conditions (column, mobile phase, gradient) and mass spectrometer parameters should be optimized for the specific derivatives.
-
Visualizing the Derivatization Process
The following diagrams illustrate the general workflow for carbonyl compound analysis using derivatization and a hypothetical reaction pathway for this compound.
Figure 1: General experimental workflow for the analysis of carbonyl compounds using derivatization.
Figure 2: Proposed reaction of a carbonyl compound with this compound to form a stable hydrazone derivative.
Conclusion
While direct experimental evidence for the performance of this compound as a derivatizing agent is currently limited in the scientific literature, its structural similarity to other well-established hydrazine-based reagents suggests its potential utility for the analysis of carbonyl compounds. Based on the performance of analogous reagents, DMH is expected to form stable hydrazone derivatives suitable for HPLC and LC-MS analysis. The dimethyl substitution on the terminal nitrogen may offer unique fragmentation patterns in MS/MS, potentially aiding in structural elucidation and quantification.
Researchers and drug development professionals are encouraged to perform validation studies to directly assess the performance of DMH in their specific matrices and compare it against established reagents like DNPH and 3-NPH. Such studies would be invaluable in determining its reaction kinetics, derivative stability, and the ultimate sensitivity it can provide in complex analytical challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Formic acid hydrazide (CAS 624-84-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. researchgate.net [researchgate.net]
- 5. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrazine, 1,1-dimethyl- [webbook.nist.gov]
- 7. cpiinternational.com [cpiinternational.com]
Navigating the Reactive Landscape of N',N'-Dimethylformohydrazide: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the potential for off-target interactions is paramount to ensuring the specificity and reliability of experimental results. This guide provides a comparative analysis of the cross-reactivity of N',N'-Dimethylformohydrazide with other functional groups, offering insights into its reaction profile and potential interferences. Due to the limited direct experimental data on this compound, this guide draws upon the well-established reactivity of its core functional motifs: the acylhydrazide and the N,N-dimethylhydrazine moieties.
Predicted Cross-Reactivity Profile
The reactivity of this compound, presumed to be N-formyl-N',N'-dimethylhydrazine, is dominated by the nucleophilic character of the hydrazine nitrogen and the electrophilic nature of the formyl carbonyl group. The presence of the electron-withdrawing formyl group is expected to modulate the nucleophilicity of the adjacent nitrogen atom compared to unsubstituted N,N-dimethylhydrazine.
Below is a summary of the predicted reactivity of this compound with various functional groups.
| Functional Group | Reactive Partner in this compound | Expected Reaction/Interaction | Potential for Cross-Reactivity |
| Aldehydes & Ketones | Hydrazide (-NH₂) | Formation of a stable N-acylhydrazone bond. | High |
| Carboxylic Acids | Hydrazide (-NH₂) | Potential for amide bond formation, especially with activation (e.g., carbodiimides). | Moderate to High |
| Acyl Halides & Anhydrides | Hydrazide (-NH₂) | Acylation of the hydrazine nitrogen. | High |
| Isocyanates & Isothiocyanates | Hydrazide (-NH₂) | Addition reaction to form semicarbazide or thiosemicarbazide derivatives. | High |
| Alkyl Halides | Hydrazide (-NH₂) | Alkylation of the hydrazine nitrogen. | Moderate |
| Strong Oxidizing Agents | Hydrazine moiety | Oxidation of the hydrazine. | High |
| Strong Reducing Agents | Formyl group (-CHO) | Reduction of the formyl group to a methyl group. | Moderate |
| Electrophilic Alkenes (Michael Acceptors) | Hydrazide (-NH₂) | Potential for Michael addition. | Moderate |
| Sulfonyl Halides | Hydrazide (-NH₂) | Sulfonylation of the hydrazine nitrogen. | High |
Key Signaling Pathways and Experimental Workflows
The cross-reactivity of this compound is a critical consideration in various experimental contexts, particularly in bioconjugation and the chemical modification of biomolecules.
Bioconjugation via Carbonyl Labeling
A primary application of hydrazide-containing compounds is the labeling of glycoproteins. This process typically involves the oxidation of cis-diols in carbohydrate moieties to generate aldehydes, which then readily react with the hydrazide to form a stable hydrazone linkage.
A Comparative Guide to Carbonyl Derivatization: N',N'-Dimethylformohydrazide vs. Girard's Reagents
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of carbonyl compounds—aldehydes and ketones—is a frequent analytical challenge. Their inherent volatility and often poor ionization efficiency in mass spectrometry (MS) necessitate derivatization to enhance detection. Girard's reagents have long been a gold standard for this purpose. This guide provides a detailed comparison of the established Girard's reagents (T and P) with the theoretical potential of N',N'-Dimethylformohydrazide, a lesser-known hydrazine derivative, for the derivatization of carbonyls for analysis by liquid chromatography-mass spectrometry (LC-MS).
Introduction to Carbonyl Derivatization for Mass Spectrometry
Derivatization in the context of LC-MS analysis of carbonyl compounds aims to improve their physicochemical properties for better chromatographic separation and, crucially, to enhance their ionization efficiency. An ideal derivatizing agent should react specifically and rapidly with the carbonyl group, form a stable product, and introduce a moiety that is readily ionizable, typically by electrospray ionization (ESI).
Girard's Reagents: The Established Standard for Charge-Tagging
Girard's reagents, namely Girard's Reagent T (GRT) and Girard's Reagent P (GRP), are cationic hydrazide derivatives that have been extensively used for the derivatization of carbonyl compounds, particularly in the analysis of steroids, peptides, and oligosaccharides.[1][2] Their primary advantage lies in the introduction of a pre-existing, permanent positive charge (a quaternary ammonium group in GRT and a pyridinium group in GRP).[2] This "charge-tagging" strategy significantly enhances the ionization efficiency of the derivatized analytes in positive-ion ESI-MS, leading to substantial improvements in sensitivity.[2]
Performance Characteristics of Girard's Reagents
| Feature | Girard's Reagent T (GRT) | Girard's Reagent P (GRP) |
| Structure | Trimethylacetylhydrazide ammonium chloride | 1-(Carboxymethyl)pyridinium chloride hydrazide |
| Derivatization Principle | Covalent attachment of a permanent quaternary ammonium positive charge. | Covalent attachment of a permanent pyridinium positive charge. |
| Key Advantage | Significant enhancement of ESI-MS signal intensity for carbonyl compounds.[2] | Similar to GRT, provides a permanent positive charge for enhanced MS detection.[3] |
| Common Analytes | Steroids, ketosteroids, nucleosides, oligosaccharides.[2][4] | Steroids, N-glycans.[3][5] |
| Reaction Conditions | Typically acidic (e.g., acetic acid in methanol/ethanol), with heating (e.g., 50-85°C) for minutes to hours.[4][6] | Similar to GRT, often requires acidic conditions and heating.[3][5] |
| Limitations | Can form multiple derivatives with poly-carbonyl compounds; potential for side reactions like dehydration with certain analytes (e.g., ecdysteroids).[4] | Similar limitations to GRT. |
| Detection Limit | Enables picogram-level detection of derivatized steroids.[4] | Facilitates sensitive detection of N-glycans from tissue sections.[5] |
Experimental Protocol: Derivatization of Ketosteroids with Girard's Reagent T
This protocol is a generalized procedure based on published methods.[4] Optimization for specific analytes is recommended.
Materials:
-
Girard's Reagent T
-
Methanol (HPLC grade)
-
Glacial Acetic Acid
-
Ketosteroid sample
-
Vortex mixer
-
Heating block or water bath
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) for cleanup
Procedure:
-
Sample Preparation: Dissolve the ketosteroid-containing sample in methanol.
-
Reaction Mixture Preparation: To 1 mL of the methanolic sample solution, add 50 µL of glacial acetic acid and 50 mg of Girard's Reagent T.
-
Incubation: Vortex the mixture and incubate at 85°C for 4 hours.
-
Neutralization and Dilution: After cooling, withdraw a 5 µL aliquot and neutralize it with 95 µL of methanol containing 1% ammonium hydroxide. Dilute further with water as needed for LC-MS analysis.
-
Sample Cleanup (Optional but Recommended): The reaction mixture can be cleaned up using an SPE cartridge to remove excess reagent and by-products before LC-MS injection.
Reaction of Girard's Reagent T with a Carbonyl Compound
Caption: Derivatization of a carbonyl with Girard's Reagent T.
This compound: A Theoretical Consideration
Extensive review of the scientific literature reveals that this compound is not a commonly employed reagent for the derivatization of carbonyl compounds for analytical purposes such as LC-MS. Its primary documented use is as an intermediate in organic synthesis.
Theoretically, as a hydrazine derivative, this compound would be expected to react with aldehydes and ketones to form hydrazones. However, a critical distinction from Girard's reagents is the absence of a pre-existing permanent positive charge. The N',N'-dimethylamino group is a tertiary amine, which can be protonated in acidic conditions to form a positive ion. However, this protonation is pH-dependent and may not be as efficient or stable as the permanent quaternary ammonium or pyridinium charge of Girard's reagents, especially under the neutral or near-neutral mobile phase conditions often used in reversed-phase LC-MS.
Inferred Performance of this compound
| Feature | This compound (Theoretical) |
| Structure | (CH₃)₂N-N=CH₂ |
| Derivatization Principle | Formation of a hydrazone derivative. |
| Key Advantage | Simple structure, potential for derivatization. |
| Potential Analytes | Aldehydes and ketones. |
| Reaction Conditions | Likely requires acidic catalysis, similar to other hydrazines. |
| Limitations | Lacks a permanent positive charge. Ionization efficiency would be pH-dependent and likely significantly lower than that of Girard's reagent derivatives. This would result in poorer sensitivity in positive-ion ESI-MS. |
| Detection Limit | Expected to be significantly higher (less sensitive) than with Girard's reagents due to less efficient ionization. |
Theoretical Reaction of this compound with a Carbonyl Compound
Caption: Theoretical reaction of a carbonyl with this compound.
Comparative Analysis and Conclusion
The primary benefit of Girard's reagents over the theoretical use of this compound for the derivatization of carbonyls for LC-MS analysis is unequivocally the presence of a permanent positive charge.
Caption: Logical workflow comparing Girard's reagents and this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On-Tissue Derivatization with Girard’s Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Girard's Reagent T | TargetMol [targetmol.com]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 1,1-Dimethylhydrazine
Disclaimer: The chemical name "N',N'-Dimethylformohydrazide" is not standard. Based on the chemical structure implied by the name, this guide will address the safety protocols for 1,1-Dimethylhydrazine (also known as Unsymmetrical Dimethylhydrazine or UDMH), a structurally similar and well-documented hazardous chemical. It is imperative to confirm the precise identity and consult the specific Safety Data Sheet (SDS) for any chemical before handling.
Understanding the Imperative for Protection: The Hazards of 1,1-Dimethylhydrazine
1,1-Dimethylhydrazine is a colorless liquid with a characteristic ammonia- or fish-like odor[1]. It is a highly flammable and toxic substance that poses significant health risks to laboratory personnel[2][3]. Understanding the multifaceted nature of these hazards is the foundation for selecting and using appropriate Personal Protective Equipment (PPE).
Key Hazards:
-
High Flammability: 1,1-Dimethylhydrazine is a Class IB Flammable Liquid, and its vapors can form explosive mixtures with air. It can ignite spontaneously in contact with oxidizers[1][2].
-
Toxicity: It is fatal if inhaled or in contact with skin and toxic if swallowed[3].
-
Corrosivity: It can cause severe skin burns and eye damage[3].
-
Carcinogenicity: It is a potential occupational carcinogen, with animal studies showing tumors of the lungs, liver, blood vessels, and intestines[1].
-
Organ Damage: It is toxic to the liver and may cause kidney damage. It can also affect the central nervous system, gastrointestinal tract, blood, and respiratory system[1][4].
-
Absorption: A critical and insidious hazard is its ability to be readily absorbed through the skin, making dermal protection as important as respiratory protection[3][5].
Given these severe hazards, a robust PPE plan is not merely a recommendation but a critical necessity for any procedure involving this chemical.
The First Line of Defense: Engineering and Administrative Controls
Before relying on PPE, the hierarchy of controls must be implemented. Workplace controls are more effective than personal protective equipment[6].
-
Engineering Controls: All work with 1,1-Dimethylhydrazine must be conducted in a certified chemical fume hood to minimize inhalation exposure. Explosion-proof ventilation and electrical equipment are also necessary due to its high flammability[3].
-
Administrative Controls: Access to areas where 1,1-Dimethylhydrazine is used should be restricted. All personnel must receive comprehensive training on its hazards and the specific procedures for safe handling and emergency response.
Your Armor: Selecting the Right Personal Protective Equipment
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following provides a comprehensive guide.
Hand Protection
Due to the high risk of skin absorption, selecting the correct gloves is critical. Safety equipment suppliers and manufacturers can provide recommendations on the most protective glove material for your specific operations[6]. General recommendations often include:
-
Material: Neoprene or rubber gloves are recommended. It is important to note that some common laboratory glove materials may be penetrated by 1,1-Dimethylhydrazine.
-
Double Gloving: For enhanced protection, consider wearing two pairs of gloves.
-
Glove Removal: Use proper glove removal techniques to avoid skin contact with a contaminated outer glove.
Body Protection
-
Lab Coat: A chemical-resistant lab coat is mandatory.
-
Apron: For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Full-Length Clothing: Always wear full-length pants and closed-toed shoes.
-
Contaminated Clothing: Any clothing that becomes contaminated with 1,1-Dimethylhydrazine should be removed immediately and laundered by trained personnel aware of the hazards[6].
Eye and Face Protection
-
Safety Goggles: Chemical splash goggles are required at all times.
-
Face Shield: A face shield worn over safety goggles is recommended to protect the entire face from splashes[2].
Respiratory Protection
The need for respiratory protection depends on the concentration of airborne 1,1-Dimethylhydrazine. A properly fitted, air-purifying or air-fed respirator is necessary if a risk assessment indicates potential exposure[5].
-
NIOSH Recommendations:
-
For exposures over the recommended exposure limit (REL) of 0.01 ppm, a NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is required[6].
-
For concentrations of 15 ppm or higher, the environment is considered immediately dangerous to life and health (IDLH)[6]. In such scenarios, or for emergency entry, a self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode is necessary[1].
-
The following table summarizes the key PPE requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Neoprene or rubber gloves; double gloving recommended. | Prevents skin absorption, which can be fatal. |
| Body Protection | Chemical-resistant lab coat, apron (if needed), full-length pants, and closed-toed shoes. | Protects against skin contact and burns. |
| Eye/Face Protection | Chemical splash goggles and a face shield. | Protects against severe eye damage from splashes. |
| Respiratory Protection | NIOSH-approved supplied-air respirator or SCBA, depending on the concentration. | Protects against fatal inhalation toxicity. |
Step-by-Step Protocols for PPE Usage
Donning (Putting On) PPE
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Inner Gloves: Don the first pair of gloves.
-
Lab Coat/Apron: Put on the chemical-resistant lab coat and apron.
-
Respirator: If required, perform a seal check and don the respirator.
-
Eye/Face Protection: Put on safety goggles and then the face shield.
-
Outer Gloves: Don the second pair of gloves, ensuring they go over the cuffs of the lab coat.
Doffing (Taking Off) PPE
This process is critical to prevent cross-contamination.
-
Outer Gloves: Remove the outer gloves using a method that avoids touching the outside of the glove with bare skin.
-
Lab Coat/Apron: Remove the lab coat and apron, turning them inside out as you remove them.
-
Hand Hygiene: Wash hands and put on a fresh pair of gloves.
-
Eye/Face Protection: Remove the face shield and then the goggles from the back.
-
Respirator: Remove the respirator from the back.
-
Inner Gloves: Remove the final pair of gloves.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Decontamination and Disposal Plan
Proper decontamination and disposal are essential to protect personnel and the environment.
-
Decontamination:
-
Personnel: In case of skin contact, immediately rinse the affected area with copious amounts of water for at least 15 minutes, then remove contaminated clothing and rinse again[2]. Emergency showers and eyewash stations must be readily available[3][6].
-
Equipment: All non-disposable equipment must be decontaminated using a validated procedure.
-
-
Disposal:
-
Chemical Waste: 1,1-Dimethylhydrazine and any materials grossly contaminated with it must be disposed of as hazardous waste in sealed, properly labeled containers[2][6]. Do not dispose of it down the drain.
-
Contaminated PPE: All used disposable PPE should be considered hazardous waste and disposed of accordingly.
-
The following diagram illustrates the decision-making process for PPE selection:
Caption: PPE Selection Workflow for 1,1-Dimethylhydrazine
Emergency Procedures
In the event of a spill or exposure:
-
Evacuate: Immediately evacuate the area, except for personnel trained and equipped to handle the spill[6].
-
Alert: Notify your supervisor and emergency response personnel.
-
Decontaminate: If exposed, follow the decontamination procedures outlined above and seek immediate medical attention[2].
-
Spill Cleanup: Only trained personnel with appropriate PPE (including SCBA) should clean up spills. Use an inert absorbent material like sand or earth, and avoid combustible materials like sawdust[2].
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - 1,1-Dimethylhydrazine [cdc.gov]
- 2. ICSC 0147 - 1,1-DIMETHYLHYDRAZINE [chemicalsafety.ilo.org]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. 1,1-DIMETHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. nj.gov [nj.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
